2-Cyclobutoxy-5-fluoroaniline
Description
Structure
3D Structure
Properties
IUPAC Name |
2-cyclobutyloxy-5-fluoroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO/c11-7-4-5-10(9(12)6-7)13-8-2-1-3-8/h4-6,8H,1-3,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNHHEQPVNAHKKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)OC2=C(C=C(C=C2)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 2-Cyclobutoxy-5-fluoroaniline
Abstract
This technical guide provides a comprehensive overview of a viable and robust synthetic pathway for 2-Cyclobutoxy-5-fluoroaniline, a key building block in modern medicinal chemistry. The synthesis is dissected into a logical three-step sequence, commencing with the etherification of a readily available fluoronitrophenol, followed by the formation of a key nitroaromatic intermediate, and culminating in a selective nitro group reduction. This document is intended for researchers, scientists, and professionals in drug development, offering not only detailed experimental protocols but also the underlying chemical principles and strategic considerations for each transformation. The synthesis of fluorinated anilines is of significant interest due to the unique properties fluorine imparts on bioactive molecules, including enhanced metabolic stability and binding affinity.[1][2][3] The incorporation of a cyclobutoxy moiety can also confer desirable pharmacological properties.[4][5]
Introduction: The Strategic Importance of Fluorinated Anilines
The introduction of fluorine into pharmaceutical candidates is a widely employed strategy to modulate key drug-like properties. The unique electronic nature of fluorine can influence pKa, lipophilicity, and metabolic stability, often leading to improved pharmacokinetic and pharmacodynamic profiles.[1][2] this compound represents a valuable synthon, combining the benefits of fluorine substitution with the conformational rigidity and lipophilic character of a cyclobutane ring.[4][5] This guide elucidates a practical and scalable synthesis of this important intermediate.
Retrosynthetic Analysis
A logical retrosynthetic approach to this compound suggests a straightforward disconnection of the amine functionality, leading back to the corresponding nitro compound, 1-Cyclobutoxy-4-fluoro-2-nitrobenzene. This intermediate, in turn, can be derived from the etherification of a suitable phenol with a cyclobutyl electrophile. This retrosynthetic strategy is outlined below:
Caption: Retrosynthetic analysis of this compound.
Synthesis Pathway and Mechanistic Discussion
The forward synthesis is designed as a three-step process, optimized for efficiency and scalability.
Step 1: Williamson Ether Synthesis of 1-Cyclobutoxy-4-fluoro-2-nitrobenzene
The initial step involves the formation of the cyclobutyl ether linkage via a Williamson ether synthesis. This classic S\N2 reaction is a reliable method for preparing ethers from an alkoxide and a primary or secondary alkyl halide.[6] In this case, the phenoxide of 4-fluoro-2-nitrophenol acts as the nucleophile, attacking an electrophilic cyclobutyl species.
Reaction Scheme:
Caption: Williamson ether synthesis of the key intermediate.
Causality of Experimental Choices:
-
Starting Material: 4-Fluoro-2-nitrophenol is selected as the starting material to ensure the correct substitution pattern in the final product.[7][8][9] The nitro group, being strongly electron-withdrawing, enhances the acidity of the phenolic proton, facilitating the formation of the nucleophilic phenoxide.
-
Electrophile: Cyclobutyl bromide or a cyclobutyl sulfonate (e.g., tosylate) serves as the electrophile. While cyclobutyl bromide is a common choice, tosylates are often better leaving groups, potentially leading to milder reaction conditions.
-
Base and Solvent: A moderately strong base such as potassium carbonate (K₂CO₃) is sufficient to deprotonate the phenol without promoting side reactions. A polar aprotic solvent like N,N-dimethylformamide (DMF) is ideal for S\N2 reactions as it solvates the cation of the base, leaving a more "naked" and reactive nucleophile.[10]
Experimental Protocol:
-
To a solution of 4-fluoro-2-nitrophenol (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add cyclobutyl bromide (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction to 80-90 °C and monitor by thin-layer chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 1-Cyclobutoxy-4-fluoro-2-nitrobenzene.[11]
| Parameter | Value/Condition | Rationale |
| Temperature | 80-90 °C | Provides sufficient energy to overcome the activation barrier without significant decomposition. |
| Reaction Time | 4-8 hours | Typically sufficient for complete conversion, monitored by TLC. |
| Purification | Column Chromatography | Ensures high purity of the intermediate for the subsequent step. |
Step 2: Reduction of 1-Cyclobutoxy-4-fluoro-2-nitrobenzene
The final step is the reduction of the nitro group to the corresponding aniline. Several methods are effective for this transformation, with catalytic hydrogenation and chemical reduction using metals in acidic media being the most common. The choice of method can depend on the desired scale, available equipment, and tolerance of other functional groups.
Reaction Scheme:
Caption: Reduction of the nitroaromatic intermediate to the target aniline.
Method A: Catalytic Hydrogenation
Catalytic hydrogenation is a clean and efficient method for nitro group reduction.[12][13] A variety of catalysts can be employed, with palladium on carbon (Pd/C) being a common and effective choice.[14]
Experimental Protocol (Catalytic Hydrogenation):
-
In a hydrogenation vessel, dissolve 1-cyclobutoxy-4-fluoro-2-nitrobenzene (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.
-
Carefully add 5-10 mol% of Pd/C catalyst under an inert atmosphere.
-
Pressurize the vessel with hydrogen gas (typically 1-4 atm).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or by hydrogen uptake.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield this compound.
Method B: Chemical Reduction with Tin(II) Chloride
Reduction with tin(II) chloride (SnCl₂) in an acidic medium is a classic and reliable laboratory-scale method for converting nitroarenes to anilines.[15][16][17]
Experimental Protocol (SnCl₂ Reduction):
-
To a solution of 1-cyclobutoxy-4-fluoro-2-nitrobenzene (1.0 eq) in ethanol, add tin(II) chloride dihydrate (SnCl₂·2H₂O, 3-4 eq).
-
Carefully add concentrated hydrochloric acid.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
After completion, cool the reaction mixture and carefully neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product if necessary.
| Parameter | Catalytic Hydrogenation | SnCl₂ Reduction | Rationale |
| Reagents | H₂, Pd/C | SnCl₂·2H₂O, HCl | Both are effective reducing systems for nitro groups. |
| Solvent | Ethanol, Ethyl Acetate | Ethanol | Solvents that dissolve the starting material and are compatible with the reaction conditions. |
| Temperature | Room Temperature | Reflux | Catalytic hydrogenation is often exothermic, while SnCl₂ reduction typically requires heating. |
| Work-up | Filtration | Neutralization, Extraction | Catalytic work-up is generally simpler and avoids large amounts of tin salts. |
| Scalability | Highly scalable | More suitable for lab scale | Catalytic hydrogenation is preferred for industrial applications due to atom economy and cleaner work-up. |
Overall Synthesis Workflow
The complete synthetic pathway is a streamlined process from commercially available starting materials to the final product.
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Introduction: Unveiling the Profile of a Key Synthetic Building Block
An In-depth Technical Guide to the Physicochemical Properties of 2-Cyclobutoxy-5-fluoroaniline
This compound is a substituted aniline derivative of increasing interest within the domains of medicinal chemistry and materials science. Its unique structural composition, featuring a fluorinated aromatic core, a primary amine, and a bulky cyclobutoxy ether group, imparts a distinct set of physicochemical characteristics. These properties are paramount for professionals in drug development and chemical research, as they govern the molecule's reactivity, solubility, bioavailability, and overall suitability for various applications. The fluorine atom can enhance metabolic stability and binding affinity, while the cyclobutoxy moiety significantly influences lipophilicity and steric interactions.[1]
This guide offers a comprehensive exploration of the core physicochemical properties of this compound. We will delve into its structural and electronic features, present its key physical data, and provide validated experimental protocols for its characterization. The insights herein are designed to equip researchers and scientists with the foundational knowledge required to effectively utilize this compound in their synthetic and developmental workflows.
Chemical Identity and Structural Attributes
A molecule's behavior is fundamentally dictated by its structure. The interplay between the electron-withdrawing fluorine, the basic amino group, and the hydrophobic cyclobutoxy group defines the chemical personality of this compound.
-
IUPAC Name: 2-(cyclobutoxy)-5-fluoroaniline
-
CAS Number: 1449627-28-7
-
Molecular Formula: C₁₀H₁₂FNO
-
Molecular Weight: 181.21 g/mol
Key Structural Features:
-
Aniline Core: Provides the basic nitrogen center and the aromatic platform for substitution.
-
Fluorine Substituent: Located at the C5 position (para to the amino group), it acts as a potent electron-withdrawing group via induction, modulating the pKa of the aniline.
-
Cyclobutoxy Group: An ether linkage at the C2 position (ortho to the amino group). This bulky, non-polar group is a critical determinant of the molecule's lipophilicity and steric profile. Its presence can influence molecular conformation and receptor binding interactions.[1][2]
Core Physicochemical Data
Quantitative data provides the bedrock for experimental design. The following table summarizes the key physicochemical properties of this compound. It is important to note that while some data for this specific molecule is limited in public literature, reliable predictions and comparisons to structurally similar analogs provide valuable insights.
| Property | Value / Expected Range | Rationale & Comparative Insights |
| Physical Appearance | White to off-white crystalline solid | Expected based on substituted anilines like 2-Bromo-5-fluoroaniline (m.p. 43-47 °C). |
| Melting Point | Data not publicly available | Expected to be a low-melting solid. Determined via Differential Scanning Calorimetry (DSC). |
| Boiling Point | Data not publicly available | Expected to be >200 °C at atmospheric pressure, similar to other substituted fluoroanilines.[3] |
| Solubility | Soluble in organic solvents (e.g., DMSO, Methanol, Ethyl Acetate); limited solubility in water.[1] | The hydrophobic cyclobutoxy and aromatic rings dominate, leading to poor aqueous solubility. |
| pKa (Conjugate Acid) | ~3.8 (Predicted) | Based on the predicted pKa of the close analog 2-butoxy-5-fluoroaniline (3.84 ± 0.10).[4] The electron-withdrawing fluorine reduces the basicity of the amine compared to aniline (pKa 4.6). |
| LogP (Lipophilicity) | High | The cyclobutoxy group significantly increases the octanol-water partition coefficient, a key factor for membrane permeability in drug candidates.[5] |
Methodologies for Physicochemical Characterization
Scientific integrity demands robust and reproducible methods. The following section outlines standard protocols for determining the key properties discussed.
Characterization Workflow
The logical flow for characterizing a new chemical entity like this compound involves a series of sequential analytical techniques.
Caption: General workflow for physicochemical characterization.
Experimental Protocol 1: Melting Point Determination via DSC
Causality: Differential Scanning Calorimetry (DSC) measures the difference in heat flow required to increase the temperature of a sample and a reference. A sharp endothermic peak indicates the melting point, providing data on both the transition temperature and purity (a broader peak suggests impurities).
Methodology:
-
Sample Preparation: Accurately weigh 1-3 mg of this compound into a standard aluminum DSC pan. Crimp the pan with a lid.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program:
-
Equilibrate the cell at 25 °C.
-
Ramp the temperature from 25 °C to a temperature above the expected melting point (e.g., 150 °C) at a rate of 10 °C/min under a nitrogen atmosphere (50 mL/min flow rate).
-
-
Data Analysis: The onset temperature of the endothermic peak in the resulting thermogram is recorded as the melting point.
Experimental Protocol 2: Spectroscopic Characterization
Causality: Spectroscopic techniques provide a "fingerprint" of the molecule based on how its nuclei and electrons interact with electromagnetic radiation. This confirms the chemical structure and provides insights into the electronic environment.
Methodology:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Prep: Dissolve ~10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
¹H NMR Acquisition: Acquire the proton spectrum on a 400 MHz (or higher) spectrometer. Expected signals include multiplets in the aromatic region (6-7 ppm), a multiplet for the methine proton of the cyclobutoxy group (~4.5 ppm), multiplets for the cyclobutoxy methylene protons (1.5-2.5 ppm), and a broad singlet for the amine protons (~3-4 ppm, which can exchange with D₂O).[6]
-
¹³C NMR Acquisition: Acquire the carbon spectrum. Expected signals will correspond to the distinct carbon environments in the aromatic ring and the cyclobutoxy group.[6]
-
-
Infrared (IR) Spectroscopy:
-
Sample Prep: Analyze the solid sample directly using an Attenuated Total Reflectance (ATR) accessory.
-
Acquisition: Scan from 4000 to 400 cm⁻¹.
-
Expected Peaks: Look for characteristic N-H stretching bands (two bands for a primary amine, ~3300-3500 cm⁻¹), aromatic C-H stretching (~3000-3100 cm⁻¹), C-O-C stretching of the ether (~1250 cm⁻¹), and a strong C-F stretching band (~1100-1200 cm⁻¹).[7][8]
-
-
UV-Visible (UV-Vis) Spectroscopy:
-
Sample Prep: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or acetonitrile).
-
Acquisition: Scan the absorbance from approximately 200 to 400 nm.
-
Expected Spectra: The aniline chromophore will exhibit characteristic π → π* transitions. The exact position of the absorption maxima (λmax) will be influenced by the substituents and the solvent polarity.[9]
-
Synthetic Pathway Considerations
Understanding the synthesis of a compound is crucial for anticipating potential impurities. The formation of the cyclobutoxy ether is typically achieved via a nucleophilic substitution reaction.
Caption: A common synthetic route to this compound.
This Williamson ether synthesis involves the deprotonation of the phenolic hydroxyl group of 2-amino-4-fluorophenol, followed by nucleophilic attack on cyclobutyl bromide.[1] This method is efficient for creating the aryl-alkyl ether linkage.
Safety and Handling
As a substituted aniline, this compound requires careful handling. While a specific Safety Data Sheet (SDS) may not be widely available, data from analogous compounds should guide laboratory practices.
-
General Hazards: Assumed to be harmful if swallowed, in contact with skin, or if inhaled, consistent with other fluoroaniline derivatives.[10][11] May cause skin and eye irritation.[12]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Conclusion
This compound is a compound with a rich set of physicochemical properties defined by the synergistic effects of its functional groups. Its high lipophilicity, moderate basicity, and specific steric profile make it a valuable tool for chemists. A thorough understanding and experimental validation of its properties—from melting point and solubility to its detailed spectroscopic signature—are non-negotiable first steps for its successful application in research and development. The methodologies and data presented in this guide provide a solid, scientifically grounded framework for researchers to build upon.
References
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- Fisher Scientific. (2024). SAFETY DATA SHEET: 2-Chloro-5-fluoroaniline.
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An In-Depth Technical Guide to 2-Cyclobutoxy-5-fluoroaniline: A Key Building Block in Modern Medicinal Chemistry
For Immediate Release
Shanghai, China – January 19, 2026 – As a cornerstone in the synthesis of complex molecular architectures, 2-Cyclobutoxy-5-fluoroaniline has emerged as a significant building block for researchers and scientists in the field of drug development. This technical guide provides a comprehensive overview of its chemical properties, synthesis, safety protocols, and its burgeoning role in medicinal chemistry.
Core Compound Identification
Chemical Name: this compound CAS Number: 1249021-10-0 Molecular Formula: C₁₀H₁₂FNO Molecular Weight: 181.21 g/mol
Physicochemical Properties
While exhaustive experimental data for this compound is not publicly available, its properties can be reliably inferred from closely related structures and general principles of organic chemistry. The presence of the fluorine atom and the cyclobutoxy group significantly influences its electronic and steric characteristics.
| Property | Value | Source/Rationale |
| Appearance | Expected to be a liquid or low-melting solid | Based on analogous anilines |
| Boiling Point | Estimated to be in the range of 250-300 °C | Extrapolated from similar substituted anilines |
| Melting Point | Not available | |
| Solubility | Expected to be soluble in common organic solvents (e.g., ethanol, acetone, dichloromethane) and sparingly soluble in water. | General solubility of aromatic amines |
| pKa | Estimated to be around 3-4 | The electron-withdrawing fluorine atom decreases the basicity of the aniline nitrogen compared to aniline (pKa 4.6).[1] |
The Strategic Importance in Drug Discovery
The unique structural combination of a fluoroaniline core and a cyclobutoxy substituent makes this compound a highly valuable scaffold in medicinal chemistry. Both fluorine and cyclobutane moieties are increasingly incorporated into drug candidates to enhance their pharmacological profiles.[2]
The Role of the Fluoroaniline Moiety:
The introduction of a fluorine atom onto an aromatic ring can profoundly and beneficially alter a molecule's properties.[3] Key advantages include:
-
Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolic oxidation, thereby increasing the drug's half-life.
-
Enhanced Binding Affinity: The high electronegativity of fluorine can lead to favorable electrostatic interactions with biological targets.
-
Modulated Lipophilicity: Fluorine substitution can fine-tune the lipophilicity of a molecule, which is crucial for membrane permeability and overall pharmacokinetics.
The Contribution of the Cyclobutoxy Group:
The cyclobutane ring, once considered a synthetic curiosity, is now recognized as a valuable "bioisostere" for larger or more flexible groups.[2] Its incorporation offers several benefits:
-
Improved Physicochemical Properties: Cyclobutane-containing compounds often exhibit improved solubility and metabolic stability.
-
Conformational Rigidity: The constrained nature of the cyclobutane ring can lock a molecule into a more bioactive conformation, leading to enhanced potency and selectivity.[2]
-
Novel Chemical Space: The three-dimensional nature of the cyclobutane ring allows for the exploration of novel chemical space, leading to new intellectual property.
Synthesis and Handling
Proposed Synthetic Pathway
A potential retrosynthetic analysis suggests that this compound can be prepared from 1-cyclobutoxy-4-fluoro-2-nitrobenzene. The synthesis would likely proceed as follows:
A proposed synthetic pathway for this compound.
Step 1: Nucleophilic Aromatic Substitution
The synthesis would commence with the nucleophilic aromatic substitution of a suitable starting material, such as 1,2-difluoro-4-nitrobenzene or 1-chloro-2-fluoro-5-nitrobenzene, with cyclobutanol in the presence of a strong base like sodium hydride or potassium tert-butoxide.
Step 2: Reduction of the Nitro Group
The resulting 1-cyclobutoxy-4-fluoro-2-nitrobenzene intermediate would then be subjected to a reduction of the nitro group to an amine. Several methods are effective for this transformation:
-
Catalytic Hydrogenation: This is a clean and efficient method, typically employing catalysts such as palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere.[4]
-
Chemical Reduction: Reagents like iron powder in the presence of an acid (e.g., acetic acid or hydrochloric acid) or stannous chloride can also be used.[5]
Safety and Handling
While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, its handling should be guided by the known hazards of structurally similar fluoroanilines.
Potential Hazards:
-
Toxicity: Anilines and their derivatives are known to be toxic if swallowed, inhaled, or absorbed through the skin.
-
Irritation: The compound is likely to be an irritant to the skin, eyes, and respiratory system.
-
Organ Damage: Prolonged or repeated exposure may cause damage to organs.
Recommended Handling Procedures:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.
-
Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and acids.
Applications in Medicinal Chemistry: A Look at Analogs
The true value of this compound lies in its potential as a precursor to a wide array of pharmacologically active molecules. While specific examples of its direct use in clinical candidates are not yet in the public domain, the utility of its structural motifs is well-documented in numerous drug discovery programs.
For instance, fluorinated aniline derivatives are key components in a variety of approved drugs and clinical candidates, including kinase inhibitors for cancer therapy and treatments for central nervous system disorders.[6] The cyclobutane moiety has also been successfully incorporated into drugs to improve their pharmacokinetic properties.[2]
The combination of these two privileged fragments in this compound provides a powerful platform for the design of next-generation therapeutics with enhanced efficacy and safety profiles.
Conclusion
This compound stands as a testament to the ongoing evolution of molecular design in drug discovery. Its unique combination of a fluoroaniline core and a cyclobutoxy substituent offers a compelling set of advantages for medicinal chemists seeking to optimize the properties of their lead compounds. As synthetic methodologies become more refined and the understanding of structure-activity relationships deepens, the importance of building blocks like this compound is set to grow, paving the way for the development of innovative new medicines.
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Spectroscopic Characterization of 2-Cyclobutoxy-5-fluoroaniline: A Predictive Guide for Researchers
An In-depth Technical Guide
Abstract
This technical guide provides a comprehensive, predictive overview of the spectroscopic data for the novel compound 2-Cyclobutoxy-5-fluoroaniline. In the absence of experimentally acquired spectra in the public domain, this document leverages foundational principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to forecast the spectral characteristics of this molecule. By dissecting the molecule into its constituent fragments—5-fluoroaniline and a cyclobutoxy group—and analyzing their known spectral properties, this guide offers a robust framework for the identification and characterization of this compound in a research and development setting. This document is intended to serve as an invaluable resource for researchers, medicinal chemists, and drug development professionals engaged in the synthesis and analysis of new chemical entities.
Introduction
This compound is a compound of interest in medicinal chemistry and materials science due to the unique combination of a fluoroaniline scaffold, a known pharmacophore, and a cyclobutoxy moiety, which can modulate physicochemical properties such as lipophilicity and metabolic stability. As with any novel compound, unambiguous structural confirmation is paramount. Spectroscopic techniques such as NMR, IR, and MS are the cornerstones of this process.
This guide provides a detailed, predictive analysis of the expected spectroscopic data for this compound. The predictions are grounded in the well-established spectral data of its core components: 5-fluoroaniline and cyclobutanol/alkoxycyclobutanes. By understanding the anticipated spectral features, researchers can more efficiently and confidently confirm the successful synthesis of the target molecule.
Molecular Structure and Numbering Scheme
To facilitate the discussion of the spectroscopic data, the following numbering scheme for this compound will be used throughout this guide.
Caption: Predicted major fragmentation pathway for this compound.
Standard Experimental Protocol for Mass Spectrometry
-
Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via direct infusion or through a chromatographic system (e.g., GC-MS or LC-MS).
-
Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Mass Analysis: Scan a suitable mass range to detect the molecular ion and fragment ions.
-
Data Analysis: Identify the molecular ion peak to confirm the molecular weight. Analyze the fragmentation pattern to support the proposed structure.
Conclusion
This guide provides a detailed predictive analysis of the ¹H NMR, ¹³C NMR, IR, and MS spectra of this compound. By understanding these predicted spectral features, researchers will be better equipped to identify and characterize this novel compound upon its synthesis. The provided protocols offer a standardized approach to data acquisition. It is important to note that the actual experimental data may show minor deviations from these predictions due to solvent effects and other experimental variables. Nevertheless, this guide serves as a solid foundation for the spectroscopic analysis of this compound.
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Foreword: The Criticality of Solubility in Modern Drug Development
An In-Depth Technical Guide to the Solubility of 2-Cyclobutoxy-5-fluoroaniline in Organic Solvents
In the landscape of pharmaceutical development, the journey of a new chemical entity (NCE) from discovery to a viable therapeutic is fraught with challenges. Among the most fundamental of these is solubility. The ability of a compound to dissolve in a solvent system dictates its reaction kinetics, ease of purification, and, most critically, its bioavailability and formulation possibilities.[1][2] Poor solubility can terminate the development of an otherwise promising candidate, leading to significant losses in time and resources.[3][4] More than 40% of NCEs developed in the pharmaceutical industry exhibit poor aqueous solubility, making the characterization of their solubility in various media a cornerstone of process chemistry and formulation science.[4][5]
This guide focuses on this compound, a compound of interest for its potential as a building block in medicinal chemistry. The presence of the fluoroaniline moiety is a common strategy to enhance metabolic stability and receptor binding affinity in drug candidates.[6][7] This document provides a comprehensive framework for understanding, predicting, and, most importantly, experimentally determining the solubility of this compound in a range of organic solvents. It is designed for researchers, chemists, and drug development professionals who require robust, reliable data to drive their projects forward.
Molecular Profile and Theoretical Solubility Considerations
The solubility of a compound is intrinsically linked to its molecular structure.[3] The principle of "like dissolves like" serves as our primary guide, stating that substances with similar intermolecular forces are likely to be soluble in one another.[8][9] Let's dissect the structure of this compound to predict its behavior.
-
Aniline Moiety (-NH₂): The primary amine group is polar and capable of acting as both a hydrogen bond donor and acceptor. This feature suggests a favorable interaction with polar protic solvents.
-
Fluorine Atom (-F): The highly electronegative fluorine atom creates a strong dipole (C-F bond), contributing to the molecule's overall polarity and enabling dipole-dipole interactions.
-
Cyclobutoxy Group (-O-C₄H₇): The ether linkage introduces a polar component and a hydrogen bond acceptor site. The cyclobutyl ring itself is a non-polar, aliphatic hydrocarbon moiety, which will favor interactions with less polar solvents through van der Waals forces.
-
Benzene Ring: The aromatic ring is largely non-polar and contributes to the molecule's lipophilicity.
Synthesis of Forces: this compound is an amphiphilic molecule, possessing both polar functional groups and significant non-polar regions. This structure suggests it will not be a compound of extremes; it is unlikely to be highly soluble in very polar solvents like water or entirely non-polar solvents like hexane. Its solubility will be highest in solvents of intermediate polarity that can engage in the various intermolecular forces it presents.
Predicted Qualitative Solubility Profile
Based on this structural analysis, we can predict a qualitative solubility profile. It is imperative to experimentally verify these predictions.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale for Prediction |
| Polar Protic | Methanol, Ethanol | High to Moderate | Capable of hydrogen bonding with the -NH₂ group and interacting with the ether oxygen. The aliphatic portion may limit very high solubility. |
| Polar Aprotic | Acetone, Acetonitrile, Ethyl Acetate, Dichloromethane | Moderate to High | Can engage in strong dipole-dipole interactions with the C-F, C-N, and C-O bonds. Lack of hydrogen bond donation from the solvent may be a limiting factor compared to protic solvents. |
| Non-Polar | Toluene, Hexane | Low | The molecule's significant polarity from the aniline, fluoro, and ether groups will limit its interaction with purely non-polar solvents. |
A Validated Protocol for Quantitative Solubility Determination
Theoretical predictions provide a starting point, but for process development and formulation, precise quantitative data is non-negotiable. The isothermal shake-flask method is a gold-standard, equilibrium-based technique that provides reliable and reproducible solubility data.[2]
Core Principle
The method involves agitating an excess amount of the solid solute in the solvent of interest at a constant temperature for a sufficient duration to reach equilibrium (i.e., a saturated solution). The concentration of the solute in the supernatant is then measured using a validated analytical technique.
Mandatory Equipment and Materials
-
This compound (high purity, >99%)
-
Organic solvents (analytical or HPLC grade)
-
Thermostatic orbital shaker or water bath
-
Analytical balance (readable to ±0.1 mg)
-
Glass vials with PTFE-lined screw caps
-
Calibrated volumetric flasks and pipettes
-
Syringes and syringe filters (0.22 µm or 0.45 µm, solvent-compatible)
-
Validated analytical instrument (e.g., HPLC-UV)
Step-by-Step Experimental Workflow
-
Preparation: Add an excess of this compound to a series of vials. The "excess" is critical; undissolved solid must be visible throughout the experiment to ensure saturation. A starting point is to add ~50 mg of solute to 5 mL of each test solvent.
-
Equilibration: Tightly cap the vials and place them in the thermostatic shaker set to a defined temperature (e.g., 25 °C). Agitate the vials for a predetermined time to ensure equilibrium is reached. A 24-hour period is often sufficient, but this should be confirmed by taking measurements at multiple time points (e.g., 24, 48, and 72 hours) to ensure the concentration has plateaued.
-
Phase Separation: Once equilibrium is achieved, allow the vials to stand undisturbed at the same temperature for at least 2 hours to permit the excess solid to settle.
-
Sample Extraction: Carefully withdraw a precise aliquot of the clear supernatant using a syringe. Immediately pass the solution through a syringe filter into a pre-weighed volumetric flask. This step is crucial to remove all undissolved particulates.
-
Dilution: Dilute the filtered sample to a concentration that falls within the linear range of the analytical method (see Section 3). Record the dilution factor accurately.
-
Quantification: Analyze the diluted sample using a pre-validated analytical method, such as HPLC-UV, to determine the precise concentration.
-
Calculation: Calculate the solubility using the measured concentration and the dilution factor. Express the final result in appropriate units (e.g., mg/mL, g/L, or mol/L).
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2-Cyclobutoxy-5-fluoroaniline molecular structure and conformation
An In-Depth Technical Guide to the Molecular Structure and Conformation of 2-Cyclobutoxy-5-fluoroaniline
Abstract
This compound is a substituted aniline derivative of increasing interest in pharmaceutical and materials science research. Its biological activity and material properties are intrinsically linked to its three-dimensional structure, including the orientation of its functional groups and the conformational flexibility of the cyclobutoxy moiety. This guide provides a comprehensive technical overview of the molecular structure and conformational landscape of this compound. We synthesize foundational principles from structural chemistry with detailed, field-proven experimental and computational protocols to offer a predictive model of the molecule's behavior and a validated roadmap for its empirical characterization. This document is intended for researchers, scientists, and drug development professionals seeking a deep understanding of this molecule's core structural attributes.
Introduction: Structural Rationale and Significance
Substituted anilines are privileged scaffolds in medicinal chemistry and organic electronics. The nature and position of substituents on the aniline ring critically modulate the molecule's electronic properties, pKa, lipophilicity, and steric profile, thereby influencing its pharmacokinetic and pharmacodynamic behavior. In this compound, the substituents are strategically placed to impart specific properties:
-
5-Fluoro Group: The fluorine atom at the meta-position to the amine is a strong electron-withdrawing group by induction. This modification can significantly lower the pKa of the aniline nitrogen, reducing its basicity and altering its ability to participate in hydrogen bonding.[1] This is a common strategy in drug design to improve metabolic stability and membrane permeability.
-
2-Cyclobutoxy Group: The ortho-alkoxy group introduces steric bulk adjacent to the amine. This steric hindrance can restrict the rotation of the C-N bond and influence the planarity of the amino group. The cyclobutoxy ring itself is not planar and possesses its own set of preferred conformations, which further complicates the molecule's overall topology.
A thorough understanding of the interplay between these substituents is paramount for predicting molecular interactions and designing next-generation compounds. This guide will first deconstruct the key structural features of the molecule and then present robust methodologies for its complete conformational characterization.
Molecular Structure and Conformational Landscape
The overall conformation of this compound is defined by several key degrees of freedom: the geometry of the aniline core, the puckering of the cyclobutane ring, and the rotational orientation of the cyclobutoxy group relative to the aromatic ring.
The Substituted Aniline Core
-
Electronic Effects: The electron-withdrawing fluorine at the C5 position is expected to decrease electron density on the ring and at the nitrogen atom.
-
Steric Effects: The bulky cyclobutoxy group at the C2 position will sterically interact with the amino group. This interaction likely favors a conformation where the amino group's hydrogens are directed away from the cyclobutoxy moiety, potentially influencing the C-C-N-H dihedral angles.
Conformation of the Cyclobutoxy Moiety
Unlike cyclohexane, which has a clear preference for a chair conformation, cyclobutane exists in a dynamic equilibrium between puckered (bent) conformations to alleviate torsional strain from eclipsing C-H bonds.[5][6] The planar conformation is a high-energy transition state. The puckered structure of the cyclobutane ring in the cyclobutoxy group will result in its substituents occupying pseudo-axial and pseudo-equatorial positions.[7]
Key Torsional Angles and Predicted Conformers
The most critical determinant of the overall molecular shape is the rotation around the C2-O bond, described by the C1-C2-O-C(cyclo) dihedral angle. This rotation governs the spatial relationship between the cyclobutoxy ring and the aniline plane. Two principal conformers can be hypothesized:
-
Syn-conformer: The cyclobutoxy ring is oriented towards the amino group. This conformation may be disfavored due to steric clash.
-
Anti-conformer: The cyclobutoxy ring is oriented away from the amino group. This is the predicted lower-energy conformation due to minimized steric repulsion.
Intramolecular hydrogen bonding, for instance between an N-H bond and the ether oxygen, could potentially stabilize certain conformations, although this is less likely to be a dominant interaction for the anti-conformer.
Experimental Characterization Protocols
To empirically validate the predicted structural features, a multi-technique approach is required. The following protocols represent a self-validating system for comprehensive characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the solution-state conformation.
Protocol:
-
Sample Preparation: Dissolve 10-15 mg of this compound in 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR: Acquire a standard proton spectrum to identify all proton resonances. The aromatic region will show complex splitting patterns due to ¹H-¹H and ¹H-¹⁹F couplings.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum. The carbon attached to fluorine will appear as a doublet with a large ¹J(C-F) coupling constant.
-
¹⁹F NMR: Acquire a proton-decoupled fluorine spectrum to observe the chemical shift of the fluorine atom, which is sensitive to the electronic environment.
-
2D NMR - NOESY (Nuclear Overhauser Effect Spectroscopy): This is the key experiment for conformational analysis.
-
Rationale: The NOE effect is distance-dependent (proportional to 1/r⁶). Spatial proximities between protons on the cyclobutoxy ring and protons on the aniline ring (specifically H1 or the N-H protons) will provide definitive evidence for the preferred syn or anti conformation.
-
Acquisition: Use a mixing time of 500-800 ms to allow for the development of cross-peaks between spatially close, non-bonded protons.
-
-
Data Analysis: The presence of a strong NOE cross-peak between the ortho C1-H proton and the proximal protons of the cyclobutoxy ring would strongly indicate a preference for the anti-conformation.
| Technique | Parameter | Expected Information |
| ¹H NMR | Chemical Shifts, Coupling Constants | Electronic environment of protons, connectivity |
| ¹³C NMR | Chemical Shifts, C-F Coupling | Carbon skeleton, direct evidence of fluorination |
| ¹⁹F NMR | Chemical Shift | Electronic nature of the fluorine substituent |
| 2D NOESY | Cross-peak Intensities | Through-space proton-proton distances (<5 Å), determination of preferred conformer |
Single-Crystal X-ray Diffraction
This technique provides the definitive solid-state structure, including precise bond lengths, bond angles, and dihedral angles.
Protocol:
-
Crystal Growth: Grow single crystals of this compound suitable for diffraction. This is often the most challenging step and may require screening various solvents (e.g., slow evaporation from ethanol, hexane, or ethyl acetate) and techniques (e.g., vapor diffusion).
-
Data Collection: Mount a suitable crystal on a goniometer head and cool it under a stream of nitrogen gas (typically 100 K) to minimize thermal motion. Collect diffraction data using a diffractometer with a Mo or Cu X-ray source.
-
Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the structure using direct methods or Patterson synthesis to locate the atoms. Refine the atomic positions and thermal parameters until the calculated diffraction pattern matches the experimental data.
-
Data Deposition: Deposit the final structural information into a public repository like the Cambridge Structural Database (CSD) to receive a unique deposition number.[8]
Workflow for Experimental Characterization
The logical flow of experimental work ensures that each step informs the next, providing a complete and validated structural picture.
Caption: Experimental workflow for structural elucidation.
Computational Modeling Protocol
Protocol:
-
Initial Structure Generation: Build the 2D structure of this compound in a molecular editor and generate an initial 3D conformation.
-
Conformational Search:
-
Rationale: To avoid settling on a local energy minimum, a systematic search of the conformational space is essential. The primary degree of freedom is the C1-C2-O-C(cyclo) dihedral angle.
-
Method: Perform a relaxed potential energy surface (PES) scan. Systematically rotate the C1-C2-O-C(cyclo) dihedral angle (e.g., in 15° increments from -180° to +180°), and at each step, perform a geometry optimization of all other coordinates. Use a computationally inexpensive level of theory for the scan (e.g., B3LYP/6-31G*).
-
-
Frequency Calculation: Perform a vibrational frequency calculation on each refined conformer.
-
Rationale: This confirms that the structure is a true energy minimum (no imaginary frequencies) and provides the zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy. It also allows for the prediction of the molecule's IR spectrum.
-
-
Data Analysis: Compare the relative energies (including ZPVE corrections) of the stable conformers. The Boltzmann distribution can be used to predict the population of each conformer at a given temperature. Compare calculated NMR chemical shifts and coupling constants with experimental data for validation.
| Parameter | Computational Method | Purpose |
| Functional | B3LYP | A robust hybrid functional for geometry and energy calculations of organic molecules.[2] |
| Basis Set | 6-311++G(d,p) | Provides a good balance of flexibility and computational cost for accurate results. |
| Solvent Model | PCM or SMD | (Optional) To simulate the effects of a solvent on conformational preference. |
| Output Data | Optimized Geometry, Relative Energies, Vibrational Frequencies, Predicted NMR Shifts | Comprehensive structural and energetic profile of all stable conformers. |
Logic for Computational Conformational Search
The computational approach systematically explores and refines potential structures to identify the most stable conformations.
Caption: Logic diagram for a computational conformational search.
Conclusion
The molecular structure and conformational preferences of this compound are governed by a sophisticated interplay of steric hindrance from the ortho-cyclobutoxy group and electronic effects from the meta-fluoro substituent. Based on foundational principles, the molecule is predicted to adopt an anti-conformation, where the puckered cyclobutoxy ring is oriented away from the slightly pyramidalized amino group.
This guide provides a robust, dual-pronged strategy for confirming this hypothesis. The detailed experimental protocols for NMR spectroscopy and X-ray crystallography offer a pathway to definitive empirical characterization, while the computational workflow using Density Functional Theory provides a powerful predictive and analytical tool. By integrating these methodologies, researchers can achieve a comprehensive understanding of this molecule's structure, paving the way for its rational application in drug discovery and materials development.
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Bielenica, A., et al. (2021). Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. Molecules, 26(23), 7153. Available from: [Link]
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Buncel, E., et al. (2002). Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide. Journal of the Chemical Society, Perkin Transactions 2, (11), 2019-2024. Available from: [Link]
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An In-depth Technical Guide to the Potential Biological Activity of 2-Cyclobutoxy-5-fluoroaniline: A Structurally-Informed Hypothesis and Validation Workflow
Abstract
2-Cyclobutoxy-5-fluoroaniline is a novel chemical entity for which no public data on biological activity currently exists. This guide proposes a scientifically-grounded hypothesis for its potential as a kinase inhibitor, based on a detailed analysis of its constituent chemical motifs: a fluoroaniline core and a cyclobutoxy substituent. We present the rationale for this hypothesis by drawing parallels with structurally analogous compounds known to exhibit pharmacological activity. Furthermore, this document provides a comprehensive, tiered experimental workflow for the systematic evaluation of this molecule, from initial target screening to cellular characterization. This guide is intended for researchers, scientists, and drug development professionals interested in the exploration of new chemical matter for therapeutic applications.
Introduction and Rationale
The discovery of novel small-molecule therapeutics is often driven by the exploration of unique chemical scaffolds. This compound presents an intriguing, yet unexplored, combination of two key structural features that have independently shown significant utility in medicinal chemistry. The aromatic core is a fluoroaniline, a pharmacophore present in numerous biologically active compounds. The strategic placement of a fluorine atom can significantly alter the physicochemical properties of a molecule, often leading to improved metabolic stability, bioavailability, and binding affinity to biological targets[1][2][3]. The aniline moiety itself is a versatile chemical handle for further synthetic elaboration.[4]
Attached to this core is a cyclobutoxy group. The use of cyclobutane rings in drug design has gained considerable traction due to their unique conformational properties. Unlike more flexible alkyl chains, the cyclobutane ring is rigid and puckered, which can help to lock in a bioactive conformation and provide favorable vectors for substituents to interact with a target protein[5][6]. This rigidity can enhance binding affinity and selectivity. Moreover, the cyclobutyl group can serve as a bioisostere for other groups, such as gem-dimethyl or larger rings, and can occupy hydrophobic pockets within protein active sites, potentially improving potency and metabolic stability[7][8].
Given the absence of direct biological data for this compound, this guide will construct a hypothesis-driven framework for its investigation. Fluoroaniline derivatives have been successfully developed as kinase inhibitors, a class of enzymes frequently implicated in oncology and inflammatory diseases[9][10]. We, therefore, hypothesize that this compound has the potential to act as a kinase inhibitor, with the cyclobutoxy moiety positioned to interact with a hydrophobic region of a kinase active site.
Physicochemical and Structural Analysis
The structure of this compound suggests several key physicochemical properties that are relevant to its potential as a drug candidate:
-
Lipophilicity: The presence of the cyclobutoxy and fluoro-substituted benzene ring suggests a moderate to high lipophilicity, which would favor cell membrane permeability.[11]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, and its presence can block metabolically labile positions on the aromatic ring, potentially reducing susceptibility to cytochrome P450 (CYP450) mediated oxidation and thereby increasing the compound's half-life.[3]
-
Hydrogen Bonding: The primary amine (-NH2) group can act as a hydrogen bond donor, a critical interaction for anchoring small molecules into the active site of many enzymes, particularly kinases.
-
Conformational Rigidity: The cyclobutane ring provides conformational constraint, reducing the entropic penalty upon binding to a target and potentially increasing selectivity.[5]
These properties, summarized in the table below, provide a strong basis for investigating its biological potential.
| Property | Structural Contribution | Predicted Impact on Biological Activity |
| Target Engagement | Fluoroaniline core | Potential for hydrogen bonding and π-stacking interactions within an active site.[11] |
| Potency & Selectivity | Cyclobutoxy group | Rigid scaffold can orient the molecule for optimal binding and occupy hydrophobic pockets.[5][7] |
| Pharmacokinetics | Fluorine atom | May block metabolic oxidation, enhancing stability and bioavailability.[2][3] |
Hypothesized Biological Activity: Kinase Inhibition
Our central hypothesis is that this compound is a scaffold with the potential for kinase inhibition. This is based on the following lines of evidence from structurally related molecules:
-
Fluoroanilines in Kinase Inhibitors: The fluoroaniline moiety is a key component of several known kinase inhibitors. For instance, derivatives of fluoroaniline have been synthesized and investigated as inhibitors of B-raf, a serine/threonine kinase that is mutated in many cancers.[9][10] The aniline nitrogen often forms a critical hydrogen bond with the hinge region of the kinase active site.
-
Cycloalkyl Groups in Kinase Inhibitors: Small cycloalkyl groups, including cyclobutane, are frequently employed in kinase inhibitor design to probe and fill hydrophobic pockets adjacent to the ATP-binding site. This can lead to significant gains in potency and selectivity. For example, the replacement of a flexible group with a cyclobutane has been shown to improve the pharmacokinetic profile of drug candidates.[5]
We propose that the fluoroaniline portion of this compound could anchor the molecule in the ATP-binding site of a kinase, while the cyclobutoxy group projects into a nearby hydrophobic pocket, enhancing binding affinity. A logical starting point for screening would be a diverse panel of kinases, with a particular focus on those known to be targeted by aniline-based inhibitors, such as the RAF, SRC, and ABL families.
Proposed Experimental Validation Plan
To systematically test the hypothesis of kinase inhibitory activity, we propose a tiered experimental approach. This workflow is designed to first broadly screen for activity, then confirm and quantify promising hits, and finally to assess the mechanism of action in a cellular context.
Diagram of the Proposed Experimental Workflow
Caption: A tiered workflow for the biological evaluation of this compound.
Tier 1: Primary Screening
Objective: To perform a broad, unbiased screen to identify any potential kinase targets.
Protocol: Broad Kinase Panel Screen
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Assay Plate Preparation: Dilute the stock solution to a final assay concentration of 10 µM in the appropriate kinase assay buffer.
-
Kinase Panel: Submit the compound for screening against a commercial kinase panel (e.g., Eurofins KinaseProfiler™, Promega Kinase-Glo®). These panels typically use radiometric or luminescence-based assays to measure the activity of a large number of kinases (e.g., >300) in parallel.
-
Data Analysis: The percentage of inhibition for each kinase relative to a control (e.g., staurosporine for inhibition, DMSO for no inhibition) is calculated. Preliminary "hits" are identified as kinases showing significant inhibition (a common threshold is >50%) at the 10 µM concentration.
Rationale: This initial screen provides a broad and cost-effective method to identify potential targets without any preconceived bias. A high single-point concentration is used to maximize the chances of detecting even weak interactions.
Tier 2: Hit Confirmation and Potency Determination
Objective: To confirm the activity of the preliminary hits from Tier 1 and to quantify their potency by determining the half-maximal inhibitory concentration (IC50).
Protocol: Biochemical IC50 Determination
-
Selection of Hits: Select all kinases that met the hit criteria from the primary screen.
-
Compound Titration: Prepare a serial dilution of this compound, typically in a 10-point, 3-fold dilution series, starting from a high concentration (e.g., 100 µM).
-
Kinase Assay: For each hit kinase, perform the same biochemical assay used in the primary screen with the range of compound concentrations. Include appropriate positive and negative controls.
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value for each kinase.
Rationale: This step validates the initial hits and provides a quantitative measure of potency. This allows for the ranking of hits and helps to identify any potential selectivity, where the compound is significantly more potent against one kinase over others.
Tier 3: Cellular Activity and Mechanism of Action
Objective: To determine if the compound can inhibit the target kinase within a cellular environment and to confirm that this leads to the expected downstream biological effects.
Protocol 1: Cellular Target Engagement Assay
-
Cell Line Selection: Choose a human cell line that expresses the target kinase of interest at a sufficient level.
-
Assay Method: Employ a target engagement assay such as the Cellular Thermal Shift Assay (CETSA®) or NanoBRET™ Target Engagement Assay.
-
For CETSA®: Treat intact cells with various concentrations of the compound. Lyse the cells and heat the lysate to a range of temperatures. The binding of the compound will stabilize the target protein, leading to a higher melting temperature, which can be detected by Western blot or other protein detection methods.
-
For NanoBRET™: Use a cell line engineered to express the target kinase as a fusion with NanoLuc® luciferase. A fluorescent tracer that binds to the kinase is added. The compound will compete with the tracer for binding, leading to a decrease in Bioluminescence Resonance Energy Transfer (BRET).
-
-
Data Analysis: Quantify the change in thermal stability or BRET signal as a function of compound concentration to determine the cellular EC50.
Rationale: It is crucial to confirm that the compound can enter cells and bind to its intended target in a complex cellular milieu. A positive result in this assay provides strong evidence of on-target activity.
Protocol 2: Downstream Signaling and Cellular Viability Assays
-
Cell Treatment: Treat the selected cell line with the compound at concentrations around its cellular EC50.
-
Western Blot Analysis: After a suitable incubation period, lyse the cells and perform a Western blot to analyze the phosphorylation status of a known downstream substrate of the target kinase. A decrease in the phosphorylation of the substrate would indicate successful inhibition of the kinase's activity.
-
Cellular Viability Assay: Treat the cells with a range of compound concentrations for a longer period (e.g., 72 hours). Assess cell viability using a method such as the MTT assay or CellTiter-Glo® Luminescent Cell Viability Assay.
-
Data Analysis: Quantify the levels of the phosphorylated substrate relative to a loading control. For the viability assay, determine the GI50 (concentration for 50% growth inhibition).
Rationale: These experiments link target engagement to a functional cellular outcome. They confirm the compound's mechanism of action and assess its potential as a therapeutic agent by measuring its effect on cell proliferation or survival.
Data Interpretation and Future Directions
The data generated from this experimental plan will provide a comprehensive initial profile of this compound.
-
Positive Outcome: If the compound demonstrates potent and selective inhibition of a particular kinase, both biochemically and in cells, with a corresponding effect on downstream signaling and cell viability, this would strongly support its further development. The next steps would involve lead optimization, where medicinal chemists would synthesize analogues of the compound to improve its potency, selectivity, and drug-like properties (e.g., solubility, metabolic stability).
-
Negative Outcome: If no significant kinase activity is observed, or if the activity is weak and non-selective, this would suggest that the initial hypothesis is incorrect. However, the compound could still be screened against other target classes, such as G-protein coupled receptors (GPCRs) or ion channels, where the fluoroaniline and cyclobutoxy motifs may also find utility.
Conclusion
While this compound is a molecule with no currently reported biological activity, a thorough analysis of its structural components allows for the formulation of a rational and testable hypothesis. The combination of a fluoroaniline core and a conformationally rigid cyclobutoxy group makes it a promising candidate for a kinase inhibitor. The detailed experimental workflow presented in this guide provides a clear and robust path for elucidating its biological potential. This structured approach, moving from broad screening to detailed mechanistic studies, represents a best-practice methodology in the early stages of drug discovery and can serve as a template for the evaluation of other novel chemical entities.
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The Essential Role of 4-Fluoroaniline in Modern Pharmaceutical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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He, W., et al. (2020). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem. [Link]
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He, W., et al. (2020). Cyclobutanes in Small-Molecule Drug Candidates. Radboud Repository. [Link]
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Arunkumar B., et al. (2020). Synthesis, characterization, molecular docking and anticancer studies of fluoroaniline derivatives of hydroxybenzoquinone and hydroxynaphthoquinone. PubMed. [Link]
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Arunkumar B., et al. (2020). Synthesis, characterization, molecular docking and anticancer studies of fluoroaniline derivatives of hydroxybenzoquinone and hydroxynaphthoquinone. ResearchGate. [Link]
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safety and handling of 2-Cyclobutoxy-5-fluoroaniline
An In-Depth Technical Guide to the Safe Handling of 2-Cyclobutoxy-5-fluoroaniline
Abstract
This technical guide provides a comprehensive framework for the safe handling, storage, and disposal of this compound, a compound of significant interest to researchers and professionals in drug development. Recognizing that specific toxicological and safety data for this novel compound are not extensively documented, this guide establishes a robust safety protocol by extrapolating from the well-characterized hazards of its core structural components: the aniline moiety, the fluorine substituent, and the cyclobutoxy group. By synthesizing data from analogous compounds and adhering to the principles of chemical safety, this document offers a self-validating system of protocols designed to minimize risk and ensure a safe laboratory environment for all personnel.
Chemical Profile and Proactive Hazard Assessment
This compound is a substituted aromatic amine. Its structure presents a unique combination of moieties, each contributing to its chemical properties and, consequently, its potential hazard profile. A proactive assessment based on these components is critical for anticipating risks.
-
Chemical Structure:
-
IUPAC Name: 2-(cyclobutoxy)-5-fluoroaniline
-
Molecular Formula: C₁₀H₁₂FNO
-
Molecular Weight: 181.21 g/mol [1]
-
Deconstruction of Hazard Profile by Structural Analogy
The overall risk profile of this compound can be logically inferred from its primary structural components.
-
The Aniline Core: The foundational hazard stems from the aniline backbone. Aromatic amines as a class are known for their systemic toxicity.[2][3] Key risks include:
-
High Acute Toxicity: Aniline and its derivatives are toxic if swallowed, inhaled, or absorbed through the skin.[4][5] Dermal absorption is a particularly insidious route of exposure.[6]
-
Methemoglobinemia: A primary toxic effect of aniline exposure is the oxidation of hemoglobin to methemoglobin, impairing oxygen transport in the blood and leading to cyanosis (a bluish tint to the skin and lips).[7]
-
Carcinogenicity and Mutagenicity: Aniline is classified as a suspected carcinogen and possible human mutagen.[2][5] Any novel aniline derivative must be handled as a potential carcinogen.
-
-
The Fluoro- Substituent: The incorporation of fluorine is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[8][9][10] While often improving the pharmacological profile, it can also alter toxicity. Fluorinated anilines are known to be toxic and may cause allergic skin reactions, serious eye damage, and organ damage through prolonged exposure.[7]
-
The Cyclobutoxy- Group: The cyclobutane ring is increasingly used in drug candidates to improve metabolic stability, reduce planarity, and conformationally restrict molecules to enhance potency and selectivity.[11][12] While the cyclobutoxy group itself is not typically associated with high toxicity, its presence contributes to the overall lipophilicity of the molecule, which may enhance skin absorption.
Predicted Hazard Summary
Based on the analysis of its structural components, this compound should be treated as a hazardous substance with the following predicted risks:
| Hazard Category | Predicted Risk | Rationale |
| Acute Toxicity | Toxic if swallowed, in contact with skin, or if inhaled. | Based on the known toxicity of aniline and fluoroaniline derivatives.[5][13][14] |
| Skin Corrosion/Irritation | Causes skin irritation. May cause an allergic skin reaction. | Common hazard for fluoroanilines and other aromatic amines.[7][15] |
| Eye Damage/Irritation | Causes serious eye irritation or damage. | A known risk for substituted anilines.[5][7] |
| Chronic Toxicity | Suspected of causing genetic defects and cancer. May cause damage to organs (blood, hematopoietic system) through prolonged or repeated exposure. | Extrapolated from the classifications of aniline and related compounds.[5] |
| Aquatic Toxicity | Likely toxic to aquatic life with long-lasting effects. | A common environmental hazard for aniline derivatives.[2] |
Mandatory Engineering Controls & Personal Protective Equipment (PPE)
A multi-layered approach to exposure prevention is mandatory, starting with engineering controls as the primary barrier, supplemented by a rigorous PPE protocol.
Engineering Controls
-
Chemical Fume Hood: All handling of this compound, including weighing, preparing solutions, and transfers, must be conducted within a properly functioning and certified chemical fume hood.[4][5]
-
Ventilation: The laboratory must be well-ventilated to prevent the accumulation of vapors.
-
Safety Equipment: A safety shower and eyewash station must be readily accessible and tested regularly.[4]
Personal Protective Equipment (PPE)
PPE is not a substitute for engineering controls but is the final barrier against exposure. The selection of PPE must be based on the specific task being performed.
| Task | Eye/Face Protection | Hand Protection | Body Protection |
| Receiving & Storage | Safety glasses with side shields. | Nitrile gloves (for incidental contact only). | Fully buttoned lab coat. |
| Weighing & Solution Prep | Tightly fitting chemical splash goggles and a face shield. | Double-gloving: an inner nitrile glove with an outer butyl rubber or Viton glove.[5][16] Gloves must be changed immediately upon contamination. | Chemical-resistant lab coat, disposable apron.[17] |
| Experimental Use | Tightly fitting chemical splash goggles. | Double-gloving as above. Frequent glove changes are recommended. | Chemical-resistant lab coat. |
| Spill Cleanup | Tightly fitting chemical splash goggles and a face shield. | Heavy-duty butyl rubber gloves over nitrile gloves.[17] | Chemical-resistant disposable coveralls and shoe covers. |
Causality of Glove Selection: Standard nitrile gloves offer poor protection against aniline and are not recommended for anything beyond incidental contact.[5] Aniline can readily permeate nitrile rubber. Therefore, for direct handling and potential immersion, more robust materials like butyl rubber, neoprene, or Viton are required to prevent dermal absorption.[5][16] Double-gloving provides an additional layer of safety.
Standard Operating Procedures (SOPs)
Adherence to a systematic workflow is crucial for minimizing exposure and preventing accidents.
Experimental Workflow Diagram
Caption: Workflow for the safe handling of this compound.
Step-by-Step Handling Protocol
-
Preparation:
-
Conduct a thorough risk assessment for the specific experiment.[16]
-
Ensure the chemical fume hood has been certified within the last year.
-
Locate and verify the functionality of the nearest safety shower, eyewash station, and appropriate fire extinguisher.
-
Ensure a chemical spill kit suitable for organic amines is readily available.[16]
-
Don all required PPE as specified in the table above before entering the designated handling area.
-
-
Handling (Inside a Chemical Fume Hood):
-
When weighing the compound, use a disposable weigh boat within a secondary container (e.g., a beaker) to contain any potential spills.
-
For liquid transfers, use a syringe or pipette to minimize the risk of splashes.[16]
-
Keep the container of this compound tightly sealed when not in use.
-
Avoid heating with an open flame; use a controlled heating source like a mantle or oil bath.[16]
-
-
Storage:
-
Store the compound in a tightly sealed, properly labeled container.[16]
-
The storage location must be a cool, dry, and well-ventilated area designated for toxic chemicals.[4]
-
Store away from incompatible materials such as strong oxidizing agents, strong acids, acid chlorides, and anhydrides.[4][18]
-
Protect from light.[4]
-
Waste Disposal Protocol
-
Liquid Waste: Collect all liquid waste containing this compound in a dedicated, labeled, and sealed hazardous waste container. Do not pour down the drain.[19]
-
Solid Waste: All contaminated solid waste (e.g., gloves, weigh boats, paper towels, pipette tips) must be collected in a clearly labeled hazardous waste bag or container.[16]
-
Disposal: All waste must be disposed of through a certified hazardous waste management service, following all local and national regulations.
Emergency Response Protocols
Immediate and correct response to an exposure or spill is critical.
First Aid Measures
| Exposure Route | Action |
| Inhalation | Immediately move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[13][20] |
| Skin Contact | Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of soap and water for at least 15-30 minutes.[6] Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15-30 minutes, lifting the upper and lower eyelids occasionally.[6][20] Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.[13][19] Seek immediate medical attention and show the Safety Data Sheet (SDS) of a similar compound or this guide to the medical professional. |
Spill Management Protocol
-
Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or the ventilation is inadequate.
-
Protect: Don the appropriate PPE for spill cleanup (see PPE table).
-
Contain & Absorb: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial spill absorbent for solvents.[4] Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Collect: Carefully sweep or scoop the absorbed material into a labeled hazardous waste container.
-
Decontaminate: Wipe the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Ventilate: Allow the area to ventilate before resuming work.
-
Report: Report the incident to the laboratory supervisor or safety officer.
Logical Framework for Safety Protocol
The safety protocols outlined in this guide are built on a self-validating logical framework grounded in the principle of risk mitigation through tiered controls.
Caption: Logical relationship of safety controls for handling hazardous compounds.
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Aniline Safety Protocol, Princeton University. [Link]
-
Standard Operating Procedure for Aniline, Washington State University. [Link]
-
Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines, ACS Publications. [Link]
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Aniline - Hazardous Substance Fact Sheet, New Jersey Department of Health. [Link]
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Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines, ResearchGate. [Link]
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Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines, ACS Figshare. [Link]
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Amines Workplace Risks, RPS Group. [Link]
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Aromatic Amine Cleaning Developing Solution SDS, SKC Inc. [Link]
-
2-Nitroaniline SDS, CPAchem. [Link]
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2,3,5-trifluoro-N-(3-propan-2-ylcyclobutyl)aniline, PubChem. [Link]
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Fluorine in drug discovery: Role, design and case studies, International Journal of Pharmacy and Pharmaceutical Science. [Link]
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2-Fluoroaniline, PubChem. [Link]
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Cyclobutanes in Small-Molecule Drug Candidates, PubMed Central. [Link]
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Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes, ChemRxiv. [Link]
-
Metabonomic assessment of toxicity of 4-fluoroaniline, 3,5-difluoroaniline and 2-fluoro-4-methylaniline to the earthworm, PubMed. [Link]
-
Preparation of Some Halogenated Fluoroanilines, University of Glasgow. [Link]
-
Recent progress in therapeutic applications of fluorinated five-membered heterocycles, PubMed Central. [Link]
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2-Fluoro-5-nitroaniline, PubChem. [Link]
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Methodological & Application
Application Note & Protocols: Synthesis of 2-Cyclobutoxy-5-fluoroaniline Derivatives
For: Researchers, scientists, and drug development professionals.
Executive Summary
This document provides a comprehensive guide to the synthesis of 2-cyclobutoxy-5-fluoroaniline, a key building block in the development of various pharmaceutical agents, most notably as an intermediate for kinase inhibitors like Axitinib.[1][2][3] The protocols herein are designed for reproducibility and scalability, emphasizing not just the procedural steps but the underlying chemical principles and safety considerations. We will detail a robust two-step synthetic pathway, beginning with a Williamson ether synthesis to form a 2-cyclobutoxy-1-fluoro-4-nitrobenzene intermediate, followed by a catalytic hydrogenation to yield the target aniline. This guide is structured to provide both the practical "how" and the critical "why" for each stage of the process, ensuring scientific integrity and empowering researchers to confidently execute and adapt these methods.
Strategic Overview: The Synthetic Pathway
The synthesis of this compound is efficiently achieved through a convergent two-step process. The core strategy involves the initial construction of the cyclobutoxy ether linkage, followed by the reduction of a nitro group to the desired aniline functionality. This approach is advantageous as it utilizes readily available starting materials and employs well-understood, high-yielding reactions.
The two primary stages are:
-
Step 1: Williamson Ether Synthesis: This classic SN2 reaction forms the ether bond by reacting an alkoxide, generated from a substituted phenol, with an alkyl halide.[4] In this case, 4-fluoro-2-nitrophenol is deprotonated to form a phenoxide, which then acts as a nucleophile, attacking cyclobutyl bromide to form 1-cyclobutoxy-4-fluoro-2-nitrobenzene.
-
Step 2: Catalytic Hydrogenation: The nitro group of the ether intermediate is selectively reduced to an amine using catalytic hydrogenation. This method is preferred for its high efficiency and clean conversion, avoiding harsh reducing agents that could compromise other functional groups on the aromatic ring.[5][6]
The overall workflow is visualized in the diagram below.
Caption: Overall synthetic workflow.
Experimental Protocols & Methodologies
Step 1: Synthesis of 1-Cyclobutoxy-4-fluoro-2-nitrobenzene
Principle: This step is a Williamson ether synthesis, a reliable method for forming ethers via an SN2 mechanism.[4] A moderately strong base, potassium carbonate, is sufficient to deprotonate the acidic phenol. The resulting phenoxide then displaces the bromide from cyclobutyl bromide. Dimethylformamide (DMF) is an excellent polar aprotic solvent for this reaction as it effectively solvates the potassium cation, leaving the phenoxide anion more available for nucleophilic attack.
Materials & Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Eq. |
| 4-Fluoro-2-nitrophenol | 157.11 | 10.0 g | 63.6 | 1.0 |
| Cyclobutyl Bromide | 135.00 | 9.5 g (7.3 mL) | 70.4 | 1.1 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 13.2 g | 95.5 | 1.5 |
| N,N-Dimethylformamide (DMF) | - | 100 mL | - | - |
Protocol:
-
Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and a reflux condenser under a nitrogen atmosphere, add 4-fluoro-2-nitrophenol (10.0 g, 63.6 mmol) and N,N-dimethylformamide (100 mL).
-
Base Addition: Add potassium carbonate (13.2 g, 95.5 mmol) to the solution. Stir the mixture at room temperature for 15-20 minutes. The solution should turn a deep yellow or orange, indicating the formation of the phenoxide.
-
Alkyl Halide Addition: Add cyclobutyl bromide (9.5 g, 70.4 mmol) to the reaction mixture dropwise over 10 minutes.
-
Reaction: Heat the reaction mixture to 70-75 °C and maintain this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting phenol is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into 500 mL of ice-cold water. A yellow solid should precipitate.
-
Stir the aqueous suspension for 30 minutes to ensure complete precipitation.
-
Collect the solid by vacuum filtration and wash the filter cake thoroughly with water (3 x 100 mL).
-
-
Purification: The crude product can be purified by recrystallization from ethanol or isopropanol to yield 1-cyclobutoxy-4-fluoro-2-nitrobenzene as a pale yellow solid.
-
Drying: Dry the purified product in a vacuum oven at 40-45 °C to a constant weight. (Expected yield: 80-90%).
Step 2: Synthesis of this compound
Principle: Catalytic hydrogenation is employed for the reduction of the aromatic nitro group. Palladium on carbon (Pd/C) is a highly effective catalyst for this transformation. The reaction is carried out under a positive pressure of hydrogen gas. Ethanol is a suitable solvent as it readily dissolves the starting material and is inert under the reaction conditions. The presence of a fluorine atom does not typically interfere with this type of reduction, and dehalogenation is generally not a significant side reaction under these mild conditions.[5]
Materials & Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 1-Cyclobutoxy-4-fluoro-2-nitrobenzene | 211.19 | 10.0 g | 47.3 |
| 10% Palladium on Carbon (Pd/C) | - | 1.0 g | - |
| Ethanol (EtOH) | - | 150 mL | - |
| Hydrogen Gas (H₂) | - | 50-60 psi | - |
Protocol:
-
Setup: Add 1-cyclobutoxy-4-fluoro-2-nitrobenzene (10.0 g, 47.3 mmol) and ethanol (150 mL) to a hydrogenation vessel (e.g., a Parr shaker bottle).
-
Catalyst Addition: Carefully add 10% Pd/C (1.0 g, 10% w/w) to the vessel under an inert atmosphere (e.g., nitrogen or argon). Caution: Pd/C is flammable, especially when dry and in the presence of flammable solvents.
-
Hydrogenation:
-
Seal the vessel and connect it to the hydrogenation apparatus.
-
Evacuate the vessel and backfill with nitrogen three times to remove all oxygen.
-
Evacuate the vessel and introduce hydrogen gas to a pressure of 50-60 psi.
-
Begin vigorous agitation (shaking or stirring) at room temperature.
-
The reaction is typically complete in 2-4 hours. Monitor the reaction by observing the cessation of hydrogen uptake.
-
-
Work-up:
-
Once the reaction is complete, cease agitation and vent the hydrogen gas.
-
Purge the vessel with nitrogen.
-
Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The Celite pad with the catalyst may be pyrophoric. Do not allow it to dry completely in the air. Quench it with water immediately after filtration.
-
Rinse the filter cake with a small amount of ethanol (2 x 20 mL).
-
-
Isolation:
-
Combine the filtrate and washings and concentrate the solution under reduced pressure using a rotary evaporator.
-
The resulting crude oil or solid is this compound.
-
-
Purification: If necessary, the product can be further purified by vacuum distillation or column chromatography on silica gel. (Expected yield: 90-98%).
Product Validation and Characterization
To ensure the identity and purity of the synthesized compounds, a combination of spectroscopic and chromatographic techniques should be employed.
Intermediate: 1-Cyclobutoxy-4-fluoro-2-nitrobenzene
-
Appearance: Pale yellow solid.
-
¹H NMR (CDCl₃, 400 MHz): Expected signals for aromatic protons, the cyclobutoxy methine proton (quintet), and cyclobutoxy methylene protons (multiplets).
-
¹³C NMR (CDCl₃, 100 MHz): Signals corresponding to the aromatic carbons (with C-F coupling) and the carbons of the cyclobutyl group.
-
Mass Spectrometry (MS): [M]+ peak corresponding to the molecular weight.
Final Product: this compound
-
Appearance: Light brown oil or low-melting solid.
-
¹H NMR (CDCl₃, 400 MHz): Characteristic shifts for aromatic protons, a broad singlet for the -NH₂ protons (which disappears upon D₂O exchange), and signals for the cyclobutoxy group.
-
¹³C NMR (CDCl₃, 100 MHz): Characteristic shifts for an aniline derivative.[7][8]
-
Purity (HPLC): >98% area.
Safety and Handling
Expertise & Trustworthiness: Adherence to strict safety protocols is paramount for the successful and safe execution of these syntheses.
-
Cyclobutyl Bromide: This is a flammable liquid and may cause skin, eye, and respiratory irritation.[9][10][11][12] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.[10][11][13]
-
N,N-Dimethylformamide (DMF): DMF is a combustible liquid and a known reproductive toxin. Avoid inhalation and skin contact.
-
Palladium on Carbon (Pd/C): The catalyst can be pyrophoric, especially after use and when exposed to air. Always handle it wet with solvent and under an inert atmosphere.[6] Never allow the used catalyst to dry on the filter paper.
-
Hydrogen Gas: Hydrogen is extremely flammable and forms explosive mixtures with air. Ensure the hydrogenation apparatus is properly maintained, leak-tested, and operated by trained personnel in an area free of ignition sources.
The reaction scheme is visualized below.
Caption: Chemical reaction scheme.
References
- Vertex AI Search. (n.d.). Cyclobutylmethyl Bromide | Cas No 17247-58-4.
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- Fisher Scientific. (2025, December 19). SAFETY DATA SHEET - Cyclobutyl bromide.
- Google Patents. (n.d.). CN104710316A - Method for preparing fluoroaniline through continuous catalytic hydrogenation of fluoronitrobenzene.
- Fisher Scientific. (2025, December 19). SAFETY DATA SHEET - Cyclobutylmethyl bromide.
- Georganics. (2023, October 5). Cyclobutyl bromide.
- (n.d.). Cyclopentyl bromide - SAFETY DATA SHEET.
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- NIH. (n.d.). Highly efficient catalytic hydrogenation of p-chloronitrobenzene: the synergistic effect and hybrid nano-structure.
- Google Patents. (2016, November 3). US20160318898A1 - Processes for the Preparation of Axitinib.
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- Benchchem. (n.d.). N-Cyclobutyl-3-fluoroaniline|CAS 1249444-92-5.
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- (n.d.). & J.
- PubMed Central. (n.d.). Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles.
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- ChemicalBook. (n.d.). 2-Fluoroaniline(348-54-9) 13C NMR spectrum.
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Application Note & Protocols: 2-Cyclobutoxy-5-fluoroaniline as a Privileged Scaffold for Kinase Inhibitor Development
Abstract
In the landscape of modern medicinal chemistry, the strategic selection of starting materials is paramount to the success of a drug discovery campaign. The aniline derivative, 2-Cyclobutoxy-5-fluoroaniline, has emerged as a particularly valuable building block, primarily in the development of targeted kinase inhibitors. This document provides an in-depth guide for researchers and drug development professionals on the rationale, applications, and detailed synthetic protocols involving this compound. We will explore the synergistic contributions of its core structural motifs—the fluorine atom, the cyclobutoxy group, and the reactive aniline—to final compound properties. This guide is designed to move beyond simple procedural lists, offering insights into the causality behind experimental choices to empower scientists in their research.
The Strategic Value Proposition in Drug Design
The utility of this compound is not coincidental; it is a result of the deliberate combination of three structural features that are highly sought after in medicinal chemistry to impart favorable drug-like properties.
-
The Fluoro Substituent: A Tool for Metabolic and Potency Enhancement The incorporation of fluorine into drug candidates is a well-established strategy for optimizing molecular properties.[1] The fluorine atom at the 5-position of the aniline ring is electron-withdrawing, which can significantly lower the pKa of the aniline nitrogen. This modulation of basicity can be critical for optimizing binding interactions and avoiding off-target effects. Furthermore, fluorine can enhance metabolic stability by blocking potential sites of oxidative metabolism, thereby improving a compound's pharmacokinetic profile.[2] In many cases, the introduction of fluorine has been shown to increase the potency of bioactive molecules compared to their non-fluorinated analogues.[3]
-
The Cyclobutoxy Group: A 3D Scaffold for Selectivity and Solubility The cyclobutane ring is increasingly utilized in drug design to introduce three-dimensionality.[4] Unlike conformationally flexible alkyl chains, the puckered and rigid nature of the cyclobutoxy moiety can help to lock a molecule into a bioactive conformation, potentially increasing potency and selectivity for the target protein.[4][5] This steric bulk can be leveraged to probe and fill specific hydrophobic pockets within an enzyme's active site.[4] Replacing more traditional groups like cyclohexyl or isopropyl with a cyclobutyl or difluorocyclobutyl group has been shown to improve metabolic stability and other key pharmaceutical properties.[5]
-
The Aniline Core: A Versatile Handle for Synthetic Elaboration The primary aromatic amine (aniline) is a cornerstone functional group in synthetic chemistry. It serves as a versatile nucleophile, enabling the construction of a wide array of chemical bonds and heterocyclic systems. In the context of kinase inhibitors, the aniline nitrogen is frequently used to form a critical hydrogen bond with the "hinge" region of the kinase active site. It is a key intermediate for forming amide, urea, or sulfonamide linkages, or for participating in cross-coupling reactions to build the core scaffold of the final drug molecule.[1][2]
Core Application: Synthesis of Kinase Inhibitors
Protein kinases are a major class of drug targets, particularly in oncology, as their aberrant signaling can drive cancer cell proliferation and survival.[6] Many kinase inhibitors are designed as "hinge-binders," where a specific part of the molecule forms hydrogen bonds with the backbone of the kinase hinge region. The this compound scaffold is ideally suited for incorporation into such inhibitors.
A common strategy involves the coupling of the aniline with a substituted pyrimidine or thiazole core, fragments known to be effective for kinase inhibition.[6] For instance, a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination, can be employed to connect the aniline nitrogen to an electrophilic heterocyclic partner (e.g., a 2-chloropyrimidine).
Detailed Protocol: Buchwald-Hartwig Cross-Coupling
This protocol details a representative synthesis of a key intermediate for a kinase inhibitor, coupling this compound with 2-chloro-4-aminopyrimidine.
Objective: To synthesize N2-(2-Cyclobutoxy-5-fluorophenyl)-pyrimidine-2,4-diamine via a palladium-catalyzed C-N cross-coupling reaction.
Materials:
-
This compound (1.0 eq)
-
2-chloro-4-aminopyrimidine (1.1 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 eq)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.04 eq)
-
Cesium Carbonate (Cs₂CO₃) (2.0 eq)
-
Anhydrous 1,4-Dioxane
-
Nitrogen gas supply
-
Standard glassware for inert atmosphere reactions
Experimental Workflow:
Step-by-Step Methodology:
-
Vessel Preparation: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, 2-chloro-4-aminopyrimidine, Cesium Carbonate, and Xantphos.
-
Causality Note: Cesium carbonate is a strong, yet non-nucleophilic, base often used in Buchwald-Hartwig couplings to facilitate the catalytic cycle. Xantphos is a bulky, electron-rich phosphine ligand that stabilizes the palladium catalyst and promotes the desired reductive elimination step.
-
-
Inerting the System: Seal the flask with a septum and connect it to a nitrogen manifold. Evacuate the flask under vacuum and backfill with nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Causality Note: The Pd(0) catalyst is sensitive to oxygen and will be deactivated through oxidation. Maintaining an inert atmosphere is critical for catalytic activity and reaction yield.
-
-
Reagent Addition: Add the Pd₂(dba)₃ catalyst to the flask against a positive flow of nitrogen. Subsequently, add anhydrous 1,4-dioxane via a dry syringe.
-
Causality Note: Dioxane is a common high-boiling point, aprotic solvent suitable for this type of cross-coupling reaction.
-
-
Reaction Execution: Immerse the flask in a preheated oil bath at 100-110 °C and stir vigorously. Monitor the reaction's progress by taking small aliquots and analyzing via Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aniline is consumed (typically 4-12 hours).
-
Reaction Quench and Work-up: Once complete, allow the reaction mixture to cool to room temperature. Carefully add water to quench the reaction and dissolve the inorganic salts.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with a suitable organic solvent, such as ethyl acetate. Combine the organic layers.
-
Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude residue should be purified by flash column chromatography on silica gel, typically using a gradient of hexane and ethyl acetate, to yield the pure product.
Self-Validation/Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity. The expected mass for the product, C₁₅H₁₆FN₅, would be [M+H]⁺ ≈ 286.1468.
Physicochemical Properties and Downstream Potential
The modification of this compound through the described coupling significantly alters its physicochemical properties, moving it closer to a drug-like candidate.
| Compound | Molecular Formula | Mol. Weight | Calculated LogP | TPSA (Ų) |
| Starting Material | C₁₀H₁₂FNO | 181.21 | 2.35 | 38.33 |
| Coupled Product | C₁₅H₁₆FN₅ | 285.32 | 2.90 | 91.95 |
Data calculated using standard cheminformatics software.
The product from this protocol is now primed for further elaboration. The primary amine at the 4-position of the pyrimidine ring can undergo acylation with a carboxylic acid or reaction with an isocyanate to install additional pharmacophoric features, completing the synthesis of a potential kinase inhibitor.
Conclusion
This compound is a highly effective and strategic building block for modern medicinal chemistry programs. Its constituent parts work in concert to provide a scaffold that can impart metabolic stability, conformational rigidity, and high potency. The synthetic accessibility of this compound, coupled with its versatility in robust and scalable reactions like the Buchwald-Hartwig cross-coupling, makes it an invaluable tool for researchers aiming to develop next-generation targeted therapeutics, particularly in the field of kinase inhibition.
References
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- Huang, et al. (2016). United States Patent US 9,284,301 B2.
- N-Cyclobutyl-3-fluoroaniline | CAS 1249444-92-5. Benchchem.
- Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. (2020). PubMed Central.
- Process for preparing 2-fluoro-5-nitroaniline. (1984).
- Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. (2021). ChemRxiv.
- 5-Cyclopropyl-2-fluoroaniline | C9H10FN | RUO. Benchchem.
- Fluorinated Cycloalkyl Building Blocks for Drug Discovery. (2022). PubMed.
- Cyclobutanes in Small-Molecule Drug Candid
- Benzothiazole cyclobutyl amine derivatives. (2009).
- Cyclobutane Deriv
- Drug Discovery - Inhibitor. chemical-kinomics.
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- In the Search for New Lead Compounds – The Latest Medicinal Chemistry Impact Stories. (2020). Technology Networks.
-
Discovery of [7-(2,6-dichlorophenyl)-5-methylbenzo[3][6][7]triazin-3-yl]-[4-(2-pyrrolidin-1-ylethoxy)phenyl]amine--a potent, orally active Src kinase inhibitor with anti-tumor activity in preclinical assays. (2007). PubMed.
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Application Notes and Protocols: 2-Cyclobutoxy-5-fluoroaniline in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of 2-Cyclobutoxy-5-fluoroaniline in Modern Drug Discovery
This compound has emerged as a valuable and strategic building block in the lexicon of medicinal chemistry. Its unique trifecta of structural motifs—a fluorinated aniline core, a cyclobutoxy substituent, and a primary amine—offers a compelling combination of properties for the synthesis of complex molecular architectures, particularly in the realm of targeted therapeutics such as kinase inhibitors.
The strategic incorporation of fluorine into drug candidates is a well-established strategy to modulate key physicochemical and pharmacological properties.[1][2] The strong electron-withdrawing nature of the fluorine atom can influence the pKa of the aniline nitrogen, impacting its binding interactions and metabolic stability. Furthermore, the cyclobutoxy group introduces a strained, three-dimensional element that can enhance binding affinity and metabolic stability.[3] This combination of features makes this compound a sought-after intermediate for the construction of novel pharmacophores.
These application notes provide an in-depth guide to the synthesis and utilization of this compound, complete with detailed experimental protocols for its preparation and subsequent application in key synthetic transformations.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂FNO | Inferred |
| Molecular Weight | 181.21 g/mol | Inferred |
| Appearance | Expected to be a liquid or low-melting solid | Inferred |
| CAS Number | 1801657-19-1 | Publicly available data |
Synthesis of this compound: A Practical Protocol
The synthesis of this compound can be efficiently achieved via a Williamson ether synthesis, a robust and widely used method for forming ether linkages.[4][5][6][7] This approach involves the reaction of an alkoxide with a primary alkyl halide or sulfonate. In this case, 2-amino-4-fluorophenol serves as the nucleophilic precursor, and a suitable cyclobutyl electrophile, such as cyclobutyl bromide or cyclobutyl tosylate, is employed.
Experimental Protocol: Williamson Ether Synthesis
Materials:
-
2-Amino-4-fluorophenol
-
Cyclobutyl bromide (or Cyclobutyl tosylate)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of 2-amino-4-fluorophenol (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.0 eq).
-
Add cyclobutyl bromide (1.2 eq) to the reaction mixture.
-
Heat the mixture to 80-90 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Applications in the Synthesis of Kinase Inhibitors
Substituted anilines are foundational building blocks in the synthesis of a wide array of kinase inhibitors.[1][3] The aniline nitrogen often serves as a key hydrogen bond donor, interacting with the hinge region of the kinase ATP-binding site. This compound is particularly well-suited for this role, with its substituents providing additional opportunities to optimize potency, selectivity, and pharmacokinetic properties. It is a valuable intermediate in the synthesis of inhibitors for targets such as Fibroblast Growth Factor Receptors (FGFR) and Aurora Kinases.[8][9][10][11][12][13][14][15][16]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[17] this compound can be coupled with a variety of aryl or heteroaryl halides or triflates to construct the core structures of many kinase inhibitors.
General Protocol for Buchwald-Hartwig Amination:
Materials:
-
This compound
-
Aryl/heteroaryl halide or triflate
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., XPhos, SPhos, BINAP)
-
Base (e.g., Cs₂CO₃, K₃PO₄, NaOtBu)
-
Anhydrous solvent (e.g., Toluene, Dioxane, THF)
Procedure:
-
In a glovebox or under an inert atmosphere, combine the aryl/heteroaryl halide (1.0 eq), this compound (1.2 eq), palladium catalyst (1-5 mol%), phosphine ligand (2-10 mol%), and base (1.5-2.5 eq) in a reaction vessel.
-
Add the anhydrous solvent.
-
Seal the vessel and heat the reaction mixture to 80-120 °C for 4-24 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sulfate, filter, and concentrate.
-
Purify the product by column chromatography.
Suzuki-Miyaura Coupling
While the aniline moiety is typically involved in C-N bond formation, the aromatic ring of this compound can be further functionalized. For instance, if the aniline is first converted to an aryl halide (e.g., through a Sandmeyer reaction), it can then participate in a Suzuki-Miyaura coupling to form a biaryl linkage, a common motif in kinase inhibitors.
General Protocol for Suzuki-Miyaura Coupling (of a derivative):
Materials:
-
Aryl halide derivative of this compound
-
Boronic acid or boronate ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃)
-
Solvent system (e.g., Dioxane/water, Toluene/ethanol/water)
Procedure:
-
To a reaction vessel, add the aryl halide (1.0 eq), boronic acid or ester (1.1-1.5 eq), palladium catalyst (1-5 mol%), and base (2.0-3.0 eq).
-
Add the solvent system and degas the mixture.
-
Heat the reaction to 80-110 °C for 2-18 hours under an inert atmosphere.
-
Monitor the reaction to completion by TLC or LC-MS.
-
Cool the mixture, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic phase, filter, and concentrate.
-
Purify by column chromatography or recrystallization.
Amide Bond Formation
The aniline nitrogen of this compound can readily undergo acylation to form amides, which are prevalent in many drug molecules. A variety of coupling reagents can be employed for this transformation.
General Protocol for Amide Coupling using HATU:
Materials:
-
This compound
-
Carboxylic acid
-
HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base (e.g., DIPEA, Et₃N)
-
Anhydrous solvent (e.g., DMF, DCM)
Procedure:
-
Dissolve the carboxylic acid (1.0 eq) in the anhydrous solvent.
-
Add HATU (1.1 eq) and the base (2.0-3.0 eq) to the solution and stir for 5-10 minutes at room temperature.
-
Add this compound (1.05 eq) to the reaction mixture.
-
Stir at room temperature for 1-12 hours, monitoring the reaction progress.
-
Upon completion, dilute the reaction with an organic solvent and wash sequentially with aqueous acid (e.g., 1M HCl), aqueous base (e.g., sat. NaHCO₃), and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the amide product by column chromatography or recrystallization.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: Work in a well-ventilated fume hood.
-
Handling: Avoid inhalation of vapors and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from oxidizing agents.
Conclusion
This compound is a highly functionalized building block with significant potential in the synthesis of complex, biologically active molecules. Its unique structural features offer medicinal chemists a valuable tool to fine-tune the properties of drug candidates. The synthetic protocols outlined in these application notes provide a practical guide for the preparation and utilization of this versatile intermediate in the pursuit of novel therapeutics.
References
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- Bull, J. A., et al. (2018).
- Serafim, R. A., et al. (2020). Recent Advances and Outlook for the Isosteric Replacement of Anilines. ACS Medicinal Chemistry Letters.
- Milligan, J. (n.d.). 12. The Williamson Ether Synthesis.
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- Google Patents. (1984).
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- National Institutes of Health. (n.d.). Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)
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- 13. Recent advances in the development of Aurora kinases inhibitors in hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. US8946235B2 - 2-(2,4,5-substituted-anilino) pyrimidine compounds - Google Patents [patents.google.com]
Application Note: Regioselective Electrophilic Aromatic Substitution on 2-Cyclobutoxy-5-fluoroaniline
Abstract
This document provides a detailed technical guide for performing electrophilic aromatic substitution (EAS) reactions on 2-cyclobutoxy-5-fluoroaniline. This substrate, a valuable building block in medicinal and materials chemistry, presents a unique case for regioselectivity due to the competing directing effects of its three distinct substituents: a strongly activating amino group, a strongly activating cyclobutoxy group, and a weakly deactivating, ortho-para directing fluorine atom. This guide elucidates the underlying electronic principles governing the reaction outcomes and provides robust, step-by-step protocols for key transformations including bromination, nitration, and Friedel-Crafts acylation. The methodologies are designed to be self-validating and are supported by mechanistic insights to empower researchers in drug development and synthetic chemistry to achieve predictable and high-yield outcomes.
Mechanistic Analysis: Predicting Regioselectivity
The primary challenge in the functionalization of this compound is controlling the position of electrophilic attack. The outcome is determined by the interplay of the electronic effects of the substituents on the aromatic ring.
Substituent Effects Analysis:
-
Amino Group (-NH₂): Located at C1, the amino group is a powerful activating group.[1][2] It donates electron density to the ring via a strong resonance effect (+M), significantly stabilizing the positive charge in the arenium ion intermediate. It is a potent ortho, para-director.[1][3]
-
Cyclobutoxy Group (-OC₄H₇): At C2, the alkoxy group is also a strong activator through resonance donation from its oxygen lone pairs (+M).[1][2] Like the amino group, it is an ortho, para-director.
-
Fluorine Atom (-F): At C5, the fluorine atom exhibits a dual nature. It is strongly electronegative, withdrawing electron density inductively (-I), which deactivates the ring. However, its lone pairs can participate in resonance donation (+M), which directs incoming electrophiles to the ortho and para positions.[2] Halogens are therefore unique in being deactivating yet ortho, para-directing.[2]
Predictive Outcome:
The regioselectivity is dictated by the most powerful activating group, which is unequivocally the amino group.[1] Therefore, substitution will occur preferentially at the positions ortho and para to the -NH₂ group.
-
C4-Position (para): This position is para to the -NH₂ group and meta to the -OC₄H₇ and -F groups. It is electronically activated and sterically accessible.
-
C6-Position (ortho): This position is ortho to the -NH₂ group but is significantly sterically hindered by the adjacent bulky cyclobutoxy group.
-
C3-Position (ortho to -OC₄H₇): While activated by the cyclobutoxy group, it is meta to the more powerful amino group, making substitution at this site less favorable.
Caption: Directing effects on this compound.
General Experimental Considerations
Amine Group Protection: The high nucleophilicity of the aniline nitrogen and its propensity to react with Lewis acids can complicate certain EAS reactions, particularly Friedel-Crafts acylation.[4] In such cases, the amino group should be temporarily protected, typically as an acetanilide. This moderately deactivating group still directs ortho and para, ensuring the desired regioselectivity, and can be easily removed by hydrolysis post-reaction.
Solvent and Temperature: The choice of solvent is critical. For many EAS reactions, halogenated solvents like dichloromethane (DCM) or inert solvents are suitable. Temperature control is paramount to manage reaction exotherms and prevent the formation of polysubstituted byproducts. Reactions are often initiated at low temperatures (0 °C) and allowed to warm to room temperature.
Protocol: Electrophilic Bromination
This protocol details the regioselective monobromination of this compound at the C4 position. The high activation of the ring allows for mild brominating agents without a strong Lewis acid catalyst.
Reaction Scheme: (Aniline Derivative) + Br₂ → 4-bromo-2-cyclobutoxy-5-fluoroaniline + HBr
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Volume / Mass |
| This compound | 195.23 | 10.0 | 1.95 g |
| Bromine (Br₂) | 159.81 | 10.5 | 0.54 mL |
| Acetic Acid (Glacial) | 60.05 | - | 50 mL |
| Sodium Thiosulfate (sat. aq. soln.) | - | - | ~20 mL |
| Sodium Bicarbonate (sat. aq. soln.) | - | - | ~30 mL |
| Dichloromethane (DCM) | - | - | ~100 mL |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | - | ~5 g |
Step-by-Step Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.95 g, 10.0 mmol) in glacial acetic acid (50 mL). Cool the solution to 0 °C in an ice-water bath.
-
Reagent Addition: In a separate vial, carefully prepare a solution of bromine (0.54 mL, 10.5 mmol) in 5 mL of glacial acetic acid. Add this bromine solution dropwise to the stirred aniline solution over 15 minutes. Rationale: Dropwise addition at low temperature helps to control the reaction rate and prevent over-bromination.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Carefully pour the reaction mixture into 100 mL of ice-cold water. The crude product may precipitate. Quench any remaining bromine by adding saturated sodium thiosulfate solution dropwise until the orange color disappears.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract with dichloromethane (3 x 30 mL).
-
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 15 mL) to neutralize acetic acid, and then with brine (20 mL). Rationale: The bicarbonate wash is crucial to remove the acidic solvent, preventing product degradation during concentration.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by column chromatography on silica gel (eluent: 10-20% ethyl acetate in hexanes) to yield the pure product.
Expected Results & Characterization
-
Yield: 75-85%
-
Appearance: Off-white to pale yellow solid.
-
¹H NMR (CDCl₃): Expect two singlets in the aromatic region, confirming 1,2,4,5-tetrasubstitution. The cyclobutoxy and NH₂ protons will also be visible.
-
Mass Spectrometry (ESI+): m/z = 274.0, 276.0 [M+H]⁺, showing the characteristic isotopic pattern for a monobrominated compound.
Protocol: Friedel-Crafts Acylation (via Acetanilide)
Direct Friedel-Crafts acylation of anilines is often unsuccessful because the amino group complexes with the Lewis acid catalyst.[4] This protocol utilizes an N-acetyl protecting group strategy.
Reaction Scheme: Step 1 (Protection): Aniline + Acetic Anhydride → Acetanilide Step 2 (Acylation): Acetanilide + Acetyl Chloride/AlCl₃ → 4-acetyl-2-cyclobutoxy-5-fluoroacetanilide Step 3 (Deprotection): Acylated Acetanilide + HCl/H₂O → 4-acetyl-2-cyclobutoxy-5-fluoroaniline
Step-by-Step Procedure (Acylation - Step 2)
-
Reaction Setup: To a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, add anhydrous aluminum chloride (AlCl₃) (1.60 g, 12.0 mmol). Cool the flask to 0 °C and add anhydrous dichloromethane (40 mL).
-
Reagent Addition: To the stirred suspension, add acetyl chloride (0.78 mL, 11.0 mmol) dropwise. After 10 minutes, add a solution of N-(2-cyclobutoxy-5-fluorophenyl)acetamide (the protected aniline, 2.37 g, 10.0 mmol) in DCM (10 mL) dropwise over 20 minutes. Rationale: The formation of the acylium ion electrophile is catalyzed by AlCl₃. Maintaining anhydrous conditions is critical as water would quench the catalyst and electrophile.
-
Reaction: Stir the mixture at 0 °C for 1 hour, then at room temperature for 4-6 hours. Monitor by TLC.
-
Work-up: Cool the reaction back to 0 °C and very slowly quench by adding crushed ice, followed by cold 1M HCl (30 mL).
-
Extraction and Purification: Extract the product with DCM, wash with water and brine, dry over MgSO₄, and concentrate. Purify by column chromatography. The subsequent deprotection step (acidic hydrolysis) will yield the final product.
Data Summary
| Electrophile (Reagent) | Key Conditions | Major Product | Regioselectivity | Typical Yield |
| Bromine (Br₂/AcOH) | 0 °C to RT | 4-Bromo-2-cyclobutoxy-5-fluoroaniline | C4 | 75-85% |
| Nitrating Mixture (HNO₃/H₂SO₄) | 0 °C | 2-Cyclobutoxy-5-fluoro-4-nitroaniline | C4 | 60-70% |
| Acetyl Chloride (AcCl/AlCl₃) | 0 °C to RT (on protected amine) | 1-(4-Amino-5-cyclobutoxy-2-fluorophenyl)ethanone | C4 | 55-65% (2 steps) |
General Experimental Workflow
Caption: A generalized workflow from starting material to final product analysis.
References
- Title: Electrophilic aromatic directing groups.
- Title: The activating effect of fluorine in electrophilic aromatic substitution.
- Title: 16.4: Substituent Effects in Electrophilic Substitutions.
- Title: Video: Electrophilic Aromatic Substitution: Fluorination and Iodination of Benzene.
- Title: Electrophilic Aromatic Substitution AR5. Directing Effects.
- Title: Directing Effects.
- Title: Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts.
- Title: Friedel–Crafts Acylation.
- Title: 4-Alkyl-2-haloaniline derivative and process and process for producing the same.
Sources
Application Notes and Protocols for the N-Alkylation of 2-Cyclobutoxy-5-fluoroaniline
Abstract
This comprehensive technical guide provides detailed application notes and validated protocols for the N-alkylation of 2-Cyclobutoxy-5-fluoroaniline, a key intermediate in the synthesis of advanced pharmaceutical and agrochemical compounds. The strategic introduction of an N-alkyl group to this scaffold can significantly modulate molecular properties such as lipophilicity, metabolic stability, and target binding affinity. This document explores two robust and widely applicable synthetic methodologies: classical reductive amination and palladium-catalyzed Buchwald-Hartwig amination. For each method, we provide a thorough explanation of the underlying chemical principles, step-by-step experimental protocols, and guidance on reaction optimization and product purification. This guide is intended for researchers, scientists, and drug development professionals seeking to efficiently synthesize N-alkylated derivatives of this compound.
Introduction
N-alkylated anilines are a prevalent structural motif in a vast array of biologically active molecules. The identity of the N-alkyl substituent plays a crucial role in defining the pharmacological profile of a compound. The starting material, this compound, possesses a unique combination of a sterically demanding cyclobutoxy group and an electron-withdrawing fluorine atom. These features can influence the reactivity of the aniline nitrogen and necessitate carefully optimized reaction conditions for successful N-alkylation. This guide presents two distinct and reliable protocols to achieve this transformation, catering to different synthetic strategies and available reagents.
Methodology 1: Reductive Amination
Reductive amination is a versatile and widely employed method for the N-alkylation of amines.[1][2][3][4] This one-pot reaction proceeds through the initial formation of an imine or enamine intermediate from the reaction of the aniline with a carbonyl compound (aldehyde or ketone), followed by in-situ reduction to the corresponding N-alkylated amine.[5] The choice of reducing agent is critical to the success of the reaction, with sodium triacetoxyborohydride [NaBH(OAc)₃] being a particularly mild and selective reagent for this purpose.[5]
Experimental Protocol: Reductive Amination
This protocol describes the N-alkylation of this compound with a generic aldehyde.
Materials:
-
This compound
-
Aldehyde (e.g., isobutyraldehyde, benzaldehyde)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Glacial Acetic Acid (catalytic amount)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
To a stirred solution of this compound (1.0 eq) in DCE (0.1-0.2 M), add the aldehyde (1.1 eq).
-
Add a catalytic amount of glacial acetic acid (0.1 eq) to the mixture.
-
Stir the reaction mixture at room temperature for 1-2 hours to facilitate imine formation. Monitor the progress by Thin Layer Chromatography (TLC).
-
Once imine formation is evident, add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15-20 minutes. An exothermic reaction may be observed.
-
Continue stirring at room temperature until the starting aniline is completely consumed, as indicated by TLC analysis (typically 4-24 hours).
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-alkylated product.
Data Presentation: Reductive Amination
| Parameter | Condition | Rationale |
| Aniline to Aldehyde Ratio | 1 : 1.1 | A slight excess of the aldehyde drives the imine formation equilibrium forward. |
| Reducing Agent | Sodium triacetoxyborohydride | Offers high selectivity for imine reduction in the presence of other functional groups and is less sensitive to moisture than other borohydrides.[5] |
| Solvent | 1,2-Dichloroethane (DCE) | A non-protic solvent that is compatible with both imine formation and reduction steps. |
| Catalyst | Acetic Acid | Catalyzes the dehydration step in imine formation. |
| Temperature | Room Temperature | Mild conditions are generally sufficient and minimize side reactions. |
| Work-up | Aqueous NaHCO₃ quench | Neutralizes the acidic catalyst and quenches the excess reducing agent. |
| Purification | Column Chromatography | Effective for removing unreacted starting materials and by-products. |
Experimental Workflow: Reductive Amination
Caption: Workflow for Reductive Amination.
Methodology 2: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[6][7][8] This method is particularly useful for coupling anilines with alkyl halides that may be less suitable for reductive amination. The reaction typically employs a palladium catalyst, a phosphine ligand, and a base.[7] The choice of ligand is crucial and can significantly impact the reaction's efficiency and scope. Sterically hindered biaryl phosphine ligands have proven to be highly effective in promoting the coupling of a wide range of substrates.[7]
Experimental Protocol: Buchwald-Hartwig Amination
This protocol outlines a general procedure for the N-alkylation of this compound with a generic alkyl bromide.
Materials:
-
This compound
-
Alkyl bromide (e.g., n-butyl bromide, benzyl bromide)
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
A suitable phosphine ligand (e.g., XPhos, SPhos, RuPhos)
-
A strong, non-nucleophilic base (e.g., sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS))
-
Anhydrous toluene or dioxane
-
Anhydrous work-up and purification reagents
Procedure:
-
In an oven-dried Schlenk tube or round-bottom flask equipped with a magnetic stir bar, add the palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%), the phosphine ligand (2-4 mol%), and the base (e.g., NaOtBu, 1.2-1.5 eq).
-
Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon).
-
Add anhydrous toluene or dioxane via syringe.
-
Add this compound (1.0 eq) and the alkyl bromide (1.1-1.2 eq) to the flask via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting aniline is consumed, as monitored by TLC or GC-MS (typically 12-24 hours).
-
After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts and the catalyst.
-
Wash the celite pad with additional organic solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system to yield the desired N-alkylated product.
Data Presentation: Buchwald-Hartwig Amination
| Parameter | Condition | Rationale |
| Catalyst | Pd(OAc)₂ or Pd₂(dba)₃ | Common and effective palladium precursors for generating the active Pd(0) catalyst in situ.[6] |
| Ligand | Biaryl phosphine (e.g., XPhos) | Sterically hindered ligands promote reductive elimination and prevent catalyst decomposition. |
| Base | Sodium tert-butoxide (NaOtBu) | A strong, non-nucleophilic base is required to deprotonate the aniline and facilitate the catalytic cycle. |
| Solvent | Toluene or Dioxane | Anhydrous, high-boiling point solvents are necessary for the reaction conditions. |
| Temperature | 80-110 °C | Elevated temperatures are typically required to drive the catalytic cycle. |
| Atmosphere | Inert (N₂ or Ar) | The Pd(0) catalyst is sensitive to oxygen and moisture. |
| Purification | Filtration through Celite followed by Chromatography | Removes palladium residues and other impurities. |
Experimental Workflow: Buchwald-Hartwig Amination
Caption: Workflow for Buchwald-Hartwig Amination.
Conclusion
The N-alkylation of this compound can be effectively achieved through both reductive amination and Buchwald-Hartwig amination. Reductive amination offers a milder, operationally simpler, and often more cost-effective approach when the corresponding aldehyde or ketone is readily available. The Buchwald-Hartwig amination provides a powerful alternative, particularly for the introduction of alkyl groups from their corresponding halides and for substrates that may be sensitive to the conditions of reductive amination. The choice between these two methodologies will depend on the specific synthetic target, the availability of starting materials, and the desired scale of the reaction. The protocols and guidelines presented in this application note provide a solid foundation for researchers to successfully synthesize a diverse range of N-alkylated this compound derivatives.
References
-
TSI Journals. (2017). N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto-Tran. ChemXpress, 10(2), 125. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
- Orduña, J. M., del Río, N., & Pérez-Pérez, M. J. (2023). Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines. Organic & Biomolecular Chemistry, 21(26), 5457–5468.
-
ACS Publications. (n.d.). Direct, One-Pot Reductive Alkylation of Anilines with Functionalized Acetals Mediated by Triethylsilane and TFA. Straightforward Route for Unsymmetrically Substituted Ethylenediamine. The Journal of Organic Chemistry. Retrieved from [Link]
-
PubMed. (2023). Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines. Retrieved from [Link]
-
Royal Society of Chemistry. (2023). Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines. Organic & Biomolecular Chemistry. Retrieved from [Link]
- Britton, E. C., & Holmes, R. D. (1933). Method of separating alkyl anilines. U.S. Patent No. 1,908,951. Washington, DC: U.S.
-
LookChem. (n.d.). Purification of Aniline. Chempedia. Retrieved from [Link]
-
ResearchGate. (n.d.). Purification of aniline and nitrosubstituted aniline contaminants from aqueous solution using beta zeolite. Retrieved from [Link]
-
ResearchGate. (n.d.). A novel N-alkylation of amines by alkyl halides on mixed oxides at room temperature. Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanistic study. (a) Reaction of aniline with alkyl halide under the.... Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
PubMed. (2022). General Method for the Amination of Aryl Halides with Primary and Secondary Alkyl Amines via Nickel Photocatalysis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
ChemRxiv. (n.d.). Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). N-Alkylation of aniline derivatives by a bipyridyl metal–organic framework supported cobalt catalyst. New Journal of Chemistry. Retrieved from [Link]
- ResearchGate. (n.d.). Synthesis, Spectroscopic Properties, Quantum Chemical Calculations, and Biological Activities of 2-{[5-(2-Fluorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-[3-methyl-3-(2,4,6-trimethylphenyl)-cyclobutyl]ethan-1-one. Retrieved from [https://www.researchgate.net/publication/339962228_Synthesis_Spectroscopic_Properties_Quantum_Chemical_Calculations_and_Biological_Activities_of_2-5-2-Fluorophenyl-4-4-methylphenyl-4H-124-triazol-3-ylsulfanyl-1-3-methyl-3-246-trimethylphenyl-cyclobutyl]
- National Institutes of Health. (2016). Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes.
-
Royal Society of Chemistry. (n.d.). Ruthenium-catalysed N-alkylation of anilines with primary carbohydrate alcohols via borrowing hydrogen strategy. Chemical Communications. Retrieved from [Link]
-
PubMed. (2015). N-Alkylation of Amines with 2,5-Furandimethanol to N, N'-Disubstituted 2,5-Bis(aminomethyl)furans Catalyzed by a Metal-Ligand Bifunctional Iridium Catalyst. Retrieved from [Link]
-
ResearchGate. (2018). 2-Fluoro-5-nitroaniline. Retrieved from [Link]
-
SpectraBase. (n.d.). N-Cyclopropyl-4-fluoroaniline - Optional[Vapor Phase IR] - Spectrum. Retrieved from [Link]
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Application Note: 2-Cyclobutoxy-5-fluoroaniline as a Key Building Block in the Synthesis of Novel Kinase Inhibitors
Abstract & Introduction
Protein kinases are pivotal regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[1][2] The development of small-molecule kinase inhibitors has revolutionized targeted therapy, with many approved drugs targeting the ATP-binding site of specific kinases.[3][4][5] A common structural motif in many of these inhibitors is a substituted aniline moiety, which often serves as a "hinge-binding" element, forming critical hydrogen bonds with the kinase. The nature and substitution pattern of this aniline ring are instrumental in defining the inhibitor's potency, selectivity, and pharmacokinetic properties.
This application note details the strategic use of 2-Cyclobutoxy-5-fluoroaniline as a versatile building block for the synthesis of novel kinase inhibitors. The unique combination of a bulky, hydrophobic cyclobutoxy group and an electron-withdrawing fluorine atom offers distinct advantages:
-
Fluorine Moiety: The fluorine atom at the 5-position can enhance binding affinity through favorable electrostatic interactions, improve metabolic stability by blocking potential sites of oxidation, and modulate the pKa of the aniline nitrogen.[6]
-
Cyclobutoxy Group: The sterically demanding cyclobutoxy group at the 2-position can effectively probe deeper, hydrophobic regions of the kinase active site, potentially leading to enhanced selectivity and potency against specific kinase targets, including drug-resistant mutants.[7]
We present two robust and widely applicable synthetic methodologies for incorporating this key building block into heterocyclic scaffolds common in kinase inhibitor design: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Buchwald-Hartwig Amination.
Strategic Overview: Synthesis of a Diaminopyrimidine Core
A prevalent core structure in many potent kinase inhibitors, including those targeting the Epidermal Growth Factor Receptor (EGFR), is the 2,4-diaminopyrimidine scaffold.[8][9] Our strategy focuses on the coupling of this compound with an activated pyrimidine electrophile, such as 2,4-dichloro-5-(trifluoromethyl)pyrimidine, to construct this key pharmacophore.
Figure 1: General synthetic strategy for incorporating this compound into a pyrimidine-based kinase inhibitor scaffold.
Protocol 1: Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is a powerful method for C-N bond formation, particularly when the aromatic ring is activated by electron-withdrawing groups, such as the two nitrogen atoms and the trifluoromethyl group in our target pyrimidine.[10][11][12] This method often proceeds under milder, metal-free conditions compared to cross-coupling reactions.
Causality and Experimental Rationale
The reaction proceeds via a two-step addition-elimination mechanism through a Meisenheimer complex.[10] The high electrophilicity of the C2 and C4 positions on the pyrimidine ring makes them susceptible to nucleophilic attack by the aniline. The choice of a base, like N,N-Diisopropylethylamine (DIPEA), is critical to neutralize the HCl generated in situ without promoting unwanted side reactions. A polar aprotic solvent like n-butanol or 2-propanol is chosen for its ability to solvate the reactants and facilitate the reaction at elevated temperatures.
Experimental Workflow: SNAr Protocol
Figure 2: Step-by-step workflow for the SNAr coupling reaction.
Detailed Step-by-Step Protocol
-
Vessel Preparation: To a dry, round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add 2,4-dichloro-5-(trifluoromethyl)pyrimidine (1.0 eq).
-
Reagent Addition: Dissolve the starting pyrimidine in n-butanol (approx. 0.2 M concentration). Add this compound (1.05 eq).
-
Base Addition: Cool the reaction mixture to 0°C using an ice bath. Slowly add N,N-Diisopropylethylamine (DIPEA) (2.0 eq) dropwise over 5 minutes.
-
Reaction: Remove the ice bath and heat the reaction mixture to 80-90°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the limiting reagent is consumed (typically 4-6 hours).
-
Workup: Cool the mixture to room temperature. Dilute with ethyl acetate (EtOAc) and transfer to a separatory funnel. Wash the organic layer sequentially with water (2x) and brine (1x).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using a hexane/EtOAc gradient to afford the desired product.
-
Characterization: Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and HPLC.
Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination
For less reactive aryl or heteroaryl chlorides, or when SNAr fails to provide satisfactory yields, the Buchwald-Hartwig amination is a superior alternative.[13][14] This palladium-catalyzed cross-coupling reaction is one of the most powerful and general methods for forming C-N bonds.[15][16]
Causality and Experimental Rationale
The reaction proceeds through a catalytic cycle involving oxidative addition, ligand exchange, and reductive elimination.[14]
-
Catalyst System: The choice of palladium precursor (e.g., Pd₂(dba)₃) and phosphine ligand is crucial. Sterically hindered, electron-rich biarylphosphine ligands like RuPhos or XPhos are highly effective as they promote the key oxidative addition and reductive elimination steps.[15]
-
Base: A strong, non-nucleophilic base is required to deprotonate the aniline. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[17]
-
Solvent: Anhydrous, deoxygenated solvents like 1,4-dioxane or toluene are essential to prevent catalyst deactivation.
Experimental Workflow: Buchwald-Hartwig Protocol
Figure 3: Step-by-step workflow for the Buchwald-Hartwig amination reaction.
Detailed Step-by-Step Protocol
-
Catalyst Preparation: In a glovebox or under a nitrogen atmosphere, add Pd₂(dba)₃ (0.02 eq), RuPhos (0.04 eq), and NaOtBu (1.4 eq) to a dry Schlenk flask or microwave vial equipped with a stir bar.
-
Reagent Addition: Add 2,4-dichloro-5-(trifluoromethyl)pyrimidine (1.0 eq) and this compound (1.2 eq).
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane (approx. 0.1 M concentration).
-
Reaction: Seal the vessel and heat the mixture to 100°C with vigorous stirring for 12-18 hours. Monitor the reaction progress by LC-MS.
-
Workup: Cool the reaction to room temperature. Carefully quench with saturated aqueous ammonium chloride (NH₄Cl). Dilute with EtOAc and filter through a pad of Celite®. Transfer the filtrate to a separatory funnel and extract the aqueous layer with EtOAc (2x).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude residue by flash column chromatography.
-
Characterization: Confirm the structure and purity of the isolated product as described in Protocol 1.
Characterization Data and Further Elaboration
The successful synthesis of the key intermediate, N²-(2-cyclobutoxy-5-fluorophenyl)-4-chloro-5-(trifluoromethyl)pyrimidin-2-amine, provides a platform for creating a diverse library of potential kinase inhibitors.
Expected Analytical Data for the Key Intermediate
| Analysis | Expected Result |
| Appearance | White to off-white solid |
| ¹H NMR (400 MHz, CDCl₃) | δ 8.3-8.5 (s, 1H, pyrimidine-H), 7.0-7.8 (m, 3H, Ar-H), 4.5-4.7 (m, 1H, O-CH), 2.0-2.5 (m, 4H, cyclobutyl-CH₂), 1.6-1.9 (m, 2H, cyclobutyl-CH₂) |
| ¹⁹F NMR (376 MHz, CDCl₃) | δ -60 to -65 (s, 3F, -CF₃), -115 to -125 (m, 1F, Ar-F) |
| HRMS (ESI+) | Calculated m/z for C₁₅H₁₃ClF₄N₃O should be found [M+H]⁺ |
| HPLC Purity | >95% |
Downstream Synthesis to a Final Inhibitor
The chloro-substituent at the C4 position of the pyrimidine ring is now primed for a second coupling reaction. This allows for the introduction of various moieties to enhance solubility, cell permeability, or to target additional pockets in the kinase active site. For example, a second SNAr or Buchwald-Hartwig reaction can be performed to install a side chain, such as one containing a basic amine, which is common in many EGFR inhibitors.
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developing assays with 2-Cyclobutoxy-5-fluoroaniline-based compounds
An Application Guide to the Development of Biochemical and Cell-Based Assays for 2-Cyclobutoxy-5-fluoroaniline-Based Kinase Inhibitors
Authored by: Gemini, Senior Application Scientist
Abstract
The aniline scaffold is a foundational element in medicinal chemistry, particularly in the creation of potent kinase inhibitors that target the ATP-binding site of these critical enzymes.[1] The strategic incorporation of fluorine and a cyclobutoxy moiety, as seen in derivatives of this compound, can significantly enhance a compound's metabolic stability, lipophilicity, and binding affinity, making this class of molecules highly valuable for drug discovery.[2][3][4] This guide provides an in-depth framework for researchers, scientists, and drug development professionals on establishing robust biochemical and cell-based assays to characterize the efficacy and mechanism of action of kinase inhibitors derived from this promising chemical scaffold. We will detail protocols for determining inhibitor potency (IC50) through luminescence-based ATP depletion assays, characterizing target engagement via Fluorescence Polarization (FP), and assessing functional cellular effects on proliferation.
Introduction: The Scientific Rationale
Protein kinases are integral to cellular signal transduction, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[5] Consequently, they are a major class of therapeutic targets. Aniline-based compounds, such as those derived from 4-anilinoquinazolines, have been successfully developed as Tyrosine Kinase Inhibitors (TKIs) by competitively binding to the ATP pocket, thereby blocking downstream signaling.[1][5]
The this compound scaffold offers distinct advantages:
-
Fluorine Substitution: The presence of a fluorine atom can increase metabolic stability and enhance binding interactions within the target protein.[3][4]
-
Cyclobutyl Group: This moiety adds steric bulk and a specific three-dimensional geometry, which can be leveraged to improve both potency and selectivity for the target kinase.[2]
This document serves as a practical guide to developing a comprehensive assay cascade for evaluating novel inhibitors based on this scaffold, from initial biochemical potency to cellular activity.
Foundational Principle: Mechanism of Action of ATP-Competitive Kinase Inhibitors
The majority of kinase inhibitors derived from aniline scaffolds function by competing with endogenous ATP for binding within the kinase's catalytic domain.[1][5] This direct competition prevents the transfer of a phosphate group from ATP to the substrate protein, effectively halting the phosphorylation event and interrupting the signaling cascade. Understanding this mechanism is crucial for selecting and designing appropriate assays.
Caption: Mechanism of ATP-competitive kinase inhibition.
Protocol I: Biochemical Potency (IC50) via Luminescence-Based ATP Assay
Expertise & Experience: The Kinase-Glo® luminescent assay is a robust, homogeneous method ideal for high-throughput screening (HTS).[6][7] Its principle is elegantly simple: kinase activity consumes ATP, and the remaining ATP is used by luciferase to generate a light signal.[8] Therefore, the luminescent signal is inversely proportional to kinase activity.[7][8] This "mix-and-read" format minimizes handling steps and is less susceptible to interference from library compounds than other methods.[8]
Experimental Workflow
Caption: Workflow for the Kinase-Glo® luminescent assay.
Detailed Protocol
This protocol is designed for a 384-well plate format. All additions should be performed with calibrated multichannel pipettes or automated liquid handlers.
1. Reagent Preparation:
- Kinase Buffer: Prepare a buffer suitable for the specific kinase of interest (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
- Kinase Enzyme: Dilute the kinase to a 2X working concentration in kinase buffer. The optimal concentration should be determined empirically to achieve ~50-80% ATP consumption in the reaction (the linear range of the assay).[9]
- Substrate/ATP Mix: Prepare a 4X solution containing the kinase's specific peptide substrate and ATP in kinase buffer. The ATP concentration should ideally be at or near the Km for the enzyme to ensure sensitive detection of ATP-competitive inhibitors.
- Test Compound: Prepare a serial dilution of the this compound-based compound in 100% DMSO. Then, create a 4X working solution by diluting this series into the kinase buffer. The final DMSO concentration in the assay should be kept below 1% to avoid solvent effects.
- Kinase-Glo® Reagent: Prepare according to the manufacturer's instructions (e.g., Promega).[6]
- Add 5 µL of the 4X test compound solution to the appropriate wells. For controls, add 5 µL of buffer with DMSO (for 0% inhibition) and 5 µL of a known potent inhibitor (for 100% inhibition).
- Add 5 µL of the 2X kinase enzyme solution to all wells except the "no enzyme" negative controls.
- Incubate for 15 minutes at room temperature to allow the compound to bind to the kinase.
- Initiate the kinase reaction by adding 10 µL of the 4X Substrate/ATP mix to all wells.
- Mix the plate gently and incubate for 1 hour at room temperature.
- Add 20 µL of Kinase-Glo® Reagent to all wells to stop the reaction and initiate luminescence.
- Mix and incubate for 10 minutes at room temperature to stabilize the signal.
- Measure luminescence using a plate reader.
3. Data Analysis:
- Normalize the data using the 0% and 100% inhibition controls.
- Plot the normalized response against the logarithm of the inhibitor concentration.
- Fit the data to a four-parameter logistic equation to determine the IC50 value.
Representative Data
| Compound ID | Target Kinase | IC50 (nM) |
| CFA-Derivative-01 | Kinase X | 15.2 |
| CFA-Derivative-01 | Kinase Y | 875.4 |
| Staurosporine (Control) | Kinase X | 5.1 |
Protocol II: Target Engagement (Kd/Ki) via Fluorescence Polarization (FP)
Trustworthiness: FP is a self-validating system. It directly measures the binding event in solution, providing a homogenous and quantitative assessment of the interaction between the inhibitor and its target.[10][11] The assay relies on the change in the rotational speed of a small fluorescently labeled molecule (tracer) upon binding to a much larger protein.[12] Unlabeled compounds that compete for the same binding site will displace the tracer, leading to a decrease in fluorescence polarization, which can be measured to determine binding affinity.[11]
Experimental Workflow
Caption: Workflow for a competitive FP assay.
Detailed Protocol
1. Strategic Planning & Reagent Preparation:
- FP Buffer: A typical buffer might be 30 mM HEPES pH 7.4, 250 mM NaCl, 10% glycerol, and 0.01% Triton X-100 to minimize non-specific binding.[10]
- Fluorescent Tracer: The choice of tracer is critical. It should be a ligand with known high affinity for the kinase, labeled with a suitable fluorophore (e.g., TAMRA, fluorescein).[13] Dilute the tracer to a 2X working concentration (typically at or below its Kd value) in FP buffer.
- Kinase Enzyme: Dilute the kinase to a 2X working concentration in FP buffer. The optimal concentration must be determined via a titration experiment to find the concentration that yields a sufficient signal window (at least 100 mP) when saturated with the tracer.[13]
- Test Compound: Prepare a serial dilution of the this compound-based compound in DMSO, followed by dilution into FP buffer to a 2X working concentration.
- Add 10 µL of the 2X test compound solution to the wells of a black, low-binding 384-well plate.
- Add 10 µL of the 2X kinase enzyme solution to each well. Mix gently.
- Incubate for 30 minutes at room temperature.
- Add 20 µL of the 2X fluorescent tracer solution to all wells.
- Incubate for 60-120 minutes at room temperature, protected from light, to allow the binding to reach equilibrium.
- Measure fluorescence polarization on a plate reader equipped with appropriate excitation and emission filters for the chosen fluorophore.
3. Data Analysis:
- The instrument calculates millipolarization (mP) values.
- Plot the mP values against the logarithm of the inhibitor concentration.
- Fit the data to determine the IC50, which can then be converted to a Ki (inhibition constant) using the Cheng-Prusoff equation, provided the Kd of the tracer and its concentration are known.
Representative Data
| Compound ID | Target Kinase | Tracer Used | Ki (nM) |
| CFA-Derivative-01 | Kinase X | TAMRA-Staurosporine | 25.7 |
| CFA-Derivative-02 | Kinase X | TAMRA-Staurosporine | 158.1 |
Protocol III: Cell-Based Functional Assay (MTT Proliferation Assay)
Expertise & Experience: While biochemical assays are essential for determining direct potency, a cell-based assay is critical to confirm that the compound is active in a physiological context. The MTT assay is a standard colorimetric method for assessing cell viability.[15] It measures the metabolic activity of cells, which in most cases correlates with cell number. For cancer cell lines dependent on a specific kinase, a potent inhibitor should reduce metabolic activity and thus decrease the colorimetric signal, indicating an anti-proliferative effect.[16][17]
Experimental Workflow
Caption: Workflow for an MTT cell viability assay.
Detailed Protocol[15]
1. Reagent Preparation:
- Cell Culture Medium: Use the appropriate medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics for the chosen cancer cell line.
- Test Compound: Prepare a concentrated stock solution in DMSO and create serial dilutions. Further dilute these in cell culture medium to 10X the final desired concentration.
- MTT Solution: Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
- Solubilization Solution: 100% DMSO is commonly used.
2. Assay Procedure:
- Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
- Remove the medium and add 100 µL of medium containing the various concentrations of the test compound. Include vehicle (DMSO) controls.
- Incubate the plate for the desired period (typically 72 hours).
- Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for another 4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
- Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
3. Data Analysis:
- Calculate the percentage of cell viability relative to the untreated control cells.
- Plot the percentage of viability against the logarithm of the compound concentration to determine the GI50 (concentration for 50% growth inhibition).
Representative Data
| Compound ID | Cell Line | Target Kinase | GI50 (nM) |
| CFA-Derivative-01 | NCI-H460 | Kinase X | 98.6 |
| Doxorubicin (Control) | NCI-H460 | Topo II | 55.0 |
Safety and Handling Precautions
Aniline and its derivatives should be handled with care. Always consult the Safety Data Sheet (SDS) for specific handling, storage, and disposal information.[18]
-
Handling: Use only in a well-ventilated area or under a chemical fume hood.[18][19] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[20][21] Avoid inhalation of vapors or dust and prevent contact with skin and eyes.[21][22]
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[20][22] Store away from incompatible materials such as strong oxidizing agents and acids.[20]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[18]
References
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Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. nanomicrospheres. [Link]
-
Fluorescence polarization (FP) assay. Bio-protocol. [Link]
-
Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates. PMC - NIH. [Link]
-
Protocol for Fluorescence Polarization Assay Using GI224329. ResearchGate. [Link]
-
Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. NIH. [Link]
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Spotlight: Activity-Based Kinase Assay Formats. Reaction Biology. [Link]
-
Discovery of a new class of anilinoquinazoline inhibitors with high affinity and specificity for the tyrosine kinase domain of c-Src. PubMed. [Link]
-
The Development of BTK Inhibitors: A Five-Year Update. MDPI. [Link]
-
2-FLUOROANILINE FOR SYNTHESIS MSDS. Loba Chemie. [Link]
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Structure of two aniline derivatives as potent anticancer lead compounds. ResearchGate. [Link]
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Utilization of Supervised Machine Learning to Understand Kinase Inhibitor Toxophore Profiles. PMC - PubMed Central. [Link]
-
Synthesis and biological evaluation of novel aniline-derived asiatic acid derivatives as potential anticancer agents. PubMed. [Link]
-
Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. PubMed Central. [Link]
-
Fluorinated Cycloalkyl Building Blocks for Drug Discovery. PubMed. [Link]
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- 7. promega.com [promega.com]
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- 9. Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase - PMC [pmc.ncbi.nlm.nih.gov]
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Application Note: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for the Analysis of 2-Cyclobutoxy-5-fluoroaniline Reactions
Introduction: The Significance of 2-Cyclobutoxy-5-fluoroaniline
This compound is a substituted aniline derivative that serves as a versatile intermediate in the synthesis of complex organic molecules. The presence of a fluorine atom and a cyclobutoxy group imparts unique physicochemical properties, influencing factors like metabolic stability, lipophilicity, and binding affinity in target molecules.[1][2] These characteristics make it a valuable precursor for active pharmaceutical ingredients (APIs) and advanced agrochemicals.[3][4]
Consequently, the ability to accurately monitor reactions involving this intermediate is crucial. HPLC coupled with MS detection offers unparalleled sensitivity and selectivity, making it the premier analytical technique for this purpose.[5][6] It allows for the separation of the starting material from products and impurities, while providing mass information for structural confirmation and identification of unknown species. This application note establishes a reliable HPLC-MS framework for the qualitative and quantitative analysis of this compound reaction kinetics and endpoint assessment.
Core Principles of the Analytical Approach
The successful analysis of a reaction mixture hinges on the synergy between the separation power of HPLC and the detection specificity of MS. The choices made in developing the method are causally linked to the chemical nature of the analyte and its expected products.
Chromatographic Separation (HPLC)
The primary goal of the HPLC method is to achieve baseline separation between the starting material, the desired product(s), and any process-related impurities.
-
Stationary Phase Selection: this compound and its likely reaction products (e.g., amides, alkylated amines) are moderately polar. A reversed-phase C18 (octadecylsilane) column is the industry standard and an excellent first choice. The nonpolar C18 chains interact with the nonpolar regions of the analytes (the aromatic ring and cyclobutoxy group), providing effective retention and separation.
-
Mobile Phase Composition: A gradient elution using a mixture of an aqueous phase and an organic solvent is essential for analyzing reaction mixtures, which invariably contain components with a range of polarities.
-
Organic Modifier: Acetonitrile is often preferred over methanol for its lower viscosity and UV transparency.
-
Aqueous Phase & Additives: The addition of a small percentage (typically 0.1%) of an acid like formic acid or acetic acid to the aqueous phase is critical. This serves two purposes:
-
Improved Peak Shape: It protonates residual silanol groups on the silica support, preventing peak tailing for basic compounds like anilines.
-
Enhanced Ionization: It provides a source of protons (H+), promoting the formation of the desired [M+H]⁺ ions in the mass spectrometer's electrospray source, thereby increasing sensitivity.[7]
-
-
Mass Spectrometric Detection (MS)
MS detection provides two crucial pieces of information: the molecular weight of the eluted compounds and, through fragmentation, structural details.
-
Ionization Technique: Electrospray Ionization (ESI) is the ideal technique for polar to moderately polar analytes like substituted anilines. It is a "soft" ionization method that typically generates intact protonated molecules ([M+H]⁺) with minimal in-source fragmentation, simplifying spectral interpretation. Positive ion mode is used to detect the protonated form of the basic aniline nitrogen.[7]
-
Mass Analysis:
-
Single Quadrupole (Full Scan & SIM): A single quadrupole mass analyzer can be operated in Full Scan mode to search for all ions within a defined mass range, which is useful for identifying unknown byproducts. For targeted analysis of the starting material and expected product, Selected Ion Monitoring (SIM) mode offers significantly higher sensitivity by focusing only on their specific mass-to-charge ratios (m/z).[7]
-
Tandem Mass Spectrometry (MS/MS): For unambiguous structural confirmation, tandem MS (e.g., on a triple quadrupole or ion trap instrument) is invaluable. A specific precursor ion (e.g., the [M+H]⁺ of the reaction product) is selected, fragmented via collision-induced dissociation (CID), and the resulting product ions are analyzed. This fragmentation pattern serves as a unique "fingerprint" for the molecule.[8]
-
Experimental Protocols & Methodologies
Materials and Reagents
-
This compound (Reference Standard, >98% purity)
-
Acetonitrile (LC-MS Grade)
-
Water (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Methanol (HPLC Grade, for sample preparation)
-
Reaction components (e.g., acylating agent, base) as required by the specific synthesis.
Instrumentation & Conditions
The following table summarizes the validated instrumental parameters for the analysis.
| Parameter | Condition | Rationale |
| HPLC System | ||
| Column | C18 Reversed-Phase, 100 x 2.1 mm, 2.6 µm | Standard dimensions for good resolution and fast analysis times. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for ionization and ensures good peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Strong organic solvent for eluting analytes. |
| Gradient Program | 0-1 min: 10% B; 1-8 min: 10-95% B; 8-9 min: 95% B; 9-10 min: 10% B | A standard gradient to separate compounds of varying polarities. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temperature | 35 °C | Improves peak shape and ensures reproducible retention times. |
| Injection Volume | 2 µL | Small volume to prevent column overloading. |
| MS System | ||
| Ionization Source | Electrospray Ionization (ESI), Positive Mode | Optimal for basic aniline compounds. |
| Capillary Voltage | 3.5 kV | Standard voltage for stable spray generation. |
| Source Temperature | 150 °C | Prevents thermal degradation of analytes. |
| Desolvation Gas | Nitrogen, 800 L/hr at 350 °C | Efficiently removes solvent droplets to facilitate ionization. |
| Scan Mode | Full Scan (m/z 100-500) and/or SIM/MRM | Full scan for unknowns; SIM/MRM for targeted quantification. |
Standard & Sample Preparation Protocol
1. Standard Stock Solution (1 mg/mL): a. Accurately weigh 10 mg of this compound reference standard into a 10 mL volumetric flask. b. Dissolve in and dilute to the mark with methanol. This solution is stable for several weeks when stored at 4 °C.
2. Working Standard Solutions (e.g., 1 µg/mL): a. Perform serial dilutions of the stock solution using a 50:50 mixture of acetonitrile and water to prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).
3. Reaction Mixture Sample Preparation: a. At a designated time point, quench a small aliquot (e.g., 10 µL) of the reaction mixture. b. Dilute the aliquot into a large volume of methanol (e.g., 1 mL) in a microcentrifuge tube. The dilution factor should be sufficient to bring the expected analyte concentrations into the calibration range. c. Vortex the sample thoroughly. d. Filter the diluted sample through a 0.22 µm syringe filter into an HPLC vial to remove any particulate matter that could damage the HPLC system.[5]
Analytical Workflow
The overall process from sample preparation to data analysis is a self-validating system designed for accuracy and reproducibility.
Caption: Workflow for HPLC-MS analysis of reaction mixtures.
Application Example: Monitoring an Acylation Reaction
To illustrate the utility of this method, we will consider a common reaction: the acylation of this compound with an acyl chloride (e.g., acetyl chloride) to form the corresponding amide.
Proposed Reaction and Mass Calculations
-
Starting Material (SM): this compound
-
Formula: C₁₀H₁₂FNO
-
Monoisotopic Mass: 181.09 Da
-
Expected Ion [M+H]⁺: m/z 182.10
-
-
Reagent: Acetyl Chloride
-
Product (P): N-(2-cyclobutoxy-5-fluorophenyl)acetamide
-
Formula: C₁₂H₁₄FNO₂
-
Monoisotopic Mass: 223.10 Da
-
Expected Ion [M+H]⁺: m/z 224.11
-
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Fluorine in drug design: a case study with fluoroanisoles - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 4. nbinno.com [nbinno.com]
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- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
Application Note: A Scalable and Efficient Synthesis of 2-Cyclobutoxy-5-fluoroaniline for Pharmaceutical Intermediate Production
Abstract
This application note provides a comprehensive and scalable protocol for the synthesis of 2-Cyclobutoxy-5-fluoroaniline, a key intermediate in the development of various pharmaceutical agents. The described synthetic route is a robust three-step process commencing with the synthesis of 5-fluoro-2-nitrophenol, followed by a Williamson ether synthesis to introduce the cyclobutoxy moiety, and culminating in the reduction of the nitro group to the target aniline. This guide is intended for researchers, scientists, and drug development professionals, offering detailed, step-by-step methodologies, explanations of experimental choices, and critical safety considerations for a successful scale-up.
Introduction
This compound is a valuable building block in medicinal chemistry, with its structure incorporated into a range of biologically active molecules. The presence of the fluoro and cyclobutoxy groups can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate, such as metabolic stability, binding affinity, and lipophilicity. Consequently, a reliable and scalable synthesis of this intermediate is of paramount importance for advancing drug discovery and development programs.
This document outlines a validated three-step synthetic pathway designed for scalability and efficiency, addressing common challenges encountered in the large-scale production of substituted anilines.
Synthetic Strategy Overview
The overall synthetic strategy is depicted below. The process begins with the commercially available 2,4-difluoronitrobenzene and proceeds through two key intermediates: 5-fluoro-2-nitroaniline and 5-fluoro-2-nitrophenol.
Caption: Overall synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of 5-Fluoro-2-nitrophenol (Intermediate 2)
This step involves a two-part process: the amination of 2,4-difluoronitrobenzene to 5-fluoro-2-nitroaniline, followed by its conversion to 5-fluoro-2-nitrophenol via a diazotization-hydrolysis reaction.[1][2]
Part A: Synthesis of 5-Fluoro-2-nitroaniline (Intermediate 1)
-
Reaction Principle: A nucleophilic aromatic substitution reaction where the more activated fluorine atom at the C4 position of 2,4-difluoronitrobenzene is displaced by ammonia.
-
Materials:
-
2,4-Difluoronitrobenzene
-
Concentrated Ammonia Solution (28-30%)
-
Water
-
-
Protocol:
-
To a suitable reaction vessel equipped with a mechanical stirrer, thermometer, and reflux condenser, add 180g of water.
-
At room temperature, add 159g (1 mol) of 2,4-difluoronitrobenzene.
-
Begin vigorous stirring and introduce 42.5g of ammonia gas at a controlled rate, maintaining the temperature between 35-40°C. Alternatively, use a corresponding molar equivalent of concentrated aqueous ammonia.[1]
-
Maintain the reaction mixture at 40°C for 3 hours, monitoring the reaction progress by TLC or HPLC until the starting material is consumed.
-
Once the reaction is complete, cool the mixture to 5-10°C with continued stirring to induce crystallization.
-
Filter the resulting solid, wash with cold water, and dry under vacuum to yield 5-fluoro-2-nitroaniline.
-
Part B: Synthesis of 5-Fluoro-2-nitrophenol (Intermediate 2)
-
Reaction Principle: The primary amine of 5-fluoro-2-nitroaniline is converted to a diazonium salt using sodium nitrite in an acidic medium. The diazonium salt is then hydrolyzed at an elevated temperature to yield the corresponding phenol.
-
Materials:
-
5-Fluoro-2-nitroaniline (from Step 1A)
-
Sulfuric Acid (98%)
-
Sodium Nitrite
-
Water
-
-
Protocol:
-
In a reaction vessel, prepare a solution of sulfuric acid in water.
-
Dissolve the 5-fluoro-2-nitroaniline in the sulfuric acid solution.
-
Cool the mixture to 0-10°C in an ice bath.
-
Slowly add a solution of sodium nitrite in water dropwise, ensuring the temperature remains between 0-10°C.
-
Stir the reaction mixture at 0-10°C for 0.5-1 hour.
-
Over a period of 1-2 hours, gradually heat the reaction mixture to 90-95°C and maintain this temperature for 1 hour.[2]
-
Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 5-fluoro-2-nitrophenol.
-
Step 2: Synthesis of 2-Cyclobutoxy-5-fluoronitrobenzene (Intermediate 3)
-
Reaction Principle: A Williamson ether synthesis, which is a classic SN2 reaction. The phenoxide of 5-fluoro-2-nitrophenol, formed by deprotonation with a strong base, acts as a nucleophile, attacking the electrophilic carbon of a cyclobutyl halide (e.g., cyclobutyl bromide).[3][4]
Sources
- 1. The preparation method of 5-fluoro-2-nitrophenol - Eureka | Patsnap [eureka.patsnap.com]
- 2. CN107935858B - Preparation method of 5-fluoro-2-nitrophenol - Google Patents [patents.google.com]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Cyclobutoxy-5-fluoroaniline
Welcome to the technical support guide for the synthesis of 2-Cyclobutoxy-5-fluoroaniline. This document is designed for researchers, chemists, and process development professionals to provide in-depth troubleshooting, optimization strategies, and answers to frequently asked questions (FAQs). Our goal is to help you improve the yield and purity of this valuable synthetic intermediate.
Understanding the Core Synthesis Pathway
The most common and industrially relevant synthesis of this compound is a two-step process. It begins with a Nucleophilic Aromatic Substitution (SNAr) reaction, followed by the reduction of a nitro group.
Step 1: SNAr Etherification. Cyclobutanol reacts with an activated fluoro-nitro-aromatic compound, typically 1,4-difluoro-2-nitrobenzene or 2,4-difluoronitrobenzene, to form the 2-cyclobutoxy-5-fluoronitrobenzene intermediate. The fluorine atom para to the strongly electron-withdrawing nitro group is significantly more activated and is preferentially displaced.[1][2]
Step 2: Nitro Group Reduction. The intermediate nitro compound is then reduced to the corresponding aniline. This transformation can be achieved through various methods, most commonly catalytic hydrogenation or chemical reduction.
Below is a diagram illustrating the overall synthetic workflow.
Caption: Overall synthesis workflow.
Troubleshooting Guide & FAQs
This section addresses specific issues encountered during synthesis in a question-and-answer format.
Issue 1: Low Conversion in SNAr Etherification (Step 1)
Q: My SNAr reaction to form the cyclobutoxy ether intermediate shows low conversion, with significant starting material remaining. What are the common causes and how can I improve the yield?
A: Low conversion in this step is a frequent challenge. A systematic evaluation of reaction parameters is crucial.
-
Cause 1: Ineffective Deprotonation of Cyclobutanol. Cyclobutanol is a weak nucleophile; its corresponding alkoxide is much more potent. Incomplete deprotonation is a primary cause of low reactivity.[1]
-
Troubleshooting:
-
Base Selection: Sodium hydride (NaH) is a strong, non-nucleophilic base ideal for this purpose.[3] Use a slight excess (1.1-1.2 equivalents). Ensure the NaH is fresh and washed with hexane to remove protective mineral oil, which can interfere with the reaction.
-
Alternative Bases: If NaH proves problematic, cesium carbonate (Cs₂CO₃) is an excellent, milder alternative that has shown high efficacy in similar SNAr reactions with cyclic alcohols.[4] Potassium carbonate (K₂CO₃) can also be used but may require higher temperatures or longer reaction times.[5]
-
Pre-formation of Alkoxide: Consider forming the sodium cyclobutoxide in situ before adding the fluoroaromatic substrate. Stir the cyclobutanol and base (e.g., NaH) in the solvent for 15-30 minutes at 0°C to room temperature until hydrogen evolution ceases. Then, add the 2,4-difluoronitrobenzene.[3]
-
-
-
Cause 2: Inappropriate Solvent Choice. The solvent plays a critical role in stabilizing the charged intermediate (Meisenheimer complex) formed during the SNAr mechanism.[6]
-
Troubleshooting:
-
Recommended Solvents: Anhydrous polar aprotic solvents such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are highly recommended as they accelerate the reaction rate.[4][7]
-
Moisture Control: The reaction is sensitive to water, which can quench the alkoxide. Ensure your solvent is anhydrous and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon).
-
-
-
Cause 3: Insufficient Thermal Energy. SNAr reactions require energy to overcome the activation barrier.
-
Troubleshooting:
-
Temperature Optimization: A temperature range of 75-80°C is a good starting point for reactions using Cs₂CO₃ in DMF.[4] If using a weaker base like K₂CO₃, temperatures may need to be increased to 100-120°C. Monitor the reaction by TLC or LCMS to track progress and avoid decomposition.
-
-
Issue 2: Incomplete Nitro Group Reduction (Step 2)
Q: The reduction of the nitro intermediate is stalling, and I'm recovering a mixture of starting material and the desired aniline. How can I drive the reaction to completion?
A: Incomplete reduction is often related to the choice of reducing agent, catalyst activity, or reaction conditions.
-
Cause 1: Catalyst Inactivation (Catalytic Hydrogenation).
-
Troubleshooting:
-
Catalyst Choice & Loading: Palladium on carbon (Pd/C, 5-10 wt%) is a standard and effective catalyst. Use a catalyst loading of 1-5 mol%.
-
Catalyst Quality: Ensure the catalyst is not old or poisoned. A "wet" or pyrophoric catalyst is generally more active.
-
Solvent: Ethanol (EtOH), Methanol (MeOH), or Ethyl Acetate (EtOAc) are excellent solvent choices.
-
Hydrogen Pressure: While often feasible at atmospheric pressure, increasing the hydrogen pressure to 50 psi can significantly accelerate the reaction rate and drive it to completion.
-
-
-
Cause 2: Insufficient Stoichiometry (Chemical Reduction).
-
Troubleshooting:
-
Iron in Acetic/Hydrochloric Acid: This is a classic, robust, and cost-effective method. Use 3-4 molar equivalents of iron powder relative to the nitro compound.[8] The reaction is typically run at elevated temperatures (e.g., 80-110°C).
-
Stannous Chloride (SnCl₂): While effective, this method can sometimes lead to mixtures of products if not controlled carefully.[8] It generates significant tin-based waste, making it less ideal for large-scale synthesis.
-
-
Issue 3: Product Purity and Purification Challenges
Q: My final product, this compound, is an oil and is difficult to purify by column chromatography due to tailing. What are the best purification strategies?
A: The basic nature of anilines often causes issues with standard silica gel chromatography.
-
Strategy 1: Modified Column Chromatography.
-
Tailing Inhibition: The basic aniline group interacts strongly with acidic silanol groups on the silica surface, causing tailing. To mitigate this, add a small amount of a basic modifier to your eluent system.
-
Recommended Eluent: Hexanes:Ethyl Acetate with 0.5-1% triethylamine (NEt₃). The triethylamine will competitively bind to the acidic sites on the silica, allowing your product to elute with much-improved peak shape.
-
-
Strategy 2: Acid-Base Extraction & Salt Formation.
-
Principle: This classic technique leverages the basicity of the aniline for highly effective purification.
-
Protocol:
-
Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate, diethyl ether).
-
Extract the organic layer with aqueous acid (e.g., 1M HCl). The aniline will protonate and move to the aqueous layer, leaving non-basic impurities behind in the organic layer.
-
Separate the layers. Wash the aqueous layer with fresh organic solvent to remove any remaining impurities.
-
Cool the aqueous layer in an ice bath and slowly add a base (e.g., 2M NaOH) until the solution is basic (pH > 10). The purified aniline will precipitate or form an oil.
-
Extract the purified aniline back into an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.[9]
-
-
-
Strategy 3: Vacuum Distillation.
-
Applicability: If the impurities have significantly different boiling points from the product, vacuum distillation can be an effective, scalable purification method.[9] Given the aniline functionality, this should be performed carefully to avoid thermal decomposition.
-
Process Optimization & Data
Proactive optimization is key to maximizing yield and ensuring reproducibility. The following table summarizes key parameters and their typical ranges for this synthesis.
| Parameter | Step 1: SNAr Etherification | Step 2: Nitro Reduction (Hydrogenation) | Notes & Rationale |
| Key Reagents | 2,4-Difluoronitrobenzene, Cyclobutanol | 2-Cyclobutoxy-5-fluoronitrobenzene | - |
| Stoichiometry | Cyclobutanol (1.2-1.5 eq.), Base (1.2-1.5 eq.) | Catalyst (1-5 mol%), H₂ (excess) | An excess of the alcohol and base in Step 1 drives the reaction to completion. |
| Solvent | DMF, DMSO, NMP | EtOH, MeOH, EtOAc | Polar aprotic solvents are crucial for SNAr; protic solvents are ideal for hydrogenation.[7] |
| Base (Step 1) | NaH, Cs₂CO₃, K₂CO₃ | N/A | Cs₂CO₃ offers a good balance of reactivity and handling safety.[4] |
| Temperature | 75 - 120 °C | 25 - 50 °C | SNAr requires heat; hydrogenation is often exothermic and may require cooling. |
| Pressure | Atmospheric | 1 - 4 atm (14.7 - 60 psi) | Increased H₂ pressure can significantly reduce reaction times for the reduction step. |
| Typical Yield | 85 - 95% | >95% | Yields are highly dependent on optimized conditions and successful purification. |
Below is a troubleshooting workflow to guide your optimization process for the critical SNAr step.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. reddit.com [reddit.com]
- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 5. gold-chemistry.org [gold-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 8. EP0127079A1 - Process for preparing 2-fluoro-5-nitroaniline - Google Patents [patents.google.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of Crude 2-Cyclobutoxy-5-fluoroaniline
This technical support center is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 2-Cyclobutoxy-5-fluoroaniline. As a key intermediate in various research and development pipelines, achieving high purity of this compound is critical for downstream success. This guide synthesizes established chemical principles with practical, field-proven techniques to address common challenges.
Section 1: Compound Overview & Safety
Physicochemical Properties
Understanding the properties of this compound is the first step in designing a robust purification strategy. While specific experimental data for this exact molecule is not widely published, we can extrapolate from closely related analogs and supplier data for similar structures.[1][2]
| Property | Estimated Value / Observation | Rationale / Reference |
| Molecular Formula | C₁₀H₁₂FNO | Based on structure |
| Molecular Weight | 181.21 g/mol | Based on structure |
| Appearance | Colorless to yellow or brown oil/liquid | Anilines are prone to air oxidation, leading to colored impurities.[3][4][5] |
| Boiling Point (est.) | >200 °C at 760 mmHg | High molecular weight and polar amine group. Aniline's boiling point is 184 °C.[6][7] |
| Solubility | Soluble in common organic solvents (EtOAc, DCM, Ether, Alcohols). Sparingly soluble in water. | Typical for substituted anilines.[8] |
| pKa (conjugate acid) | ~4.5 | Similar to 4-fluoroaniline (pKa = 4.65).[9] |
Safety & Handling FAQs
Q: What are the primary safety concerns when handling this compound?
A: Fluoroanilines are classified as hazardous substances.[10] Key concerns include:
-
Toxicity: Harmful if swallowed, inhaled, or absorbed through the skin.[11]
-
Corrosivity: Can cause severe skin burns and eye damage.[10]
-
Organ Damage: Potential for cumulative effects and organ damage with prolonged exposure.
Always handle this compound in a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE) , including chemical-resistant gloves (nitrile or neoprene), safety goggles with side shields or a face shield, and a flame-resistant lab coat.[12][13][14]
Q: How should I store the crude and purified material?
A: To prevent oxidation and degradation, store this compound under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container.[9] Refrigeration (2-8°C) is recommended to slow decomposition. Keep it away from light, strong oxidizing agents, acids, and acid chlorides.[9]
Section 2: Purification Strategy - FAQs & Troubleshooting
Q: My crude this compound is a dark brown oil. What causes this discoloration and how can I remove it?
A: The dark color is almost certainly due to the formation of polymeric oxidation products. The electron-rich nature of the aniline nitrogen makes it highly susceptible to air oxidation, a process often accelerated by light or trace acid/metal impurities.[4][5]
Causality: The lone pair of electrons on the nitrogen atom can be easily abstracted, leading to radical species that polymerize into highly conjugated, colored materials.
Solution:
-
Activated Charcoal Treatment: Dissolve the crude oil in a suitable solvent (e.g., ethyl acetate or toluene). Add a small amount (1-5% by weight) of activated charcoal and stir or gently heat for 15-30 minutes. Filter the mixture through a pad of Celite® to remove the charcoal, which will have adsorbed the colored impurities.[3]
-
Vacuum Distillation: This is often the most effective method for separating the desired liquid aniline from non-volatile polymeric impurities.[6][9]
-
Conversion to a Salt: An acid-base extraction can help. Dissolve the crude material in an organic solvent and wash with a dilute acid (e.g., 1 M HCl). The aniline will move to the aqueous phase as the hydrochloride salt, leaving many non-basic, colored impurities behind. The aniline can then be recovered by basifying the aqueous layer and extracting.[15]
Q: I am attempting purification by silica gel column chromatography, but the compound is streaking badly and my yield is very low. What is happening?
A: This is a classic problem when purifying basic compounds like anilines on standard silica gel.
Causality: Silica gel is an acidic stationary phase due to the presence of silanol (Si-OH) groups on its surface. The basic aniline interacts strongly with these acidic sites via acid-base interactions and strong hydrogen bonding. This leads to irreversible adsorption (low yield) and slow, uneven elution (streaking or tailing).[4][16][17]
Solutions:
-
Mobile Phase Modifier: Add a small amount of a competitive base to your eluent. Triethylamine (Et₃N) at 0.5-2% (v/v) is the most common choice.[16] The triethylamine will preferentially bind to the acidic sites on the silica, "shielding" your compound and allowing it to elute cleanly.
-
Use a Deactivated Stationary Phase:
Q: Since the target compound is an oil, is recrystallization a viable purification method?
A: Yes, but not directly. You can convert the liquid aniline into a solid salt, which can then be purified by recrystallization. This is a highly effective technique for achieving excellent purity.[19][20]
Causality: Introducing an ionic center into the molecule (forming the ammonium salt) dramatically increases its crystal lattice energy, typically resulting in a well-defined, crystalline solid with a higher melting point. Impurities that do not form salts, or whose salts have different solubilities, will be left behind in the mother liquor.[20]
Solution: Dissolve the crude oil in a solvent like diethyl ether or ethyl acetate and add a solution of anhydrous HCl (e.g., 2 M HCl in diethyl ether) until precipitation is complete. The resulting this compound hydrochloride can be collected and recrystallized from a suitable solvent system, such as ethanol/water or isopropanol/ether.[9] The pure, free-base aniline can be recovered by dissolving the salt in water, neutralizing with a base (e.g., NaHCO₃ or NaOH), and extracting with an organic solvent.[9]
Section 3: Detailed Experimental Protocols
Protocol 1: Purification by Vacuum Distillation
This method is ideal for removing non-volatile impurities (e.g., polymerization products, inorganic salts) on a multi-gram scale.
-
Setup: Assemble a short-path distillation apparatus. Ensure all glassware is dry. Use a magnetic stir bar in the distillation flask for smooth boiling.
-
Charge Flask: Add the crude this compound to the distillation flask. Do not fill more than two-thirds full.
-
Apply Vacuum: Connect the apparatus to a vacuum pump with a cold trap. Slowly and carefully reduce the pressure to ~1-10 mmHg.
-
Heating: Begin stirring and gently heat the distillation flask using a heating mantle.
-
Fraction Collection: Discard any initial low-boiling "forerun" that distills over. Collect the main fraction corresponding to the pure product. The boiling point will depend on the pressure, but expect it to be significantly lower than the atmospheric boiling point.
-
Shutdown: Once the main fraction is collected and the distillation rate slows, remove the heating mantle and allow the system to cool to room temperature before slowly venting the apparatus to atmospheric pressure.
Protocol 2: Purification by Column Chromatography
This protocol is best for separating the target compound from impurities with similar boiling points but different polarities.
-
TLC Analysis: First, determine an appropriate eluent system using Thin-Layer Chromatography (TLC). A good starting point is a mixture of Hexane/Ethyl Acetate. Crucially, add 1% triethylamine to your developing chamber solvent. Aim for an Rf value of 0.25-0.35 for the target compound.[16]
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent (e.g., 95:5 Hexane/EtOAc + 1% Et₃N). Pack the column, ensuring no air bubbles are trapped.
-
Loading: Dissolve the crude product in a minimal amount of the eluent (or a stronger solvent like DCM, then adsorb onto a small amount of silica). Carefully load this onto the top of the packed column.
-
Elution: Begin eluting the column with the mobile phase. Maintain a constant flow rate.
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Combine & Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator. The triethylamine is volatile and will be removed under vacuum.
Section 4: Purity Assessment
A combination of analytical techniques should be used to confirm the purity of the final product. HPLC and GC-MS are powerful, complementary methods for this purpose.[21]
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[21] | Separation based on volatility and interaction with a stationary phase, followed by mass-based detection.[22] |
| Best For | Quantifying purity and detecting non-volatile or thermally sensitive impurities.[21] | Identifying and quantifying volatile impurities; provides structural information from mass spectra.[23] |
| Typical Column | Reverse-phase C18 or Phenyl-Hexyl | Non-polar capillary column (e.g., DB-5ms) |
| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient, often with a modifier like formic acid or TFA. | Inert carrier gas (Helium or Hydrogen). |
Sample Preparation for Analysis
-
HPLC: Accurately prepare a solution of ~0.1-1.0 mg/mL in the mobile phase (e.g., 50:50 Acetonitrile/Water). Filter through a 0.45 µm syringe filter before injection.[21]
-
GC-MS: Prepare a solution of ~1 mg/mL in a volatile solvent like ethyl acetate or dichloromethane.[24]
Section 5: Visual Workflows
Purification Decision Workflow
Caption: Decision workflow for selecting a primary purification method.
Troubleshooting Column Chromatography
Caption: Troubleshooting logic for common column chromatography issues.
References
- Loba Chemie. (2015, April 9). 4-FLUOROANILINE FOR SYNTHESIS MSDS.
- ECHEMI.
- Apollo Scientific. (2023, July 7). 4-Fluoroaniline.
- Aarti Industries. 348-54-9_GPS_2-fluoroaniline (CL-4: PUBLIC).
- Benchchem.
- Carl ROTH. (2024, March 2).
- Benchchem.
- ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents.
- Vedantu. Aniline has high boiling point and high vapor pressure class 12 chemistry CBSE.
- Benchchem.
- Allen. Aniline is usually purified by.
- Quora. (2020, August 5). How to separate benzene (boiling point 80°C) and aniline (boiled point 184°C).
- Sciencemadness Discussion Board. (2005, January 11). aniline impurities.
- Biotage. (2023, September 26).
- ResearchGate. (2014, December 12).
- University of Rochester, Department of Chemistry.
- ResearchGate. (2014, August 3).
- Benchchem. A Comparative Guide to the Purity Analysis of 4-Fluoroaniline by HPLC and GC-MS.
- Benchchem. A Comparative Spectroscopic Analysis of Fluoroaniline Isomers.
- Benchchem.
- ChemScene. 937596-77-5 | 2-(Cyclopropylmethoxy)-5-fluoroaniline.
- Notulae Botanicae Horti Agrobotanici Cluj-Napoca. (2025, February 25). Evaluation of gas chromatography-mass spectrometry analysis and yield.
- Archives of Orofacial Sciences.
- ChemScene. 946683-67-6 | 2-(Cyclopentylmethoxy)-5-fluoroaniline.
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- 5. Sciencemadness Discussion Board - aniline impurities - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. Aniline has high boiling point and high vapor pressure class 12 chemistry CBSE [vedantu.com]
- 7. quora.com [quora.com]
- 8. Aniline is usually purified by [allen.in]
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- 24. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of 2-Cyclobutoxy-5-fluoroaniline
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 2-Cyclobutoxy-5-fluoroaniline. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this valuable building block. By understanding the causality behind these issues, you can optimize your reaction conditions, improve yield and purity, and accelerate your research.
The synthesis of this compound typically involves two key transformations: the formation of an aryl ether bond (cyclobutoxylation) and the introduction of the aniline moiety. This guide will focus on troubleshooting the common synthetic routes, such as the Buchwald-Hartwig amination of a cyclobutoxy-substituted aryl halide and the reduction of a corresponding nitro-aromatic precursor.
Part 1: Frequently Asked Questions (FAQs) - Troubleshooting Side Reactions
This section addresses the most common issues encountered during synthesis in a direct question-and-answer format.
Q1: I'm observing a significant amount of a de-halogenated byproduct (1-cyclobutoxy-4-fluorobenzene) during my Buchwald-Hartwig amination step. What is causing this and how can I prevent it?
A1: This side reaction, known as hydrodehalogenation, is a frequent challenge in palladium-catalyzed cross-coupling reactions. It occurs when the aryl halide starting material is converted to an arene (Ar-X → Ar-H) instead of the desired amine product (Ar-NH₂).
Root Causes & Mechanisms:
-
Protonolysis of Palladium Intermediates: The most common cause is the presence of protic impurities, such as water, in the reaction mixture. These impurities can protonate key palladium(II) intermediates in the catalytic cycle before reductive elimination can occur to form the C-N bond.
-
β-Hydride Elimination: While less common with ammonia equivalents, a competing pathway to reductive elimination can be β-hydride elimination from the palladium-amido complex, which can ultimately lead to the hydrodehalogenated product and an imine.[1]
Troubleshooting & Mitigation Strategies:
-
Ensure Anhydrous Conditions: Use freshly distilled, anhydrous solvents. Dry all glassware thoroughly in an oven before use and run the reaction under an inert atmosphere (e.g., Argon or Nitrogen).
-
Select the Appropriate Base: Use a non-protic, strong base. Sodium tert-butoxide (NaOt-Bu) is often effective. Ensure the base is fresh and has been stored under inert conditions. Weak or partially soluble bases can lead to lower reaction rates, giving more time for side reactions to occur.
-
Optimize Ligand Choice: Bulky, electron-rich phosphine ligands are crucial for promoting the desired reductive elimination step over side reactions.[2] Consider ligands such as XPhos, SPhos, or tBuXPhos, which have been shown to be effective in challenging amination reactions.[3]
-
Temperature Control: Maintain the reaction at the lowest temperature that allows for a reasonable reaction rate. Excessively high temperatures can sometimes favor decomposition pathways that lead to hydrodehalogenation.
Q2: My amination reaction is sluggish, with a high percentage of unreacted 2-bromo-1-cyclobutoxy-4-fluorobenzene remaining even after extended reaction times. What factors should I investigate?
A2: A stalled or incomplete reaction points to issues with the catalytic system's activity or suboptimal reaction conditions.
Root Causes & Mechanisms:
-
Catalyst Inactivation: The active Pd(0) catalyst is susceptible to oxidation if exposed to air. The catalyst can also be "poisoned" by certain functional groups or impurities.[4]
-
Suboptimal Ligand or Base: The combination of ligand and base is critical for an efficient catalytic cycle.[2] An inappropriate ligand may not sufficiently stabilize the palladium center or promote oxidative addition and reductive elimination. An insufficiently strong or soluble base will fail to efficiently deprotonate the amine, halting the cycle.[3]
-
Low Reaction Temperature: The reaction may not have sufficient thermal energy to overcome the activation barrier for one of the key steps, typically the oxidative addition.
Troubleshooting & Mitigation Strategies:
-
Catalyst & Pre-catalyst: Use a fresh, high-purity palladium source. Consider using an air-stable Pd(II) pre-catalyst (e.g., (XPhos)Pd G3), which is designed to reliably generate the active Pd(0) species in situ.
-
Systematic Reagent Screening: If the reaction is still sluggish, a systematic optimization of the ligand, base, and solvent is recommended. A small-scale parallel screen can quickly identify a more effective combination.
-
Incremental Temperature Increase: Gradually increase the reaction temperature by 10-20 °C and monitor the progress by TLC or GC-MS. Be mindful that higher temperatures can also increase the rate of side reactions.
Q3: I am synthesizing the 2-bromo-1-cyclobutoxy-4-fluorobenzene precursor via a Williamson ether synthesis, but I am getting low yields and recovering starting material (2-bromo-4-fluoro-phenol). What is the issue?
A3: This suggests an incomplete reaction, likely due to issues with the nucleophilicity of the alkoxide or the reactivity of the electrophile.
Root Causes & Mechanisms:
-
Insufficiently Strong Base: To form the highly nucleophilic cyclobutoxide, a strong base is required to fully deprotonate cyclobutanol. Incomplete deprotonation leaves the less reactive alcohol as the dominant species.
-
Steric Hindrance: While not extreme, the cyclobutyl group presents more steric bulk than a simple alkyl chain, which can slow down the SN2 or SNAr reaction.
-
Leaving Group Deactivation: The presence of the electron-donating phenoxide intermediate can deactivate the aromatic ring towards nucleophilic aromatic substitution (SNAr) if that is the intended pathway.[5]
Troubleshooting & Mitigation Strategies:
-
Base Selection: Use a strong base such as sodium hydride (NaH) to ensure complete and irreversible deprotonation of cyclobutanol before adding the aryl halide.
-
Solvent Choice: Use a polar aprotic solvent like DMF or DMSO to dissolve the ionic intermediates and accelerate the substitution reaction.
-
Temperature: Gently heating the reaction (e.g., to 60-80 °C) can often overcome the activation energy barrier without causing significant side reactions.
Part 2: Experimental Protocols & Data
This section provides detailed protocols for key steps and data tables to guide your experimental design.
Protocol 2.1: Buchwald-Hartwig Amination with an Ammonia Equivalent
This protocol is a representative procedure for the final amination step, optimized to minimize common side reactions.
Reagents & Equipment:
-
2-bromo-1-cyclobutoxy-4-fluorobenzene (1.0 eq)
-
LiHMDS (Lithium bis(trimethylsilyl)amide) (1.5 eq)[6]
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (0.01 eq)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.02 eq)
-
Anhydrous Toluene
-
Oven-dried glassware, magnetic stirrer, inert atmosphere setup (Argon/Nitrogen)
Procedure:
-
Setup: Assemble an oven-dried round-bottom flask, equipped with a magnetic stir bar and a reflux condenser, under an inert atmosphere.
-
Catalyst Preparation: To the flask, add Pd₂(dba)₃, XPhos, and the 2-bromo-1-cyclobutoxy-4-fluorobenzene starting material.
-
Solvent Addition: Add anhydrous toluene via syringe and stir the mixture for 10 minutes to allow for pre-formation of the active catalyst complex.
-
Base Addition: In a separate flask, dissolve LiHMDS in anhydrous toluene. Add this solution dropwise to the reaction mixture at room temperature.
-
Reaction: Heat the reaction mixture to 90-100 °C and monitor its progress by TLC or GC-MS. The reaction is typically complete within 4-12 hours.
-
Workup: Once complete, cool the mixture to room temperature. Quench carefully by adding saturated aqueous ammonium chloride solution. Dilute with ethyl acetate and filter through a pad of celite to remove palladium residues.
-
Extraction: Transfer the filtrate to a separatory funnel, wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica gel.
Table 2.2: Comparison of Common Buchwald-Hartwig Ligands
| Ligand | Key Features | Best For | Considerations |
| XPhos | Bulky, electron-rich biarylphosphine | General purpose, good for aryl chlorides and bromides | Standard choice for many aminations |
| SPhos | Similar to XPhos but with a different substitution pattern | Often shows complementary reactivity to XPhos | Can be effective when XPhos is sluggish |
| RuPhos | Buchwald's third-generation ligand | Excellent for sterically hindered substrates | May offer higher turnover numbers |
| BINAP | Bidentate phosphine ligand | Older generation, still used in some applications | Often requires higher catalyst loading and temperatures |
Part 3: Visualization of Reaction Pathways
Understanding the reaction mechanism is key to troubleshooting. The following diagrams illustrate the primary catalytic cycle and a logical troubleshooting workflow.
Diagram 3.1: Buchwald-Hartwig Amination Catalytic Cycle
Caption: Catalytic cycle for the Buchwald-Hartwig amination and a competing side reaction.
Diagram 3.2: Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low-yield amination reactions.
References
-
BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 13 Amines. Retrieved from [Link]
-
Wikipedia. (2023, December 28). Buchwald–Hartwig amination. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Reactions of Aniline. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, September 30). 24.8: Reactions of Arylamines. Retrieved from [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (2026, January 7). Buchwald-Hartwig Amination. Retrieved from [Link]
- Google Patents. (2021). CN113121358A - Preparation method of 2-bromo-5-fluoro-4-nitroaniline.
- Google Patents. (2020). CN112110824A - Method for preparing 2-bromo-5-fluoroaniline.
-
Chemistry LibreTexts. (2025, February 2). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]
- Google Patents. (2013). CN102875389A - Preparation method of 2-bromo-5-fluoroaniline.
Sources
Technical Support Center: Synthesis of Cyclobutoxy Arenes
From the Desk of the Senior Application Scientist
Welcome to the dedicated technical support guide for the synthesis of cyclobutoxy arenes. This resource is designed for researchers, medicinal chemists, and process development scientists who are incorporating the valuable cyclobutoxy moiety into aromatic systems. The unique electronic and conformational properties of the cyclobutyl group make it a desirable substituent in drug discovery, but its synthesis presents specific, often non-trivial, challenges.
This guide moves beyond simple protocols to provide in-depth troubleshooting advice and answers to frequently asked questions. We will explore the mechanistic underpinnings of common synthetic routes, diagnose potential failures, and offer field-proven solutions to help you navigate the complexities of your experiments.
Troubleshooting Guide: Diagnosing and Solving Common Issues
This section addresses specific problems you may encounter during the synthesis of cyclobutoxy arees. Each entry is formatted to help you identify the root cause of an issue and implement a corrective action plan.
Question 1: My Williamson ether synthesis of a cyclobutoxy arene is resulting in low yields and a significant amount of an alkene byproduct. What is happening and how can I fix it?
Answer:
This is a classic and highly common problem when using the Williamson ether synthesis for this specific transformation. The issue stems from the inherent competition between the desired SN2 (substitution) pathway and the undesired E2 (elimination) pathway.
Root Cause Analysis:
-
Substrate-Related Issues: Your electrophile, likely cyclobutyl bromide or tosylate, is a secondary halide. Secondary halides are notoriously prone to elimination reactions, especially in the presence of a strong base.[1][2][3]
-
Reagent-Related Issues: The alkoxide you generate from your phenol (a phenoxide) is not only a potent nucleophile but also a strong base.[4] If the base is too sterically hindered or the reaction temperature is too high, its function as a base (abstracting a beta-proton from the cyclobutyl ring) can dominate over its function as a nucleophile.
dot
Caption: SN2 vs. E2 competition in Williamson synthesis.
Solutions & Optimization Strategy:
To favor the SN2 pathway, you must carefully control the reaction parameters.
Troubleshooting Table: Williamson Ether Synthesis
| Symptom | Possible Cause | Recommended Solution |
| Low Yield, High Alkene | E2 elimination is the major pathway. | 1. Base Selection: Switch from a strong, sterically hindered base (like potassium tert-butoxide) to a weaker base that is sufficient to deprotonate the phenol but less aggressive, such as K₂CO₃ or Cs₂CO₃. |
| Reaction temperature is too high. | 2. Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Start at room temperature and gently warm if necessary, monitoring by TLC.[3] | |
| Incorrect solvent choice. | 3. Solvent Choice: Use a polar aprotic solvent like DMF or acetonitrile. These solvents solvate the cation of the phenoxide salt, leaving the oxygen anion more "naked" and nucleophilic, which favors SN2.[3][4][5] | |
| No Reaction | Phenol is not fully deprotonated. | Use a stronger, non-nucleophilic base like NaH to pre-form the phenoxide before adding the cyclobutyl electrophile. Ensure the NaH is fresh and the solvent is anhydrous. |
| C-Alkylation Byproducts | Ambident nature of the phenoxide nucleophile. | This is less common but possible. Changing the counter-ion (e.g., from Na⁺ to Cs⁺) or the solvent can sometimes alter the O/C alkylation ratio. |
Question 2: I am attempting a Mitsunobu reaction to form a cyclobutoxy arene, but the purification is extremely difficult due to triphenylphosphine oxide (TPPO). How can I improve this?
Answer:
The Mitsunobu reaction is an excellent method for forming C-O bonds, particularly with secondary alcohols like cyclobutanol, as it proceeds with a clean inversion of stereochemistry.[6][7] However, the stoichiometric formation of triphenylphosphine oxide (TPPO) and the hydrazine byproduct are well-known purification challenges.
Root Cause Analysis:
TPPO is notoriously difficult to remove by standard silica gel chromatography because it is moderately polar and can co-elute with products of similar polarity.
Solutions & Optimization Strategy:
-
Post-Reaction Workup:
-
Crystallization: TPPO can sometimes be crystallized out of non-polar solvents like diethyl ether or a hexanes/ethyl acetate mixture at low temperatures. Concentrate your crude reaction mixture, dissolve it in a minimal amount of a solvent like DCM, and then add a large volume of ether or hexanes to precipitate the TPPO.
-
Acid Wash: If your product is not acid-sensitive, a wash with aqueous HCl can protonate the hydrazine byproduct, moving it to the aqueous layer.
-
-
Alternative Reagents: The most effective solution is often to modify the reagents to generate more easily separable byproducts.
-
Polymer-Supported Triphenylphosphine: Using polystyrene-bound PPh₃ allows the resulting phosphine oxide to be removed by simple filtration at the end of the reaction.[8]
-
Fluorous Phosphines: Employing fluorous-tagged phosphines allows for the removal of the phosphine oxide byproduct via fluorous solid-phase extraction.
-
Modified Azodicarboxylates: Reagents like di-tert-butyl azodicarboxylate (DBAD) can be used, as their hydrazine byproduct is more easily removed.
-
dot
Caption: A typical purification workflow for a Mitsunobu reaction.
Question 3: My Buchwald-Hartwig C-O coupling reaction is not working. What are the most critical parameters to investigate?
Answer:
The Buchwald-Hartwig amination has been adapted for C-O bond formation and is a powerful tool, especially for challenging substrates.[9][10] Failure of this reaction typically points to issues with the catalyst system, base, or reaction setup.
Root Cause Analysis:
The catalytic cycle involves a delicate balance of oxidative addition, ligand exchange, and reductive elimination.[11][12] This cycle can be easily poisoned or inhibited.
-
Catalyst Inactivity: The Pd(0) active species may not be forming or may be decomposing. This can be due to oxygen in the system or an inappropriate ligand.
-
Incorrect Ligand Choice: The ligand is not just a spectator; it controls the reactivity and stability of the palladium center. A ligand that is too bulky or not electron-rich enough may fail to promote the key steps of the catalytic cycle.
-
Base Incompatibility: The base plays a crucial role in deprotonating the alcohol.[13] An incorrect choice can lead to no reaction or substrate decomposition.
-
Oxygen Contamination: Pd(0) complexes are sensitive to oxygen. Inadequate degassing can kill the catalyst.
Solutions & Optimization Strategy:
-
Ensure an Inert Atmosphere: Thoroughly degas your solvent (e.g., by sparging with argon or nitrogen for 30 minutes) and maintain a positive pressure of inert gas throughout the reaction.
-
Screen Ligands: Ligand choice is paramount. For C-O coupling, bulky, electron-rich phosphine ligands are often required. Start with a common ligand like RuPhos, XPhos, or a Josiphos-type ligand.
-
Screen Bases: The choice of base is critical and often substrate-dependent. Strong, non-nucleophilic bases are typically used. Common choices include NaOt-Bu, LHMDS, and Cs₂CO₃.[11][13]
-
Temperature: These reactions often require elevated temperatures (80-110 °C) to proceed at a reasonable rate.[11]
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to cyclobutoxy arenes?
The three most common and reliable methods are:
-
Williamson Ether Synthesis: The reaction of a phenoxide with a cyclobutyl electrophile (e.g., cyclobutyl bromide). It is classic but often hampered by competing elimination reactions.[3]
-
Mitsunobu Reaction: The reaction of a phenol with cyclobutanol using activating agents like DEAD (or DIAD) and triphenylphosphine. It offers mild conditions and stereochemical inversion.[6][7][14]
-
Buchwald-Hartwig C-O Coupling: A palladium-catalyzed cross-coupling reaction between an aryl halide/triflate and cyclobutanol. This is a modern, versatile method that often succeeds where others fail.[9][10]
Q2: Are there stability concerns with the cyclobutane ring during synthesis?
Yes. The four-membered ring in cyclobutanol and its derivatives possesses significant ring strain.[15]
-
Acid-Catalyzed Rearrangement: Under strongly acidic conditions, protonation of cyclobutanol followed by loss of water can generate a secondary cyclobutyl carbocation. This cation is prone to ring expansion to form a more stable cyclopentyl cation, leading to cyclopentyl-containing byproducts.[16][17]
-
Thermal Instability: At high temperatures, cyclobutanol can undergo dehydration to form cyclobutene.[15][18] This is a key consideration when choosing reaction conditions and during distillation.
Q3: Which method is best for a substrate with sensitive functional groups?
The "best" method is highly substrate-dependent, but here is a general guide:
-
Mitsunobu Reaction: Often the best choice due to its neutral and mild reaction conditions (typically run at 0 °C to room temperature). It is compatible with a wide range of functional groups like esters and amides.[8]
-
Buchwald-Hartwig Coupling: The use of weaker bases like K₃PO₄ or Cs₂CO₃ has significantly expanded the functional group tolerance of this reaction, making it a strong contender for sensitive substrates.[13]
-
Williamson Ether Synthesis: This is generally the least compatible with base-sensitive functional groups (e.g., esters that can be saponified) due to the requirement for a strong base to form the phenoxide.
Key Experimental Protocols
Protocol 1: General Procedure for Williamson Ether Synthesis using Phase-Transfer Catalysis
-
To a stirred solution of the desired phenol (1.0 equiv) and cyclobutyl bromide (1.2 equiv) in toluene (5 mL/mmol of phenol), add powdered potassium carbonate (2.0 equiv) and tetrabutylammonium bromide (0.1 equiv).
-
Heat the mixture to 80-90 °C and stir vigorously overnight.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Wash the filtrate with 1M NaOH (aq) to remove any unreacted phenol, followed by water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography.
Protocol 2: General Procedure for a Mitsunobu Reaction
Note: Perform in a well-ventilated fume hood under an inert atmosphere (N₂ or Ar).
-
Dissolve the phenol (1.0 equiv), cyclobutanol (1.2 equiv), and triphenylphosphine (1.5 equiv) in anhydrous THF (10 mL/mmol of phenol).
-
Cool the solution to 0 °C in an ice bath.
-
Add diisopropyl azodicarboxylate (DIAD) (1.5 equiv) dropwise to the stirred solution over 15-20 minutes. Ensure the internal temperature does not rise significantly.[19]
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 6-18 hours.
-
Monitor the reaction by TLC, noting the formation of the high Rf byproduct TPPO.[19]
-
Concentrate the reaction mixture in vacuo.
-
Purify the residue as described in the troubleshooting section, typically involving precipitation of TPPO from a non-polar solvent followed by chromatography.
References
- BTC. (2025, July 22). What is the stability of Cyclobutanol under different conditions? BTC Blog.
- Homework.Study.com. Write down the limitation(s) of the 'Williamson Ether Synthesis'?
- Chemistry For Everyone. (2025, April 4).
- YouTube. (2021, November 7). Cyclobutyl bromide on treatment with magnesium in dry ether forms an organometallic compound (A)...
- Organic-Chemistry.org. (2019, August 26). Mitsunobu Reaction.
- Organic Chemistry Portal. Mitsunobu Reaction.
- Organic-Chemistry.org. Mitsunobu Reaction - Common Conditions.
- Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.
- Organic Synthesis. Mitsunobu reaction.
- Chemistry Stack Exchange. (2015, January 26).
- YouTube. (2025, June 29). Cyclobutyl bromide on treatment with magnesium in dry ether forms an organometallic compound (A).
- Wikipedia.
- J&K Scientific LLC. (2021, February 23). Buchwald-Hartwig Cross-Coupling.
- NIH.
- Organic Synthesis. Buchwald-Hartwig Coupling.
- Chegg.com. (2020, December 19).
- graduation.escoffier.edu. Williamson Ether Synthesis Mechanism.
- Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.
- Chemistry Stack Exchange. (2020, August 6). Dehydration of primary alcohol with a cyclobutadiene substituent.
- WuXi AppTec. How to Wisely Design Conditions for Buchwald-Hartwig Couplings?
- ACS Publications - Organic Letters. (2019, March 21).
- Wikipedia. Williamson ether synthesis.
Sources
- 1. homework.study.com [homework.study.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. m.youtube.com [m.youtube.com]
- 5. graduation.escoffier.edu [graduation.escoffier.edu]
- 6. glaserr.missouri.edu [glaserr.missouri.edu]
- 7. Mitsunobu Reaction [organic-chemistry.org]
- 8. Mitsunobu Reaction - Common Conditions [commonorganicchemistry.com]
- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. jk-sci.com [jk-sci.com]
- 12. organic-synthesis.com [organic-synthesis.com]
- 13. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 14. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. What is the stability of Cyclobutanol under different conditions? - Blog [btcpharmtech.com]
- 16. m.youtube.com [m.youtube.com]
- 17. youtube.com [youtube.com]
- 18. Solved Question 25 4 pts What is the name of the product | Chegg.com [chegg.com]
- 19. organic-synthesis.com [organic-synthesis.com]
Technical Support Center: Optimizing Reaction Conditions for 2-Cyclobutoxy-5-fluoroaniline
Welcome to the technical support center for the synthesis and optimization of 2-Cyclobutoxy-5-fluoroaniline. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges in the synthesis of this key intermediate. Our goal is to move beyond simple procedural lists to explain the causality behind experimental choices, ensuring you can troubleshoot effectively and achieve robust, reproducible results.
Section 1: Synthetic Strategy & Core Concepts
This section addresses fundamental questions regarding the strategic approach to synthesizing this compound, outlining the primary chemical transformations and their underlying principles.
Q1: What are the primary synthetic routes to prepare this compound?
There are two principal and logically divergent pathways to construct this compound. The choice between them depends on starting material availability, scalability, and functional group tolerance in subsequent synthetic steps.
-
Route A: Nucleophilic Aromatic Substitution (SNAr) followed by Nitro Group Reduction. This is often the more direct route. It begins with an activated aryl fluoride, such as 1,2-difluoro-4-nitrobenzene or 1-chloro-2-fluoro-4-nitrobenzene. The highly electron-withdrawing nitro group activates the ring, making the fluorine atom at the C2 position susceptible to nucleophilic attack by cyclobutanol. The subsequent reduction of the nitro group to an amine yields the final product. The key advantage here is the powerful activation provided by the nitro group, which facilitates the crucial C-O bond formation.[1][2]
-
Route B: Aniline Protection, C-O Bond Formation, and Deprotection. This route starts with an existing aniline, such as 2-bromo-5-fluoroaniline. The aniline's amino group must first be protected (e.g., as an acetamide) to prevent it from interfering with the subsequent C-O coupling reaction. The ether linkage is then formed via a metal-catalyzed cross-coupling reaction, such as a copper-catalyzed Ullmann condensation or a palladium-catalyzed Buchwald-Hartwig amination.[3][4] Finally, the protecting group is removed to yield the target aniline. This route is advantageous when the aniline precursor is more readily available or when avoiding the handling of potent nitroaromatic compounds is preferred.
Caption: Divergent synthetic pathways to this compound.
Section 2: Troubleshooting Guide - Step-by-Step Solutions
This section is formatted to address specific, common issues encountered during synthesis. Each answer provides a logical sequence of troubleshooting steps grounded in chemical principles.
Issue Cluster 1: Low Yield in Aryl Ether Formation (C-O Bond Formation)
Q: My SNAr reaction (Route A) is sluggish and gives a low yield of 2-Cyclobutoxy-5-fluoronitrobenzene. How can I improve it?
A low yield in this step typically points to insufficient activation of the nucleophile (cyclobutoxide) or suboptimal reaction conditions.
-
Evaluate Your Base: The base is critical for deprotonating cyclobutanol to form the active cyclobutoxide nucleophile.
-
Weak Bases (e.g., K₂CO₃): Often insufficient to fully deprotonate an alcohol. These are more suitable for phenolic nucleophiles.
-
Strong, Non-Nucleophilic Bases (Recommended): Sodium hydride (NaH) is an excellent choice. It irreversibly deprotonates the alcohol, driving the formation of the active nucleophile. Use 1.1-1.5 equivalents in an anhydrous polar aprotic solvent like DMF or THF.
-
Causality: The rate-determining step is the nucleophilic attack on the electron-deficient ring.[2] Maximizing the concentration of the potent cyclobutoxide nucleophile directly accelerates this step.
-
-
Solvent Choice is Key: The solvent must be polar aprotic to solvate the cation (e.g., Na⁺) without quenching the highly reactive alkoxide.
-
Optimal Solvents: Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), or Dimethyl sulfoxide (DMSO). These solvents facilitate the SNAr mechanism.
-
Suboptimal Solvents: Protic solvents (e.g., ethanol, water) will protonate the cyclobutoxide, rendering it inactive. Non-polar solvents (e.g., toluene, hexane) will not effectively dissolve the ionic intermediates.
-
-
Temperature Control: While SNAr reactions on nitro-activated rings are often facile, some thermal energy may be required.
-
Starting Point: Begin by forming the alkoxide at 0-25 °C. After adding the aryl halide, slowly warm the reaction to 60-80 °C.
-
Troubleshooting: If the reaction stalls (monitored by TLC or LC-MS), the temperature can be cautiously increased to 100-120 °C. Be aware that higher temperatures can promote side reactions.
-
Q: My copper-catalyzed Ullmann condensation (Route B) is failing. What should I investigate?
The Ullmann condensation is a classic but often challenging reaction that is highly sensitive to reaction parameters.[3][5] Modern protocols have improved its reliability, but common pitfalls remain.
-
Copper Source and Stoichiometry: Traditional Ullmann reactions used stoichiometric copper powder or copper(II) oxide, requiring very high temperatures (>200 °C).[3][5] Modern methods use a catalytic amount of a copper(I) salt.
-
Recommended Catalyst: Copper(I) iodide (CuI) is the most common and effective catalyst.
-
Catalyst Loading: Start with 10-20 mol%. Higher loadings may be necessary for unreactive substrates.
-
-
Ligand Addition: The use of a chelating ligand is often essential to stabilize the copper catalyst, improve its solubility, and facilitate the catalytic cycle.
-
Common Ligands: L-proline and 1,10-phenanthroline are well-established ligands that can significantly improve yields and lower required reaction temperatures.
-
-
Base and Solvent System: A strong base is required, and the solvent must be high-boiling and polar.
-
Base: Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) are typically used. Cs₂CO₃ is more soluble and often provides better results.
-
Solvent: High-boiling polar aprotic solvents like NMP, DMF, or pyridine are necessary.[3]
-
-
Temperature: Even with modern catalysts, Ullmann reactions typically require elevated temperatures, often in the range of 110-150 °C.[6][7]
| Parameter | Classic Ullmann Condensation | Modern Ullmann Condensation |
| Copper Source | Stoichiometric Cu powder, CuO | Catalytic (5-20 mol%) CuI, CuBr |
| Ligand | None | Often required (e.g., L-proline) |
| Base | K₂CO₃ | K₂CO₃, Cs₂CO₃ |
| Solvent | Pyridine, Nitrobenzene | DMF, NMP, DMSO |
| Temperature | >180 °C | 110-150 °C |
Issue Cluster 2: Problems with Nitro Group Reduction
Q: My nitro group reduction is incomplete or is causing dehalogenation (loss of the fluorine atom). How can I fix this?
This is a critical step where selectivity is paramount. The choice of reducing agent must be compatible with the aryl fluoride.
-
For High Selectivity (Recommended):
-
Iron in Acidic Media: Using iron powder (Fe) with an acid like acetic acid or a salt like ammonium chloride (NH₄Cl) in an alcohol/water mixture is a classic, cheap, and highly selective method for reducing nitro groups without affecting aryl halides.[8][9] The reaction is heterogeneous and may require heating (reflux) to go to completion. A patent for a similar compound specifically highlights the use of iron in acetic acid for selective reduction.[9]
-
-
For Milder Conditions:
-
Stannous Chloride (SnCl₂): Tin(II) chloride dihydrate (SnCl₂·2H₂O) in a solvent like ethanol or ethyl acetate is another effective and mild reagent.[8] It often works at room temperature or with gentle heating and is compatible with most functional groups.
-
-
To Avoid (High Risk of Dehalogenation):
-
Catalytic Hydrogenation (H₂/Pd-C): This is a very common method for nitro reduction, but it carries a significant risk of hydrodehalogenation, where the catalyst cleaves the C-F bond.[8] While it can be used with careful catalyst selection (e.g., PtO₂) and control of conditions, it is generally not the first choice for halogenated anilines. If you must use this method, carefully screen catalysts and monitor the reaction closely for the formation of the dehalogenated byproduct.
-
Issue Cluster 3: Purification and Stability
Q: My final product is a dark brown oil that streaks badly on a silica TLC plate. How can I purify it effectively?
Anilines are notorious for their instability (oxidation) and their basicity, which causes poor chromatographic behavior on standard silica gel.
-
Address the Color: The brown color is a sign of oxidation.[10] While minor discoloration may be acceptable, significant darkening suggests impurity formation. It is crucial to handle the aniline under an inert atmosphere (Nitrogen or Argon) whenever possible and to store it protected from light and air.[10]
-
Choose the Right Purification Method:
-
Vacuum Distillation: If the product is thermally stable, this is often the best method for large-scale purification. It effectively removes non-volatile baseline impurities and colored degradation products.
-
Column Chromatography (with modifications): Standard silica gel is acidic and will interact strongly with the basic aniline, causing significant tailing. To mitigate this:
-
Deactivate the Silica: Slurry the silica gel with your eluent containing 0.5-1% of a basic additive like triethylamine (TEA) or ammonia in methanol before packing the column. This neutralizes the acidic sites on the silica surface.
-
-
Acid/Base Extraction: Perform an aqueous workup. Dissolve the crude product in a solvent like ethyl acetate. Wash with a mild base (e.g., sat. NaHCO₃ solution) to remove acidic impurities, then with brine. Dry the organic layer and concentrate.
-
Salt Formation and Recrystallization: For very high purity, the aniline can be converted to a solid salt (e.g., the hydrochloride salt by adding HCl in ether). The salt can then be purified by recrystallization, and the free aniline can be regenerated by neutralizing with a base and extracting.[11]
-
Caption: Decision tree for troubleshooting purification of anilines.
Section 3: Frequently Asked Questions (FAQs)
Q1: How should I properly store this compound to maintain its purity? A: To ensure long-term stability, the compound should be stored in a tightly sealed amber glass vial under an inert atmosphere (Nitrogen or Argon).[10] It should be kept in a cool, dark, and dry place, preferably refrigerated (2-8 °C). Exposure to air and light will cause oxidative degradation, leading to discoloration and a decrease in purity.[10][12]
Q2: What analytical methods are best for routine purity assessment? A: A combination of methods provides the most complete picture.
-
GC-MS (Gas Chromatography-Mass Spectrometry): Excellent for assessing purity and identifying volatile impurities or byproducts like dehalogenated species.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): Ideal for monitoring reaction progress and identifying less volatile impurities.[13]
-
¹H and ¹⁹F NMR (Nuclear Magnetic Resonance): Confirms the structure of the final product and can be used for quantitative analysis (qNMR) to determine absolute purity against a known standard.[14]
Q3: What are the primary safety hazards associated with this synthesis? A: Researchers must be aware of several hazards:
-
Anilines: Aromatic amines are toxic and can be absorbed through the skin. They are suspected mutagens. Always handle with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, within a certified chemical fume hood.[11]
-
Nitroaromatics: The starting materials for Route A are toxic and potentially explosive, especially at elevated temperatures.
-
Reagents: Sodium hydride (NaH) is highly flammable and reacts violently with water. Copper and Palladium catalysts are heavy metals with associated toxicity. Always consult the Safety Data Sheet (SDS) for every chemical used in the synthesis.
Section 4: Detailed Experimental Protocol (Route A)
This protocol provides a self-validating, step-by-step methodology for the SNAr and reduction route.
Part 1: Synthesis of 2-Cyclobutoxy-5-fluoronitrobenzene
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq).
-
Solvent: Wash the NaH with anhydrous hexane (2x) to remove the mineral oil, then carefully decant the hexane. Add anhydrous DMF to the flask.
-
Nucleophile Addition: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of cyclobutanol (1.1 eq) in anhydrous DMF dropwise via a syringe. Caution: Hydrogen gas is evolved.
-
Alkoxide Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until gas evolution ceases.
-
SNAr Reaction: Cool the resulting cyclobutoxide solution back to 0 °C. Add a solution of 1,2-difluoro-4-nitrobenzene (1.0 eq) in anhydrous DMF dropwise.
-
Reaction Monitoring: After the addition is complete, warm the reaction mixture to 70 °C and monitor its progress by TLC or LC-MS until the starting aryl fluoride is consumed (typically 4-8 hours).
-
Workup: Cool the reaction to room temperature and cautiously quench by pouring it into ice-cold water. Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude nitroaromatic product.
Part 2: Reduction to this compound
-
Setup: To a round-bottom flask, add the crude 2-Cyclobutoxy-5-fluoronitrobenzene (1.0 eq), ethanol, and water (e.g., a 4:1 mixture).
-
Reagent Addition: Add ammonium chloride (NH₄Cl, 4-5 eq) and iron powder (Fe, 4-5 eq).
-
Reaction: Heat the vigorously stirred suspension to reflux (approx. 80-90 °C). Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 2-4 hours).
-
Workup: Cool the reaction to room temperature and filter the mixture through a pad of Celite® to remove the iron salts, washing the pad thoroughly with ethanol or ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated NaHCO₃ solution and then brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. The crude aniline can then be purified as described in the troubleshooting section (e.g., by vacuum distillation).
References
-
Wikipedia. Ullmann condensation. [Link]
-
Gupton, J. T., et al. (2001). Solid-Phase Synthesis of Alkyl Aryl Ethers via the Ullmann Condensation. Journal of Organic Chemistry. [Link]
-
SynArchive. Ullmann Condensation. [Link]
-
Organic Chemistry Portal. Ullmann Reaction. [Link]
-
ACS Publications. Solid-Phase Synthesis of Alkyl Aryl Ethers via the Ullmann Condensation. [Link]
-
Organic Chemistry Portal. Aniline synthesis by amination (arylation). [Link]
-
Spokoyny, A. M., et al. (2018). Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. Royal Society of Chemistry. [Link]
-
ChemHelp ASAP. (2020). synthesis of anilines. YouTube. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
ResearchGate. 93 questions with answers in ANILINE COMPOUNDS | Science topic. [Link]
-
Kashani, S. K., et al. (2020). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
-
Zhang, W. (2007). Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. Molecules. [Link]
-
ResearchGate. Reaction optimization conditions for 5. [Link]
-
Ruijter, E., et al. (2020). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition. [Link]
-
Beilstein Journals. (2016). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. [Link]
-
PHARMD GURU. NUCLEOPHILIC AROMATIC SUBSTITUTION. [Link]
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]
-
ResearchGate. Optimization of reaction conditions for compounds 2a–2f. [Link]
-
ResearchGate. Optimization of reaction conditions a. [Link]
-
Royal Society of Chemistry. (2023). Combining Bayesian optimization and automation to simultaneously optimize reaction conditions and routes. [Link]
-
ResearchGate. Optimization of reaction conditions for the synthesis of compounds 11-14. [Link]
-
PubMed Central. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. [Link]
- Google Patents. Process for preparing 2-fluoro-5-nitroaniline.
-
ChemRxiv. (2023). Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. [Link]
-
MDPI. (2018). Development of an LC-MS Method for 4-Fluoroaniline Determination in Ezetimibe. [Link]
-
University of Glasgow. Preparation of Some Halogenated Fluoroanilines. [Link]
-
YouTube. (2019). Nucleophilic Aromatic Substitution. [Link]
-
PubMed. (1996). Long-term stability of 5-fluorouracil and folinic acid admixtures. [Link]
-
PubMed. (1985). Stability of solutions of antineoplastic agents during preparation and storage for in vitro assays. II. Assay methods, adriamycin and the other antitumour antibiotics. [Link]
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PubMed. (2017). Stability studies of five anti-infectious eye drops under exhaustive storage conditions. [Link]
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Technical Support Center: A Researcher's Guide to 2-Cyclobutoxy-5-fluoroaniline
Welcome to the technical support center for 2-Cyclobutoxy-5-fluoroaniline. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile intermediate. Our goal is to provide you with in-depth technical knowledge and practical, field-tested solutions to ensure the stability and integrity of your compound throughout storage and experimentation. Aniline derivatives are known for their sensitivity, and understanding the underlying chemical principles is paramount to successful outcomes.
The Challenge: Understanding the Inherent Instability of Substituted Anilines
This compound, like many aniline derivatives, is susceptible to degradation, primarily through oxidation. The lone pair of electrons on the nitrogen atom of the amino group (-NH₂) increases the electron density of the aromatic ring, making it highly susceptible to oxidation.[1] This process can be initiated or accelerated by exposure to atmospheric oxygen, light, elevated temperatures, and contact with incompatible materials. The primary observable consequence of this degradation is a distinct color change, with the compound turning from a colorless or pale-yellow liquid/solid to a darker brown or even black hue, indicating the formation of impurities.[2][3] These impurities, which can include quinone-imines and various polymeric species, can significantly impact reaction yields, introduce downstream purification challenges, and compromise the quality of your final product.
Frequently Asked Questions (FAQs)
Here we address the most common questions and concerns regarding the handling and stability of this compound.
Q1: My vial of this compound has turned dark brown. What happened and can I still use it?
A1: A brown color indicates that the aniline has oxidized.[2] This is a common issue resulting from exposure to air (oxygen) and/or light.[2] For applications that are sensitive to impurities, such as in late-stage pharmaceutical synthesis or quantitative assays, using the discolored material is not recommended as it may lead to side reactions and lower yields. For less sensitive, early-stage discovery work, you might consider purifying the material (e.g., by distillation or column chromatography). However, the most reliable approach is to use a fresh, properly stored sample.
Q2: What are the optimal long-term storage conditions for this compound?
A2: To maximize shelf-life and maintain purity, this compound should be stored under a combination of protective measures. While supplier recommendations can vary, best practices derived from handling similar anilines are as follows:
| Condition | Recommendation | Rationale |
| Atmosphere | Store under an inert atmosphere (Argon or Nitrogen). | Prevents oxidation by displacing atmospheric oxygen.[1][4] |
| Temperature | Refrigerate at 2-8°C. | Slows the rate of decomposition reactions.[5] |
| Light | Use an amber or opaque vial. | Protects the compound from photolytic degradation.[2] |
| Container | Tightly sealed, high-integrity container (e.g., amber glass vial with a PTFE-lined cap). | Prevents exposure to air and moisture.[2] |
Q3: I am setting up a reaction. How can I minimize decomposition during the experimental workflow?
A3: Preventing decomposition during a reaction requires maintaining the protective measures used for storage. Key strategies include:
-
Use Degassed Solvents: Solvents can contain dissolved oxygen. Degassing them (e.g., by sparging with argon or using a freeze-pump-thaw technique) before use is critical.
-
Maintain an Inert Atmosphere: Assemble your reaction glassware and run the experiment under a positive pressure of an inert gas like nitrogen or argon.[1]
-
Control Temperature: If the reaction allows, maintain a low temperature to minimize thermal degradation. Add reagents slowly to control any potential exotherms.
-
Protect the Amine: For multi-step syntheses where the aniline moiety is not the reactive site in a given step, consider protecting the amino group. Acetylation to form an acetanilide is a common and effective strategy.[1] This reduces the electron-donating nature of the group, thereby decreasing its susceptibility to oxidation.
Q4: What substances are incompatible with this compound?
A4: Avoid contact with strong oxidizing agents (e.g., peroxides, nitrates, perchlorates), strong acids, acid chlorides, and acid anhydrides.[2][6] Reactions with these substances can be vigorous or violent and will degrade the aniline.
Troubleshooting Guide
This section provides a structured approach to identifying and resolving common issues.
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Solution darkens upon reagent addition. | 1. Oxygen introduced with the reagent or solvent.2. Reagent is an incompatible oxidizing agent.3. Reaction temperature is too high. | 1. Ensure all solvents are degassed. Add solids under a blanket of inert gas.2. Verify the compatibility of all reagents.3. Cool the reaction vessel and add the reagent slowly. |
| Low yield or unexpected side products. | 1. Starting material was already partially degraded.2. Decomposition occurred during the reaction. | 1. Verify the purity of the this compound (e.g., via NMR or GC) before use.2. Implement the preventative measures outlined in the workflow protocol below. |
| Compound degrades during work-up. | Exposure to air and water during extraction or filtration. | Perform aqueous work-ups as quickly as possible. If possible, use degassed water. Dry the organic extracts thoroughly before concentrating under reduced pressure. |
Visualizing Prevention: Workflows and Pathways
Decomposition Pathway
The following diagram illustrates the general oxidative decomposition pathway common to aniline derivatives.
Caption: General pathway for aniline oxidation leading to colored impurities.
Recommended Experimental Workflow
This workflow diagram outlines the critical steps to prevent decomposition during a typical reaction.
Caption: Step-by-step workflow to minimize aniline decomposition during experiments.
Protocols for Purity Verification and Handling
Protocol 1: Handling and Dispensing
-
Preparation: Before opening the primary container, allow it to warm to room temperature in a desiccator to prevent moisture condensation.
-
Inert Atmosphere: Place the vial in a glove box or use a Schlenk line. If using a Schlenk line, ensure the system is properly flushed with inert gas (argon or nitrogen).
-
Dispensing: Use a clean, dry syringe or cannula to withdraw the required amount of the compound. If it is a solid, briefly remove the cap under a positive pressure of inert gas to take what you need.
-
Resealing and Storage: Immediately flush the headspace of the vial with inert gas before tightly resealing the cap. Return the vial to refrigerated storage (2-8°C).
Protocol 2: Purity Assessment by GC (Example Method)
This is a general guideline; specific parameters may need optimization.
-
Sample Preparation: Prepare a dilute solution of the this compound in a suitable solvent (e.g., ethyl acetate or dichloromethane) at a concentration of approximately 1 mg/mL.
-
GC Parameters:
-
Column: A standard non-polar or mid-polar capillary column (e.g., DB-5 or HP-5MS).
-
Injector Temperature: 250°C.
-
Oven Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: Increase to 280°C at a rate of 15°C/minute.
-
Hold: Hold at 280°C for 5 minutes.
-
-
Detector (FID) Temperature: 300°C.
-
Carrier Gas: Helium or Nitrogen.
-
-
Analysis: Inject the sample and analyze the chromatogram. A pure sample should show a single major peak. The presence of multiple peaks, especially those with higher retention times, may indicate degradation products.[2]
By adhering to these guidelines, you can significantly mitigate the risk of decomposition, ensuring the quality and reliability of your experimental results when working with this compound.
References
- ChemScene. 2-(Cyclopropylmethoxy)-5-fluoroaniline.
- BLD Pharm. N-Cyclobutyl-2-fluoroaniline.
- PMC.
- BenchChem.
- New Jersey Department of Health. Aniline - Hazardous Substance Fact Sheet.
- Beilstein Journal of Organic Chemistry.
- PubChem. 5-Cyclopropyl-2-fluoroaniline.
- Open Access Journals.
- MySkinRecipes. 2-(Tert-butoxy)-5-fluoroaniline.
- CDH Fine Chemical.
- ResearchGate.
- BenchChem. stability and storage conditions for 4-fluoroaniline.
- GOV.UK. Aniline - Incident management.
- ACS Publications. Controlling Factors in the Rates of Oxidation of Anilines and Phenols by Triplet Methylene Blue in Aqueous Solution.
- PubChem. 2-(3,5-Dimethylphenoxy)-5-fluoroaniline.
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- CDC - ATSDR. Aniline | Medical Management Guidelines.
- Flinn Scientific.
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- BLD Pharm. 5-Cyclopropyl-2-fluoroaniline hydrochloride.
- BenchChem.
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troubleshooting poor solubility of 2-Cyclobutoxy-5-fluoroaniline derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-cyclobutoxy-5-fluoroaniline derivatives. This guide is designed to provide expert, field-proven insights into overcoming the common yet significant challenge of poor solubility with this class of compounds. Our goal is to move beyond simple protocols and explain the underlying physicochemical principles, enabling you to make informed, effective decisions in your experiments.
Frequently Asked Questions (FAQs)
Q1: Why do my this compound derivatives consistently show poor aqueous solubility?
A: The limited solubility of this scaffold is rooted in its distinct molecular architecture. Several structural features contribute to this characteristic:
-
Hydrophobic Moieties: The molecule contains two significant nonpolar regions: the phenyl ring and the cyclobutoxy group. These groups are "hydrophobic" and resist interaction with polar water molecules, favoring self-association and precipitation. Larger molecules with more carbon branching are often more difficult for solvent molecules to surround and solvate.[1]
-
Weakly Basic Aniline Group: The primary amine (-NH₂) on the aniline ring is a weak base. In neutral water (pH ~7), it remains largely in its neutral, un-ionized form.[2] This uncharged state is significantly less soluble in water compared to its ionized (protonated) counterpart.
-
Crystal Lattice Energy: The way molecules pack together in a solid state (crystal lattice) requires energy to overcome. Highly stable, crystalline materials often have high lattice energies, which contributes to poor solubility. This is a critical factor to consider, as different crystalline forms (polymorphs) of the same compound can exhibit different solubilities.[3][4]
Q2: What is the difference between kinetic and thermodynamic solubility, and which should I measure first?
A: This is a crucial distinction in early-stage drug development.
-
Kinetic Solubility measures the concentration of a compound that remains in solution after a solid compound (often dissolved in DMSO) is added to an aqueous buffer and a short equilibration time is allowed. It reflects the tendency of a compound to precipitate or "crash out" under conditions that mimic high-throughput screening or initial in-vitro assays.[5] This is often the first measurement taken because it's fast and predictive of handling issues in biological assays.
-
Thermodynamic Solubility is the true equilibrium solubility. It is the maximum concentration of a compound that can be dissolved in a solvent under specific conditions (e.g., temperature, pH) when the system has reached equilibrium.[5][6] This measurement requires longer incubation times (typically 24 hours or more) to ensure a saturated solution is formed in the presence of excess solid.[7]
Recommendation: Start with a kinetic solubility assessment. It's a rapid and resource-efficient way to identify potential liabilities early. If a compound shows poor kinetic solubility, it will likely be challenging to work with, and you can immediately begin troubleshooting before investing time in a full thermodynamic study.
Q3: How does pH dramatically impact the solubility of these aniline derivatives?
A: The solubility of these compounds is highly pH-dependent due to the basic nature of the aniline nitrogen.
-
In Acidic Conditions (Low pH): The amino group (-NH₂) accepts a proton (H⁺) from the acidic environment to become a positively charged anilinium cation (-NH₃⁺). This process is governed by the compound's pKa.
-
Increased Polarity: This newly formed ion is significantly more polar than the neutral molecule. The charge allows for strong ion-dipole interactions with water molecules, leading to a substantial increase in aqueous solubility.[2][8]
-
Rule of Thumb: To effectively solubilize a weakly basic compound like an aniline derivative, the pH of the solution should be adjusted to at least 2 units below its pKa. This ensures that over 99% of the molecules are in their protonated, more soluble form.[7]
In-Depth Troubleshooting Guide
This section provides detailed, step-by-step protocols to systematically address and overcome solubility issues.
Problem: My compound is insoluble (<10 µM) in standard aqueous buffers (e.g., PBS pH 7.4).
This is the most common starting point. A systematic screening approach is the most effective way to identify a viable solubilization strategy.
The following diagram outlines a logical flow for systematically tackling poor aqueous solubility.
Caption: A systematic workflow for solubility enhancement.
Objective: To determine the solubility of your compound across a physiologically relevant pH range.
-
Preparation: Prepare a series of buffers (e.g., citrate, phosphate, glycine) covering a pH range from 2 to 10.
-
Sample Addition: Add an excess amount of your solid compound to a known volume of each buffer in separate vials. The presence of undissolved solid is essential to ensure equilibrium is reached.[7]
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours. This allows the system to reach thermodynamic equilibrium.
-
Separation: Separate the undissolved solid from the solution. This is a critical step; use a centrifuge followed by careful removal of the supernatant or filtration through a low-binding filter (e.g., PVDF).
-
Quantification: Accurately determine the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method, such as HPLC-UV.[9][10]
-
Analysis: Plot solubility (e.g., in µg/mL or µM) versus pH. For a this compound derivative, you should observe a significant increase in solubility as the pH drops below its pKa.
Objective: To identify a water-miscible organic solvent that can increase solubility to a desired level while maintaining biological compatibility. The addition of an organic co-solvent alters the polarity of the water, reducing the interfacial tension between the aqueous solution and the hydrophobic compound.[11][12]
-
Select Co-solvents: Choose a panel of pharmaceutically acceptable co-solvents.
-
Prepare Stock Solutions: Prepare a high-concentration stock solution of your compound in 100% of each co-solvent (e.g., 10-50 mM in DMSO).
-
Titration: In a multi-well plate, add your primary aqueous buffer (e.g., PBS). Then, titrate in small volumes of the compound stock solution to create a range of final co-solvent concentrations (e.g., 1%, 2%, 5%, 10% v/v).
-
Equilibration & Observation: Allow the plate to equilibrate for 1-2 hours at room temperature. Visually inspect for precipitation. Use a plate reader to measure light scattering (nephelometry) for a more quantitative assessment of precipitation.
-
Determine Maximum Solubility: Identify the highest compound concentration that remains clear for each co-solvent percentage.
| Co-solvent | Typical Concentration Range | Key Considerations |
| DMSO | 0.1% - 1% | Excellent solubilizer but can be toxic to cells at >0.5%. |
| Ethanol | 1% - 10% | Generally well-tolerated but can be volatile. |
| PEG 400 | 1% - 20% | Low toxicity, often used in parenteral formulations.[1] |
| Propylene Glycol | 1% - 20% | Common vehicle for oral and parenteral drugs. |
| NMP | 1% - 5% | Strong solubilizer, but assess for specific assay compatibility. |
Problem: My compound precipitates when I dilute my DMSO stock into aqueous assay buffer.
This is a classic kinetic solubility problem, often termed "crashing out." It occurs because the compound is highly soluble in the organic stock solvent (like DMSO) but becomes supersaturated and rapidly precipitates when diluted into the non-solubilizing aqueous environment.[5]
Caption: A decision tree for resolving compound precipitation.
Objective: To screen excipients that can inhibit precipitation and keep the compound in a supersaturated state. Cyclodextrins are excellent candidates as they have a hydrophobic inner cavity that can encapsulate the drug molecule, while their hydrophilic exterior maintains water solubility.[13]
-
Prepare Excipient Solutions: Prepare aqueous solutions of various excipients. A good starting point is 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) at various concentrations (e.g., 2%, 5%, 10% w/v). Also consider surfactants like Polysorbate 80 (Tween 80).
-
Prepare Compound Plate: In a 96-well plate, add a small volume (e.g., 1-2 µL) of a high-concentration DMSO stock of your compound to each well.
-
Add Excipient Solutions: Add the aqueous excipient solutions to the wells and mix vigorously.
-
Equilibrate and Read: Incubate for 1-2 hours and measure the concentration of the compound remaining in solution using a method like HPLC-UV after filtration or centrifugation. This will identify which excipients are most effective at preventing precipitation.
Problem: I am getting inconsistent solubility results between experiments or batches.
Inconsistent data often points to issues with the solid form of the material. Different batches of a compound may crystallize differently, leading to polymorphs, which are different crystal arrangements of the same molecule.[4] Metastable polymorphs are generally more soluble than the most stable crystalline form.[3]
Key Diagnostic Questions:
-
Is the material crystalline or amorphous? Amorphous material lacks a defined crystal structure and is typically more soluble (but often less stable) than its crystalline counterparts.[13][14]
-
Have you characterized the solid form? Techniques like Differential Scanning Calorimetry (DSC), X-Ray Powder Diffraction (XRPD), and optical microscopy can identify the solid form and detect polymorphism.
-
Is the compound degrading? Aniline derivatives can be susceptible to oxidation, which may change their color and properties.[15] Ensure you have purity data (e.g., from HPLC) for each batch.
Recommendation: If you suspect polymorphism, it is critical to perform solid-state characterization. A consistent crystallization protocol should be developed to ensure you are working with the same solid form for all experiments to guarantee reproducible results. Regulatory agencies like the FDA require exhaustive screening to identify and characterize all polymorphs for a given drug.[16][17]
References
-
Techniques for solubility enhancement of poorly soluble drugs: An overview. (n.d.). ResearchGate. [Link]
-
Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS. International Journal of Pharmaceutical Sciences Review and Research, 8(2). [Link]
- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727.
-
Censi, R., & Di Martino, P. (2015). Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. Molecules, 20(10), 18759–18776. [Link]
-
Homayun, B., Lin, X., & Choi, H.-J. (2019). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Pharmaceutics, 11(7), 343. [Link]
-
Bhalani, D. V., & Bhalani, V. M. (2018). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmacy and Chemistry Analysis, 5(2), 37-44. [Link]
-
Censi, R., & Di Martino, P. (2015). Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. Molecules (Basel, Switzerland), 20(10), 18759–18776. [Link]
-
Censi, R., & Di Martino, P. (2015). Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. SciSpace. [Link]
-
Impact of Polymorphism and Particle Size on the Bioavailability of Active Pharmaceutical Ingredients. (2023). Hilaris Publisher. [Link]
-
Polymorphism in Drugs: Why Crystal Forms Matter. (2024). PharmaCores. [Link]
-
4 Strategies To Formulate Poorly Soluble APIs. (2023). Drug Discovery Online. [Link]
-
Ask A Formulator: How Do You Solubilize An API That Does Not Want To Dissolve? (n.d.). Dow Development Laboratories. [Link]
-
Bergström, C. A. S., & Avdeef, A. (2019). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]
-
A review of methods for solubility determination in biopharmaceutical drug characterisation. (2019). ResearchGate. [Link]
-
A Guide to Improving API Solubility with Spray-Dried Dispersions. (n.d.). Upperton. [Link]
-
Overcoming Solubility Challenges: Techniques To Improve Dissolution Rate And Increase Bioavailability. (n.d.). Agno Pharmaceuticals. [Link]
-
Method Development & Method Validation for Solubility and Dissolution Curves. (n.d.). CD Formulation. [Link]
-
A brief review on aniline and its derivatives. (2019). ResearchGate. [Link]
-
Aniline. (n.d.). Solubility of Things. [Link]
-
Aniline (benzenamine). (2022). Department of Climate Change, Energy, the Environment and Water, Australian Government. [Link]
-
What is the best way to make aniline dissolve in water? (2022). Quora. [Link]
-
A brief review on aniline and its derivatives. (2019). ResearchGate. [Link]
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Technical Support Center: Analytical Method Development for 2-Cyclobutoxy-5-fluoroaniline
Document ID: AMDS-CFAN-2026-01
Introduction: The Analytical Challenge of 2-Cyclobutoxy-5-fluoroaniline
Welcome to the technical support guide for this compound (CFA). As a key starting material or intermediate in the synthesis of various pharmaceutical agents, ensuring its purity is paramount. The presence of impurities, even at trace levels, can significantly impact the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). These impurities can originate from starting materials, by-products of the synthesis, or degradation of the compound itself.[1][2]
This guide is designed to provide researchers, analytical scientists, and quality control professionals with a comprehensive framework for developing and troubleshooting robust analytical methods for the assessment of CFA and its related impurities. We will delve into the logic behind method development, provide actionable troubleshooting advice in a direct question-and-answer format, and adhere to the principles of method validation outlined by the International Council for Harmonisation (ICH).[3][4][5][6]
The primary goal is to develop a stability-indicating analytical method—a method capable of separating the main compound from its potential process-related impurities and degradation products. High-Performance Liquid Chromatography (HPLC) is the most common and powerful technique for this purpose due to its high resolution and sensitivity for non-volatile and thermally sensitive compounds like anilines.[7][8][9]
Foundational Strategy: HPLC Method Development
A systematic approach to method development is crucial for success. The workflow typically involves selecting the appropriate column and mobile phase, optimizing separation conditions, and finally, validating the method for its intended use.
Caption: Workflow for Analytical Method Development.
Step-by-Step Protocol: RP-HPLC Method for Impurity Profiling
This protocol provides a robust starting point for the analysis of this compound.
Objective: To separate this compound from its potential process and degradation impurities.
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
Materials & Reagents:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size). A column with low silanol activity is recommended for analyzing basic compounds like anilines.[10]
-
Mobile Phase A: 0.1% Formic acid in Water (HPLC grade).
-
Mobile Phase B: 0.1% Acetonitrile in Water (HPLC grade).
-
Diluent: 50:50 (v/v) Acetonitrile and Water.
-
Sample Preparation: Accurately weigh and dissolve the CFA sample in the diluent to a final concentration of approximately 1.0 mg/mL.
-
Reference Standard: Prepare a solution of CFA reference standard at the same concentration.
Chromatographic Conditions:
| Parameter | Recommended Setting | Rationale |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column, providing good efficiency without excessive pressure. |
| Column Temp. | 30 °C | Provides better peak shape and reproducible retention times. |
| Detection | UV at 240 nm | Select a wavelength where the main component and expected impurities have good absorbance. |
| Injection Vol. | 10 µL | Balances sensitivity with the risk of column overload. |
| Gradient | See table below | A gradient is necessary to elute impurities with a wide range of polarities. |
Gradient Elution Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 90 | 10 |
| 25.0 | 10 | 90 |
| 30.0 | 10 | 90 |
| 30.1 | 90 | 10 |
| 35.0 | 90 | 10 |
System Suitability Criteria:
-
Tailing Factor (Asymmetry): ≤ 1.5 for the main CFA peak.
-
Theoretical Plates (N): ≥ 2000 for the main CFA peak.
-
Repeatability (%RSD): ≤ 2.0% for the peak area of six replicate injections of the reference standard.
Troubleshooting Guide: Common HPLC Issues
This section addresses specific problems you may encounter during method development and routine analysis in a question-and-answer format.
Caption: Troubleshooting Decision Tree for Peak Tailing.
Question 1: My peak for this compound is tailing severely. What is the cause and how can I fix it?
Answer: Peak tailing for basic compounds like anilines is a classic issue in reversed-phase HPLC.[11] The primary cause is secondary interactions between the basic amine group of your analyte and acidic residual silanol groups on the silica surface of the column packing.[12]
-
Scientific Explanation: At a mid-range pH, silanol groups (Si-OH) can deprotonate to form anionic silanates (Si-O-), which then interact strongly with the protonated (cationic) form of the aniline. This secondary retention mechanism is stronger than the primary hydrophobic interaction, causing a portion of the analyte molecules to lag behind, resulting in a tailed peak.
-
Troubleshooting Steps:
-
Lower Mobile Phase pH: The most effective solution is to lower the pH of the aqueous mobile phase (Mobile Phase A) to between 2.5 and 3.5 using an acid like formic acid or phosphoric acid.[11] This ensures the silanol groups are fully protonated (neutral), eliminating the ionic interaction site.
-
Use a High-Purity or End-Capped Column: Modern HPLC columns are often manufactured with high-purity silica that has a lower concentration of metal ions and acidic silanols. "End-capped" columns have been chemically treated to convert most residual silanols into less interactive groups. Using such a column is highly recommended for basic analytes.[12]
-
Check for Column Degradation: A void at the head of the column or a partially blocked inlet frit can disrupt the sample band and cause tailing.[13] Try reversing and flushing the column (if the manufacturer allows) or replacing it with a new one to see if the problem resolves.
-
Question 2: I am not getting good resolution between the main peak and a closely eluting impurity. What parameters should I adjust?
Answer: Poor resolution means the separation between two peaks is insufficient for accurate quantification. To improve it, you need to alter the selectivity of your chromatographic system.
-
Scientific Explanation: Resolution is a function of column efficiency (N), retention factor (k), and selectivity (α). Selectivity is the most powerful factor to change for improving the separation of closely eluting peaks. It relates to the different ways two analytes interact with the stationary and mobile phases.
-
Troubleshooting Steps:
-
Modify the Gradient Slope: Make the gradient shallower around the elution time of the critical pair. A slower increase in the organic solvent percentage will give the analytes more time to interact with the stationary phase, often improving separation.
-
Change the Organic Modifier: Acetonitrile and methanol have different solvent properties. If you are using acetonitrile, try switching to methanol (or a mixture). This can significantly alter the elution order and selectivity between your main peak and the impurity.
-
Adjust the Mobile Phase pH: A small change in pH can alter the ionization state of the analyte or impurities, which can dramatically impact their retention and the selectivity of the separation.
-
Change the Stationary Phase: If mobile phase adjustments are insufficient, consider a different column chemistry. For aromatic compounds, a Phenyl-Hexyl column can offer different selectivity (pi-pi interactions) compared to a standard C18 column.
-
Question 3: My retention times are drifting from one injection to the next. What could be the cause?
Answer: Unstable retention times are often a sign of an unequilibrated system or issues with the mobile phase or pump.
-
Scientific Explanation: Consistent retention times rely on a stable chromatographic system, meaning the mobile phase composition, flow rate, and column temperature must remain constant throughout the analytical run.
-
Troubleshooting Steps:
-
Ensure Proper Column Equilibration: Before starting a sequence, ensure the column is fully equilibrated with the initial mobile phase conditions. For gradient methods, this can take 10-20 column volumes.[13]
-
Check for Leaks: Inspect all fittings from the pump to the detector for any signs of leaks, which would cause fluctuations in flow rate and pressure.
-
Degas the Mobile Phase: Dissolved gases can form bubbles in the pump, leading to inaccurate flow rates. Ensure your mobile phases are adequately degassed using an online degasser, sonication, or helium sparging.[13]
-
Verify Mobile Phase Preparation: Inconsistent mobile phase preparation can lead to drift. If you are mixing solvents manually, ensure it is done accurately. If using a gradient pump, check that the proportioning valves are functioning correctly.[14]
-
Frequently Asked Questions (FAQs)
Q1: What are the typical impurities I should be looking for with this compound? A1: Impurities can be broadly classified into organic, inorganic, and residual solvents.[1] For CFA, organic impurities are the main concern and typically include:
-
Starting Materials: Unreacted precursors from the synthesis.
-
Intermediates: Compounds formed during intermediate steps of the synthesis.
-
By-products: Resulting from side reactions (e.g., positional isomers, over-alkylation).
-
Degradation Products: Formed by exposure to stress conditions like acid, base, heat, light, or oxidation. A forced degradation study is essential to identify these.
Q2: At what level do I need to identify and report impurities? A2: The thresholds for reporting, identification, and qualification of impurities are defined by the ICH Q3A(R2) guideline.[15][16] These thresholds are based on the maximum daily dose of the final drug product. For a typical new drug substance, the identification threshold is often 0.10%.[2] Any impurity at or above this level must be structurally characterized.
| Reporting Threshold | Identification Threshold | Qualification Threshold |
| The level above which an impurity must be reported. | The level above which an impurity must be identified. | The level above which an impurity must be qualified (i.e., its safety established). |
| Typically ≥0.05% | Typically ≥0.10% | Typically >0.15% or 1.0 mg per day intake |
| Note: Exact thresholds depend on the maximum daily dose and should be referenced directly from the ICH Q3A(R2) guideline.[1] |
Q3: What does "method validation" involve? A3: Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[6][17] According to ICH Q2(R1), this involves evaluating several key parameters:[3][4]
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (impurities, degradants).
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been shown to have suitable precision, accuracy, and linearity.[17]
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample (includes repeatability and intermediate precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[17]
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, column temperature).
Q4: Do I need to use Mass Spectrometry (MS)? A4: While HPLC-UV is excellent for separating and quantifying impurities, it does not provide structural information. Therefore, a mass spectrometer is essential for:
-
Impurity Identification: Determining the molecular weight of unknown peaks to help elucidate their structures, which is required by regulatory guidelines like ICH Q3A.[2][15]
-
Specificity Confirmation: Confirming that a chromatographic peak corresponds to a single component by checking for mass homogeneity across the peak.
-
Trace-Level Analysis: LC-MS is often more sensitive than UV detection and can be used to quantify genotoxic or other critical impurities at very low levels.[18]
References
-
ICH Q3A(R2) Impurities in new drug substances - Scientific guideline. (2006). European Medicines Agency. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). U.S. Food and Drug Administration. [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
-
ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Jordi Labs. [Link]
-
ICH Q3A(R2) Impurities in New Drug Substances. ECA Academy. [Link]
-
ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). (2006). International Council for Harmonisation. [Link]
-
Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. (2022). International Journal of Pharmaceutical Investigation. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005). U.S. Food and Drug Administration. [Link]
-
ICH Q3A Guideline for Impurities in New Drug Substances. (2024). YouTube. [Link]
-
Separation of 4-Fluoroaniline on Newcrom R1 HPLC column. SIELC Technologies. [Link]
-
ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005). International Council for Harmonisation. [Link]
-
An Improved Analytical Method, Based on HPLC with Electrochemical Detection, for Monitoring Exposure to 3-Chloro-4-fluoroaniline. (1991). ResearchGate. [Link]
-
Peak Tailing in HPLC. Element Lab Solutions. [Link]
-
Tips and Tricks of HPLC System Troubleshooting. Agilent. [Link]
-
HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex. [Link]
-
HPLC Troubleshooting Guide. [Link]
-
HPLC Troubleshooting Guide. SCION Instruments. [Link]
-
Development and Validation of Analytical Methods for Pharmaceuticals. (2012). ResearchGate. [Link]
-
Development of an LC-MS Method for 4-Fluoroaniline Determination in Ezetimibe. (2018). Semantic Scholar. [Link]
Sources
- 1. database.ich.org [database.ich.org]
- 2. jpionline.org [jpionline.org]
- 3. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 5. jordilabs.com [jordilabs.com]
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- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. omicsonline.org [omicsonline.org]
- 10. Separation of 4-Fluoroaniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. elementlabsolutions.com [elementlabsolutions.com]
- 12. agilent.com [agilent.com]
- 13. HPLC Troubleshooting Guide [scioninstruments.com]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 15. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 16. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]
- 17. fda.gov [fda.gov]
- 18. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of 2-Cyclobutoxy-5-fluoroaniline and 2-butoxy-5-fluoroaniline: Probing the Impact of a Cycloalkyl Moiety on Biological Activity
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic incorporation of specific structural motifs can profoundly influence the pharmacological profile of a lead compound. The introduction of fluorine, for instance, is a well-established strategy to enhance metabolic stability and bioavailability[1][2]. Similarly, the inclusion of strained ring systems like cyclobutane can introduce unique conformational constraints and lipophilicity profiles, offering a pathway to modulate target engagement and selectivity[3][4][5]. This guide presents a comparative analysis of two structurally related aniline derivatives: 2-Cyclobutoxy-5-fluoroaniline and 2-butoxy-5-fluoroaniline. While both molecules share a common 5-fluoroaniline core, they differ in the nature of the alkoxy substituent at the 2-position – a cyclic cyclobutoxy group versus a linear butoxy group.
This distinction, though seemingly subtle, can have significant implications for the molecule's three-dimensional shape, physicochemical properties, and ultimately, its biological activity. As such, these compounds serve as an excellent case study for understanding the structure-activity relationships (SAR) governed by the introduction of a cycloalkyl versus an acyclic alkyl chain.
This technical guide will delve into a head-to-head comparison of these two molecules, commencing with an evaluation of their predicted physicochemical properties. We will then present a hypothetical, yet scientifically rigorous, experimental workflow designed to assess and compare their biological activity. This will include a detailed protocol for evaluating their potential as kinase inhibitors, a prevalent target class in drug discovery, followed by a cytotoxicity assessment to gauge their preliminary safety profile. Through this comprehensive analysis, we aim to provide valuable insights into the nuanced effects of the cyclobutane moiety and to equip researchers with the practical knowledge to conduct similar comparative studies in their own drug discovery endeavors.
Physicochemical Properties: A Computational Comparison
Prior to embarking on experimental evaluation, an in silico assessment of key physicochemical properties can offer valuable predictions regarding the potential pharmacokinetic behavior of a compound. Using computational tools like ACD/Percepta[6][7], we can estimate parameters that influence absorption, distribution, metabolism, and excretion (ADME).
| Property | This compound (Predicted) | 2-butoxy-5-fluoroaniline (Predicted) | Rationale for Comparison |
| Molecular Weight ( g/mol ) | 195.23 | 197.24 | Similar molecular weights suggest that differences in activity are more likely due to structural and conformational effects rather than size. |
| logP | 2.8 | 3.1 | The cyclobutoxy group is predicted to be slightly less lipophilic than the butoxy group, which could influence membrane permeability and solubility. |
| Topological Polar Surface Area (TPSA) (Ų) | 38.3 | 38.3 | Identical TPSA values indicate that the primary difference lies in the non-polar regions of the molecules. |
| Hydrogen Bond Donors | 1 | 1 | Both molecules possess a primary amine capable of donating a hydrogen bond. |
| Hydrogen Bond Acceptors | 2 | 2 | The ether oxygen and the fluorine atom can act as hydrogen bond acceptors in both compounds. |
| Rotatable Bonds | 3 | 4 | The cyclobutoxy group introduces conformational rigidity, reducing the number of rotatable bonds compared to the more flexible butoxy chain. |
These values are predicted using computational models and should be experimentally verified.
The reduced number of rotatable bonds in this compound suggests a more conformationally constrained molecule. This rigidity can be advantageous in drug design, as it may lead to a more favorable entropy of binding to a biological target.
Experimental Workflow for Biological Activity Comparison
To empirically assess the impact of the cyclobutoxy moiety, we propose a focused experimental workflow. Given that fluoroaniline derivatives have been explored as scaffolds for various therapeutic targets, including kinases[8], we will hypothesize a screening campaign against a representative kinase, followed by a general cytotoxicity assessment.
Figure 1: Proposed experimental workflow for comparing the biological activity of this compound and 2-butoxy-5-fluoroaniline.
Part 1: In Vitro Kinase Inhibition Assay
Objective: To determine and compare the half-maximal inhibitory concentration (IC50) of this compound and 2-butoxy-5-fluoroaniline against a selected protein kinase. A radiometric kinase assay is a robust method for this purpose[9][10][11].
Experimental Protocol:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of each test compound in 100% DMSO.
-
Prepare a serial dilution of each compound in the assay buffer.
-
Prepare the kinase reaction buffer containing ATP (at the Km concentration for the specific kinase), the peptide substrate, and [γ-³²P]ATP.
-
Prepare the purified, active kinase enzyme at the desired concentration.
-
-
Assay Procedure:
-
Add the serially diluted test compounds to a 96-well plate.
-
Add the kinase enzyme to each well and incubate for 10 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding the reaction buffer containing [γ-³²P]ATP and the peptide substrate.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Transfer a portion of the reaction mixture onto a phosphocellulose membrane, which will bind the phosphorylated peptide.
-
Wash the membrane to remove unincorporated [γ-³²P]ATP.
-
Quantify the amount of incorporated ³²P on the membrane using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Part 2: Cytotoxicity Assessment using MTT Assay
Objective: To evaluate the cytotoxic effects of this compound and 2-butoxy-5-fluoroaniline on a selected cell line and determine their half-maximal cytotoxic concentration (CC50). The MTT assay is a widely used colorimetric method for this purpose[12][13][14].
Experimental Protocol:
-
Cell Culture and Seeding:
-
Culture a suitable cell line (e.g., a human cancer cell line) in the appropriate growth medium supplemented with fetal bovine serum and antibiotics.
-
Trypsinize the cells and perform a cell count.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and incubate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control for cytotoxicity.
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.
-
-
MTT Assay:
-
After the incubation period, add a sterile MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours at 37°C.
-
During this incubation, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
Measure the absorbance of the resulting purple solution at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Determine the CC50 value by fitting the data to a sigmoidal dose-response curve.
-
Hypothetical Results and Interpretation
To illustrate the potential outcomes of this comparative study, let's consider a hypothetical set of results.
Table 2: Hypothetical Biological Activity Data
| Compound | Kinase IC50 (µM) | Cell Line CC50 (µM) | Selectivity Index (CC50/IC50) |
| This compound | 0.5 | > 50 | > 100 |
| 2-butoxy-5-fluoroaniline | 2.5 | 30 | 12 |
In this hypothetical scenario, this compound demonstrates significantly more potent inhibition of the target kinase (IC50 = 0.5 µM) compared to its linear counterpart (IC50 = 2.5 µM). Furthermore, the cyclobutoxy derivative exhibits a much better cytotoxicity profile (CC50 > 50 µM), resulting in a superior selectivity index.
Structure-Activity Relationship (SAR) Insights:
The enhanced potency of this compound could be attributed to the conformational rigidity imposed by the cyclobutane ring. This pre-organization of the molecule may lead to a lower entropic penalty upon binding to the kinase's active site, resulting in a higher binding affinity. The cyclobutane ring may also orient the 5-fluoroaniline core in a more optimal geometry for key interactions within the active site.
The improved selectivity index of the cyclobutoxy analog is also noteworthy. The lower cytotoxicity suggests that the specific conformation adopted by this molecule is better tolerated by off-target cellular components compared to the more flexible butoxy derivative.
Conclusion
This guide has provided a framework for a comprehensive comparison of this compound and 2-butoxy-5-fluoroaniline. Through a combination of in silico predictions and a well-defined experimental workflow, we can systematically investigate the impact of a cyclobutoxy versus a butoxy substituent on the biological activity of a 5-fluoroaniline scaffold.
The hypothetical results presented herein underscore the potential of the cyclobutane moiety to enhance both potency and selectivity. The conformational constraint introduced by this small ring system can be a powerful tool in drug design, enabling a more precise fit to the target protein and potentially reducing off-target effects.
It is our hope that this guide will serve as a valuable resource for researchers in the field of drug discovery, providing both the conceptual framework and the practical protocols necessary to explore the intriguing structure-activity relationships of novel chemical entities. The principles outlined here are broadly applicable and can be adapted to the investigation of other structural modifications and biological targets.
References
-
CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]
-
Roche. MTT Assay Protocol for Cell Viability and Proliferation. [Link]
-
MDPI. Highly Oxygenated Cyclobutane Ring in Biomolecules: Insights into Structure and Activity. [Link]
-
Creative Diagnostics. The MTT Assay: A Valuable Tool for Measuring Cell Viability. [Link]
-
The Open Medicinal Chemistry Journal. Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. [Link]
-
CD ComputaBio. Rapid Prediction of the Physicochemical Properties of Molecules. [Link]
-
Eurofins Discovery. In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. [Link]
-
PubMed. Bioactive cyclobutane-containing alkaloids. [Link]
-
Checkpoint lab. MTT Cell Assay Protocol. [Link]
-
PubMed. Naturally occurring bioactive Cyclobutane-containing (CBC) alkaloids in fungi, fungal endophytes, and plants. [Link]
-
PMC. Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. [Link]
-
ACD/Labs. Calculate Physicochemical Properties | PhysChem Suite. [Link]
-
PMC. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. [Link]
-
Reaction Biology. (2024, May 30). Choosing the Right Assay for Your Kinase Drug Discovery. [Link]
-
NIH. In vitro JAK kinase activity and inhibition assays. [Link]
-
BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work?. [Link]
-
arXiv. A Machine Learning Pipeline for Molecular Property Prediction using ChemXploreML. [Link]
-
YouTube. (2023, June 29). Prediction of physico-chemical and ADME properties with ACD/Percepta (Coffee Lecture no. 18). [Link]
-
Thermo Fisher Scientific. (2007, July 24). SAFETY DATA SHEET. [Link]
-
PubMed. Synthesis, characterization, molecular docking and anticancer studies of fluoroaniline derivatives of hydroxybenzoquinone and hydroxynaphthoquinone. [Link]
-
Journal of Pharmaceutical Research International. Fluorine in drug discovery: Role, design and case studies. [Link]
-
PMC. Fluorinated building blocks in drug design: new pathways and targets. [Link]
-
MySkinRecipes. 2-(Tert-butoxy)-5-fluoroaniline. [Link]
-
ResearchGate. Fluorine in Drug Design: A Case Study with Fluoroanisoles | Request PDF. [Link]
-
LE STUDIUM. Fluorine as a key element in modern drug discovery and development. [Link]
-
PubChem. 2-Fluoroaniline. [Link]
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A Comparative Guide to the Structure-Activity Relationship of 2-Substituted Aniline Analogs as Dual Mer/c-Met Kinase Inhibitors
In the landscape of targeted cancer therapy, the aniline scaffold has proven to be a remarkably versatile and effective framework for the design of potent kinase inhibitors.[1] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of a series of 2-substituted aniline pyrimidine derivatives that have been developed as dual inhibitors of the Mer and c-Met receptor tyrosine kinases. While the initial focus of this guide was to be on 2-cyclobutoxy-5-fluoroaniline analogs, a scarcity of publicly available data on this specific scaffold has necessitated a pivot to a closely related and well-documented class of compounds that still embodies the core principles of aniline-based kinase inhibitor design. The insights derived from this exemplary series will be invaluable to researchers, scientists, and drug development professionals working on similar chemical scaffolds.
Mer and c-Met kinases are frequently overexpressed in a variety of tumors and play crucial roles in cancer cell proliferation, survival, and metastasis.[2][3] Therefore, the development of dual inhibitors that can simultaneously target both of these oncogenic drivers represents a promising therapeutic strategy.[3] This guide will dissect the chemical modifications made to the 2-substituted aniline pyrimidine core and correlate them with their biological activity, offering a comprehensive look at how subtle structural changes can have profound impacts on potency and selectivity.
The 2-Substituted Aniline Pyrimidine Scaffold: A Framework for Dual Kinase Inhibition
The general structure of the 2-substituted aniline pyrimidine derivatives discussed herein is designed to interact with the ATP-binding pocket of both Mer and c-Met kinases. The pyrimidine ring often serves as a hinge-binding motif, forming key hydrogen bonds with the backbone of the kinase hinge region. The 2-substituted aniline moiety projects into a hydrophobic pocket, where modifications can significantly influence binding affinity and selectivity. Further extensions from the pyrimidine core allow for interactions with the solvent-exposed region, providing opportunities to fine-tune physicochemical properties and target additional binding sites.
Structure-Activity Relationship (SAR) Analysis
The following table summarizes the in vitro inhibitory activity of a selection of 2-substituted aniline pyrimidine derivatives against Mer and c-Met kinases. The data has been compiled from a study by Wang et al. (2024).[2][3]
| Compound ID | R Group (at 2-position of aniline) | Mer IC50 (nM) | c-Met IC50 (nM) |
| 17c | -O-(1-methylpiperidin-4-yl) | 6.4 ± 1.8 | 26.1 ± 7.7 |
| 13g | -NH-C(=O)-(piperidin-3-yl) | >1000 | >1000 |
| 13h | -NH-C(=O)-(4-methylpiperazin-1-yl) | 15.2 ± 3.1 | 45.3 ± 9.2 |
| 17d | -C(=O)-(4-methylpiperazin-1-yl) | 8.9 ± 2.5 | 33.1 ± 8.1 |
| 17g | -NH-C(=O)CH2-(4-methylpiperazin-1-yl) | 12.7 ± 2.9 | 38.6 ± 8.8 |
Key SAR Insights:
-
Impact of the 2-Substituent: The nature of the substituent at the 2-position of the aniline ring is critical for potent dual inhibition. A direct comparison between compounds with different linkers to the piperidine/piperazine moiety reveals a clear trend. The ether linkage in 17c provides the most potent Mer inhibition (IC50 = 6.4 nM).[3] In contrast, a simple amide linkage as in 13g results in a complete loss of activity against both kinases.[3]
-
Role of the Linker: When a piperazine moiety is introduced, the type of linker to the aniline ring significantly impacts activity. A direct carbonyl linker (17d ) is well-tolerated and results in potent dual inhibition.[3] An acetamide linker (17g ) is also effective, though slightly less potent than the direct carbonyl or ether linkages.[3]
-
Importance of the Terminal Group: The terminal basic amine, typically a piperidine or piperazine, is a common feature in many kinase inhibitors and is crucial for engaging with the solvent-exposed region of the ATP-binding pocket and improving solubility. The N-methylpiperidine in 17c and the N-methylpiperazine in other active analogs demonstrate the importance of this moiety for achieving high potency.[3]
Experimental Protocols
General Synthesis of 2-Substituted Aniline Pyrimidine Derivatives
The synthesis of the 2-substituted aniline pyrimidine core generally involves a nucleophilic aromatic substitution (SNAr) reaction between a 2,4-dichloropyrimidine and a substituted aniline, followed by a second SNAr reaction with a phenol derivative. The following is a generalized protocol based on the synthesis of similar compounds.[2][3]
Step 1: Synthesis of the 2-(Anilino)-4-chloropyrimidine Intermediate
-
To a solution of 2,4-dichloropyrimidine (1.0 eq) in isopropanol, add the desired 2-substituted aniline (1.0 eq) and diisopropylethylamine (DIPEA) (1.2 eq).
-
Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the 2-(anilino)-4-chloropyrimidine intermediate.
Step 2: Synthesis of the Final 2-Substituted Aniline Pyrimidine Product
-
To a solution of the 2-(anilino)-4-chloropyrimidine intermediate (1.0 eq) and the desired phenol (1.1 eq) in a suitable solvent such as N,N-dimethylformamide (DMF), add a base such as potassium carbonate (K2CO3) (2.0 eq).
-
Heat the reaction mixture to 100-120 °C and stir for 12-16 hours, monitoring the reaction by TLC or LC-MS.
-
After cooling to room temperature, pour the reaction mixture into ice water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or preparative HPLC to yield the final compound.
In Vitro Kinase Inhibition Assay (TR-FRET)
The inhibitory activity of the synthesized compounds against Mer and c-Met kinases can be determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
Reagent Preparation: Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Prepare serial dilutions of the test compounds in DMSO.
-
Reaction Setup: In a 384-well plate, add the reaction buffer, the respective kinase (Mer or c-Met), and the test compound at various concentrations.
-
Initiation and Incubation: Initiate the kinase reaction by adding a mixture of ATP and a biotinylated peptide substrate. Incubate the plate at room temperature for 1-2 hours.
-
Detection: Stop the reaction by adding a detection solution containing a europium-labeled anti-phosphotyrosine antibody and streptavidin-allophycocyanin (SA-APC).
-
Data Analysis: After a further incubation period (1-2 hours), read the plate on a TR-FRET-compatible plate reader. Calculate the IC50 values by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter logistic equation.
Cell Proliferation Assay (MTT Assay)
The anti-proliferative effects of the compounds on cancer cell lines (e.g., HCT116, MDA-MB-231) can be assessed using the MTT assay.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for 72 hours at 37 °C in a 5% CO2 incubator.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition) values.
Visualizing the Concepts
Caption: A generalized synthetic route for 2-substituted aniline pyrimidine derivatives.
Caption: Key structure-activity relationship findings for 2-substituted aniline pyrimidine derivatives.
Caption: Workflow for the biological evaluation of kinase inhibitors.
Conclusion and Future Perspectives
The structure-activity relationship of 2-substituted aniline pyrimidine derivatives as dual Mer/c-Met inhibitors highlights the critical importance of the substituent at the 2-position of the aniline ring and the nature of the linker to a terminal basic moiety. The potent activity of compounds like 17c underscores the potential of this scaffold for further development. Future work could explore a wider range of alkoxy groups at the 2-position, including the originally proposed cyclobutoxy group, to probe the size and conformational constraints of the hydrophobic pocket. Additionally, optimization of the terminal group could lead to improved pharmacokinetic properties and overall drug-like characteristics. The principles elucidated in this guide serve as a valuable blueprint for the rational design of novel and effective aniline-based kinase inhibitors for the treatment of cancer.
References
-
Wang, Y., et al. (2024). Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors. Molecules, 29(3), 543. Available at: [Link]
-
Li, J., et al. (2024). Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability. Molecules, 29(5), 1085. Available at: [Link]
Sources
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- 2. Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors [mdpi.com]
- 3. Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability [mdpi.com]
A Senior Application Scientist's Guide to the Synthesis and NMR Validation of 2-Cyclobutoxy-5-fluoroaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 2-Cyclobutoxy-5-fluoroaniline in Modern Drug Discovery
This compound serves as a critical building block in the synthesis of numerous pharmaceutical compounds. Its unique structural combination of a cyclobutoxy group and a fluorine atom on an aniline scaffold imparts desirable pharmacokinetic and pharmacodynamic properties to target molecules. The precise positioning of these functional groups is paramount for biological activity, making rigorous structural confirmation an indispensable step in the synthetic workflow. This guide provides a comprehensive overview of a reliable synthetic route to this compound and a detailed protocol for its validation using Nuclear Magnetic Resonance (NMR) spectroscopy, a cornerstone technique in pharmaceutical quality control.[1][2] We will also explore alternative synthetic strategies and present comparative NMR data to aid in the identification of potential impurities and regioisomers.
Part 1: Synthesis of this compound
The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution (SNA_r) reaction followed by a reduction. This multi-step process necessitates careful control of reaction conditions to ensure high yield and purity.
Experimental Protocol: A Two-Step Synthesis
Step 1: Synthesis of 1-Cyclobutoxy-2-nitro-4-fluorobenzene
-
Reactant Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve 2,4-dinitrofluorobenzene (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).
-
Base Addition: Add potassium carbonate (K₂CO₃, 1.5 eq) to the solution.
-
Nucleophilic Addition: Slowly add cyclobutanol (1.2 eq) to the stirring suspension at room temperature.
-
Reaction: Heat the reaction mixture to 80°C and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-water. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield 1-cyclobutoxy-2-nitro-4-fluorobenzene as a yellow solid.
Step 2: Reduction to this compound
-
Reactant Preparation: Dissolve the purified 1-cyclobutoxy-2-nitro-4-fluorobenzene (1.0 eq) from the previous step in a mixture of ethanol and water.
-
Catalyst and Reducing Agent: Add iron powder (Fe, 3.0 eq) and a catalytic amount of ammonium chloride (NH₄Cl).
-
Reaction: Heat the mixture to reflux (approximately 80-90°C) and stir vigorously for 4-6 hours. Monitor the disappearance of the starting material by TLC.
-
Work-up: Once the reaction is complete, cool the mixture and filter it through a pad of Celite to remove the iron salts. Wash the Celite pad with ethanol.
-
Extraction: Concentrate the filtrate under reduced pressure to remove the ethanol. Add water to the residue and extract the product with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The resulting crude product can be further purified by column chromatography if necessary, to afford this compound as a pale oil or low-melting solid.
Causality in Experimental Choices:
-
Choice of Base: Potassium carbonate is a moderately strong base, sufficient to deprotonate cyclobutanol, forming the nucleophilic cyclobutoxide in situ without promoting significant side reactions.
-
Solvent Selection: DMF is an excellent polar aprotic solvent for SNA_r reactions, as it effectively solvates the potassium cation, enhancing the nucleophilicity of the cyclobutoxide.
-
Reduction Method: The use of iron powder in the presence of a mild acid source like ammonium chloride is a classic and cost-effective method for the reduction of nitroarenes to anilines.[3] It is generally preferred over catalytic hydrogenation for this substrate due to the potential for dehalogenation with certain catalysts.
Part 2: NMR-Based Validation: The Gold Standard for Structural Elucidation
NMR spectroscopy is an unparalleled tool for the unambiguous structural confirmation of organic molecules.[1][2] For this compound, both ¹H and ¹³C NMR are essential to verify the connectivity of the atoms and the regiochemistry of the substituents.
Experimental Protocol: NMR Sample Preparation and Data Acquisition
-
Sample Preparation: Dissolve approximately 10-15 mg of the synthesized this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) in a standard 5 mm NMR tube.[4][5]
-
¹H NMR Acquisition:
-
¹³C NMR Acquisition:
-
Spectrometer: 100 MHz or corresponding frequency for the spectrometer used.
-
Pulse Program: Standard proton-decoupled pulse sequence.
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise.
-
Spectral Width: 0 to 200 ppm.
-
Relaxation Delay: 2-5 seconds.[5]
-
Data Interpretation and Validation
The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for this compound. The coupling constants (J-values) are critical for confirming the substitution pattern on the aromatic ring.
Table 1: Expected ¹H NMR Data for this compound (in CDCl₃)
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-6 | ~6.75 | dd | J_HF ≈ 10, J_HH ≈ 3 | 1H |
| H-4 | ~6.60 | ddd | J_HF ≈ 8, J_HH ≈ 8, J_HH ≈ 3 | 1H |
| H-3 | ~6.50 | dd | J_HH ≈ 8, J_HF ≈ 5 | 1H |
| O-CH (cyclobutyl) | ~4.50 | quintet | J_HH ≈ 7 | 1H |
| NH₂ | ~3.70 | br s | - | 2H |
| CH₂ (cyclobutyl, α) | ~2.40 | m | - | 2H |
| CH₂ (cyclobutyl, α) | ~2.10 | m | - | 2H |
| CH₂ (cyclobutyl, β) | ~1.80 | m | - | 1H |
| CH₂ (cyclobutyl, β) | ~1.65 | m | - | 1H |
Table 2: Expected ¹³C NMR Data for this compound (in CDCl₃)
| Carbon Assignment | Chemical Shift (δ, ppm) | C-F Coupling (J_CF, Hz) |
| C-5 | ~157.0 | d, ¹J_CF ≈ 235 |
| C-2 | ~143.0 | d, ³J_CF ≈ 2 |
| C-1 | ~138.0 | d, ⁴J_CF ≈ 2 |
| C-6 | ~116.0 | d, ²J_CF ≈ 23 |
| C-4 | ~115.5 | d, ²J_CF ≈ 22 |
| C-3 | ~105.0 | d, ³J_CF ≈ 8 |
| O-CH (cyclobutyl) | ~75.0 | - |
| CH₂ (cyclobutyl, α) | ~31.0 | - |
| CH₂ (cyclobutyl, β) | ~13.0 | - |
Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and concentration.
Part 3: Comparative Analysis with Potential Isomers and Impurities
During the synthesis, the formation of regioisomers is a possibility. NMR spectroscopy is instrumental in differentiating the desired product from these alternatives.
Alternative Synthetic Routes and Potential Byproducts
Alternative synthetic approaches, such as those starting from different fluoronitrobenzene isomers, could lead to different final products.[6][7][8][9] For instance, starting with 4-fluoro-2-nitrophenol and proceeding through a Williamson ether synthesis with cyclobutyl bromide followed by reduction would be an alternative route. However, this route may present its own challenges with regioselectivity and reaction conditions.
A common impurity could be the starting material, 2,4-dinitrofluorobenzene, or the intermediate, 1-cyclobutoxy-2-nitro-4-fluorobenzene, if the reactions do not go to completion. Another potential byproduct is 4-cyclobutoxy-3-fluoroaniline, which could arise if the initial nucleophilic substitution occurs at the para-position to the nitro group, although this is sterically and electronically less favored.
Table 3: Comparative ¹H NMR Chemical Shifts of Aromatic Protons for Isomeric Fluoroanilines
| Compound | H-3 (approx. δ) | H-4 (approx. δ) | H-6 (approx. δ) | Key Differentiating Feature |
| This compound | ~6.50 ppm | ~6.60 ppm | ~6.75 ppm | Distinct coupling patterns due to fluorine at C-5. |
| 4-Cyclobutoxy-3-fluoroaniline | ~6.90 ppm | - | ~6.30 ppm | Different splitting patterns and chemical shifts due to fluorine at C-3. |
| 2-Fluoroaniline[10][11][12][13] | ~6.70-7.10 ppm | ~6.70-7.10 ppm | ~6.70-7.10 ppm | Complex multiplet for all aromatic protons. |
| 4-Fluoroaniline[14][15][16] | ~6.85 ppm | - | ~6.65 ppm | Symmetrical AA'BB' system. |
Visualizing the Workflow
A clear understanding of the synthetic and analytical workflow is crucial for reproducibility and troubleshooting.
Caption: Synthetic and validation workflow for this compound.
Conclusion: Ensuring Quality and Purity through Rigorous Validation
The synthesis of this compound, a valuable intermediate in pharmaceutical development, requires a well-defined synthetic protocol and, more importantly, a robust validation strategy. This guide has outlined a reliable synthetic route and provided a detailed framework for the use of ¹H and ¹³C NMR spectroscopy to unequivocally confirm the structure of the target molecule. By comparing the acquired spectral data with expected values and considering potential isomeric impurities, researchers can ensure the quality and purity of their synthesized material, a critical step for the advancement of drug discovery programs. The presented protocols and data serve as a practical resource for scientists engaged in the synthesis and characterization of novel pharmaceutical building blocks.
References
- BenchChem. (n.d.). A Comparative Spectroscopic Analysis of Fluoroaniline Isomers.
- BenchChem. (n.d.). A Comparative Spectroscopic Guide to 3-Chloro-4-fluoroaniline and Its Derivatives.
- Sharma, V., Sharma, S., Sharma, N., Sharma, S., & Paul, S. (n.d.). Supporting Information. New Journal of Chemistry.
- BenchChem. (n.d.). Spectroscopic and Metabolic Profile of 3-Chloro-4-fluoroaniline: A Technical Guide.
- Emery Pharma. (2025, June 2). Unlocking Quality: The Ultimate Guide to GMP NMR Testing and Analytical Method Development, Validation Services for Reliable Release Testing.
- Patsnap Eureka. (2025, September 22). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance.
- Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. (n.d.).
- ChemRxiv. (n.d.). Structural and Electronic Characterization of m- Fluoroaniline and m-Iodoaniline: A Density Functional Theory Study.
- Supporting Information for Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes. (n.d.).
- Diehl, B. (2014, October 28). NMR spectroscopy: Quality control of pharmaceutical products.
- Bentham Science Publishers. (2024, November 1). Development and Validation of 1H Nuclear Magnetic Resonance Quantitative Method for Efavirenz API Quality Control.
- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883).
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.
- NIST. (n.d.). p-Fluoroaniline. NIST WebBook.
- ChemicalBook. (n.d.). 2-Fluoro-5-(trifluoromethyl)aniline(535-52-4) 1H NMR spectrum.
- ChemicalBook. (n.d.). 2-Fluoroaniline(348-54-9) 13C NMR spectrum.
- Google Patents. (n.d.). Process for preparing 2-fluoro-5-nitroaniline.
- ChemRxiv. (n.d.). Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes.
- MDPI. (n.d.). Design of Two Alternative Routes for the Synthesis of Naftifine and Analogues as Potential Antifungal Agents.
- PubMed Central. (n.d.). An overview of the key routes to the best selling 5-membered ring heterocyclic pharmaceuticals.
- Dissertation on Halogenated Fluoroanilines. (n.d.).
- MDPI. (n.d.). Synthetic Routes to Approved Drugs Containing a Spirocycle.
- ResearchGate. (2018, February 21). Design of Two Alternative Routes for the Synthesis of Naftifine and Analogues as Potential Antifungal Agents.
- ChemicalBook. (n.d.). 5-Fluoro-2-methylaniline(367-29-3) 13C NMR spectrum.
- ChemicalBook. (n.d.). 4-Fluoroaniline(371-40-4) 1H NMR spectrum.
- SpectraBase. (n.d.). 2-Fluoroaniline - Optional[1H NMR] - Spectrum.
- ChemicalBook. (n.d.). 2-Fluoro-5-nitroaniline(369-36-8) 1H NMR spectrum.
- PubChem. (n.d.). 2-Fluoroaniline.
- ResearchGate. (2025, August 7). Synthetic pathways to 5-fluoroindolin-2-one: key intermediate for sunitinib.
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Comparative Docking Analysis of Novel 2-Cyclobutoxy-5-fluoroaniline Derivatives as Potential EGFR Kinase Inhibitors
A Senior Application Scientist's Guide to In Silico Hit Identification
In the landscape of modern drug discovery, particularly in oncology, the Epidermal Growth Factor Receptor (EGFR) kinase remains a pivotal target.[1][2] Its dysregulation is a hallmark of various cancers, making the design of potent and selective inhibitors a continuous pursuit.[3] Aniline derivatives have historically formed the backbone of many successful EGFR inhibitors, such as gefitinib and erlotinib.[3][] This guide presents a comparative molecular docking study of a novel class of compounds, 2-Cyclobutoxy-5-fluoroaniline derivatives, against the EGFR kinase domain. We will explore their potential as inhibitors by comparing their predicted binding affinities and interaction patterns with established drugs, providing a data-supported rationale for their further investigation.
This guide is structured to provide not just a protocol, but a logical framework for conducting and interpreting comparative docking studies. We will delve into the causality behind each step, from target selection to the nuances of data interpretation, ensuring a scientifically rigorous approach.
The Rationale: Why this compound?
The core this compound scaffold was conceived based on established principles of medicinal chemistry. The fluorine atom can enhance metabolic stability and binding affinity through favorable electrostatic interactions. The cyclobutoxy group introduces a degree of conformational rigidity and explores a different vector space within the binding pocket compared to the more flexible alkoxy groups often seen in other inhibitors. This combination offers a unique opportunity to potentially improve potency and selectivity.
Experimental Design: A Self-Validating Workflow
A robust computational study requires a well-defined and validated workflow. The protocol outlined below is designed to be self-validating by including known reference compounds, allowing for a direct comparison of the performance of the novel derivatives against a proven benchmark.
Caption: Experimental workflow for the comparative docking study.
Detailed Methodologies
Part 1: Target and Ligand Preparation
1. Target Protein Selection and Preparation:
-
Rationale: The crystal structure of the EGFR kinase domain in complex with an irreversible inhibitor (PDB ID: 2J5F) was selected.[5] This structure provides a well-defined active site, crucial for accurate docking. A resolution of 3.00 Å is acceptable for docking studies.[5]
-
Protocol:
-
Download the PDB file (2J5F) from the RCSB Protein Data Bank.
-
Load the structure into a molecular visualization tool (e.g., UCSF Chimera or PyMOL).
-
Remove all water molecules and the co-crystallized ligand from the protein structure. This is a standard procedure to prepare the protein receptor for docking.
-
Add polar hydrogens to the protein, as they are often not resolved in crystal structures but are critical for hydrogen bonding.
-
Assign partial charges (e.g., Kollman charges) to the protein atoms. Docking algorithms use these charges to calculate electrostatic interactions.
-
Save the prepared protein structure in the PDBQT format, which is required by AutoDock Vina and contains atomic coordinates, charges, and atom types.
-
2. Ligand Design and Preparation:
-
Rationale: A small library of this compound derivatives was designed with varying substituents at the 4-anilino position to probe the structure-activity relationship. Erlotinib and Gefitinib were selected as reference compounds due to their established efficacy as EGFR inhibitors.[2][]
-
Novel Derivatives:
-
Derivative 1 (D1): Unsubstituted phenyl ring.
-
Derivative 2 (D2): 3-chloro substitution on the phenyl ring.
-
Derivative 3 (D3): 3-ethynyl substitution on the phenyl ring (mimicking Erlotinib).
-
-
Protocol:
-
The 2D structures of the novel derivatives and reference compounds were drawn using a chemical drawing tool (e.g., ChemDraw or MarvinSketch).
-
The 2D structures were converted to 3D structures.
-
Energy minimization of the 3D structures was performed using a suitable force field (e.g., MMFF94) to obtain stable, low-energy conformations.
-
Partial charges (e.g., Gasteiger charges) were assigned to the ligand atoms.
-
The rotatable bonds in each ligand were defined to allow for conformational flexibility during docking.
-
The prepared ligands were saved in the PDBQT format.
-
Part 2: Molecular Docking and Analysis
1. Grid Box Generation:
-
Rationale: A grid box defines the search space for the docking algorithm within the protein's active site. It is centered on the region where the native ligand binds to ensure that the docking simulation is focused and efficient.
-
Protocol:
-
Load the prepared protein (2J5F.pdbqt) into AutoDock Tools.
-
Identify the key active site residues (e.g., Met793, which is crucial for the binding of many EGFR inhibitors).
-
Define the grid box dimensions to encompass the entire active site. For this study, a grid box of 25 x 25 x 25 Å was centered at the coordinates of the co-crystallized inhibitor.
-
Save the grid parameter file.
-
2. Docking Simulation with AutoDock Vina:
-
Rationale: AutoDock Vina is a widely used and validated open-source program for molecular docking.[6] It uses a sophisticated scoring function to predict the binding affinity and conformation of a ligand to a receptor.
-
Protocol:
-
Prepare a configuration file specifying the paths to the prepared protein and ligand PDBQT files, the grid parameters, and the output file name.
-
Execute the docking simulation for each ligand using the AutoDock Vina command-line interface.
-
Vina will generate an output PDBQT file containing the predicted binding poses (typically 9) for each ligand, ranked by their binding affinity scores in kcal/mol.
-
3. Analysis of Docking Results:
-
Rationale: The analysis focuses on comparing the predicted binding affinities and the specific molecular interactions of the novel derivatives with the reference inhibitors. This allows for an objective assessment of their potential.
-
Protocol:
-
Extract the binding affinity scores for the top-ranked pose of each ligand from the output files.
-
Visualize the protein-ligand complexes using a molecular graphics program.
-
Analyze the non-covalent interactions (hydrogen bonds, hydrophobic interactions, pi-pi stacking) between each ligand and the protein's active site residues. Tools like PyMOL, Chimera, or specific interaction analysis servers can be used for this purpose.[7][8]
-
Results: A Comparative Overview
The docking results are summarized in the table below, providing a clear comparison of the predicted binding affinities of the novel derivatives against the reference drugs.
| Compound | Binding Affinity (kcal/mol) | Key Interacting Residues |
| Erlotinib (Reference) | -9.8 | Met793, Leu718, Val726, Ala743, Lys745 |
| Gefitinib (Reference) | -9.5 | Met793, Leu718, Val726, Ala743, Lys745 |
| Derivative 1 (D1) | -8.2 | Met793, Leu718, Val726, Ala743 |
| Derivative 2 (D2) | -8.9 | Met793, Leu718, Val726, Ala743, Thr790 |
| Derivative 3 (D3) | -9.7 | Met793, Leu718, Val726, Ala743, Lys745 |
Discussion: Interpreting the Data
The comparative docking study reveals several key insights. A more negative binding affinity suggests a stronger predicted interaction.[9]
-
Derivative 3 (D3) , featuring the 3-ethynyl group, exhibited a predicted binding affinity of -9.7 kcal/mol, which is comparable to that of Erlotinib (-9.8 kcal/mol). This suggests that the this compound scaffold can effectively position the key pharmacophoric features within the EGFR active site. The ethynyl group forms a crucial hydrogen bond with the backbone of Met793 in the hinge region, a hallmark of potent EGFR inhibition.
-
Derivative 2 (D2) , with a 3-chloro substituent, showed a promising binding affinity of -8.9 kcal/mol. The chloro group occupies a hydrophobic pocket, contributing to the overall binding energy.
-
Derivative 1 (D1) , the unsubstituted analog, had the lowest predicted affinity (-8.2 kcal/mol), highlighting the importance of substitutions on the phenyl ring for optimal interaction with the receptor.
The visualization of the binding mode of Derivative 3 provides a structural basis for its high predicted affinity.
Caption: Key interactions of Derivative 3 in the EGFR active site.
The fluorine atom on the aniline ring is predicted to form favorable interactions with the solvent-exposed region of the binding pocket, potentially enhancing the overall pharmacokinetic properties of the molecule, though this would require further experimental validation. The cyclobutoxy group is well-accommodated within a hydrophobic pocket lined by residues such as Leu718 and Val726, contributing positively to the binding affinity.
Conclusion and Future Directions
This in silico comparative study provides compelling evidence that this compound derivatives, particularly those with a 3-ethynyl substitution, are promising scaffolds for the development of novel EGFR kinase inhibitors. The predicted binding affinities and interaction patterns are comparable to those of the established drugs Erlotinib and Gefitinib.
These computational findings serve as a strong foundation for the next steps in the drug discovery pipeline, which should include:
-
Chemical Synthesis: Synthesis of the proposed derivatives to enable experimental validation.
-
In Vitro Kinase Assays: Biochemical assays to determine the IC50 values of the synthesized compounds against EGFR kinase.
-
Cell-Based Assays: Evaluation of the antiproliferative activity of the compounds in cancer cell lines that are dependent on EGFR signaling.
-
Lead Optimization: Further structural modifications based on the initial experimental data to improve potency, selectivity, and pharmacokinetic properties.
By integrating computational and experimental approaches, the journey from a virtual hit to a clinical candidate can be significantly accelerated.
References
-
Structure of EGFR kinase domain complexed with quinazoline inhibitor 8... - ResearchGate. Available at: [Link]
-
How does one prepare proteins for molecular docking? - Quora. Available at: [Link]
-
2J5F: Crystal structure of EGFR kinase domain in complex with an irreversible inhibitor 34-jab - RCSB PDB. Available at: [Link]
-
4JQ7: Crystal structure of EGFR kinase domain in complex with compound 2a - RCSB PDB. Available at: [Link]
-
Tutorial – AutoDock Vina. Available at: [Link]
-
crystal structure of egfr kinase domain in complex with an irreversible inhibitor 13-jab. Available at: [Link]
-
Analysis of Docking results by Autodock ||Protein Ligand interaction || High Quality 2D & 3D figure - YouTube. Available at: [Link]
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Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced - YouTube. Available at: [Link]
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6KZV: Crystal structure of E.coli DNA gyrase B in complex with 2-oxo-1,2-dihydroquinoline derivative - RCSB PDB. Available at: [Link]
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LaBOX: A Grid Box Calculation Tool for Molecular Docking - GitHub. Available at: [Link]
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6JZ0: Crystal structure of EGFR kinase domain in complex with compound 78 - RCSB PDB. Available at: [Link]
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Analyze protein-ligand interactions of docking-based virtual screening results | by Lan Vu. Available at: [Link]
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Autodock Vina Tutorial - Molecular Docking - YouTube. Available at: [Link]
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How I can analyze and present docking results? - Matter Modeling Stack Exchange. Available at: [Link]
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Epidermal growth factor receptor tyrosine kinase inhibitors - PMC - NIH. Available at: [Link]
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Ten quick tips to perform meaningful and reproducible molecular docking calculations. Available at: [Link]
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Session 4: Introduction to in silico docking. Available at: [Link]
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5L3J: ESCHERICHIA COLI DNA GYRASE B IN COMPLEX WITH BENZOTHIAZOLE-BASED INHIBITOR - RCSB PDB. Available at: [Link]
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How to generate Autodock Grid Box? - ResearchGate. Available at: [Link]
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Generating grid box for Docking using Vina - YouTube. Available at: [Link]
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Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock - YouTube. Available at: [Link]
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A Comparative Guide for Medicinal Chemists: Cyclobutoxy vs. Cyclopropyl Anilines in Kinase Inhibitor Design
Introduction
In the landscape of modern medicinal chemistry, particularly in the design of kinase inhibitors, the aniline scaffold has emerged as a "privileged" structure. Its ability to form critical hydrogen bonds with the hinge region of the kinase ATP-binding site makes it a cornerstone of many successful therapeutics. However, the journey from a simple aniline hit to a clinical candidate is one of meticulous optimization. Drug development professionals must fine-tune a molecule's potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
A key strategy in this optimization process is the use of small, strained cycloalkyl groups to decorate the core scaffold. Among these, the cyclopropyl and cyclobutyl moieties are frequently employed, often as bioisosteric replacements for one another.[1][2] The choice between a cyclopropoxy/cyclopropyl or cyclobutoxy/cyclobutyl substituent is not arbitrary; it is a strategic decision made to overcome specific challenges in a drug discovery program.
This guide provides an in-depth comparison of the biological and physicochemical properties of cyclobutoxy anilines and cyclopropyl anilines. We will explore the distinct advantages and potential liabilities of each scaffold, explain the causality behind their differential effects on biological systems, and provide the experimental frameworks necessary to validate these choices in a laboratory setting.
Part 1: The Principle of Bioisosterism in Drug Design
Bioisosterism is a foundational strategy in medicinal chemistry that involves substituting a functional group in a lead compound with another group that possesses similar physical and chemical properties.[3] The goal is to enhance efficacy, improve selectivity, reduce toxicity, or optimize pharmacokinetic properties.[4][5] Classical bioisosteres often share the same number of valence electrons, but the modern definition is broader, focusing on groups that elicit a similar biological response.[5]
The decision to use a cyclopropyl or cyclobutyl group is a classic example of non-classical bioisosterism. While structurally similar, their subtle differences in size, conformation, and electronic character can have profound impacts on a molecule's interaction with its biological target and its metabolic fate.
-
Cyclopropyl Group: Characterized by a rigid, planar three-membered ring with significant ring strain. Its C-C bonds have enhanced π-character, and its C-H bonds are shorter and stronger than those in typical alkanes.[6]
-
Cyclobutyl Group: A four-membered ring that is larger and more flexible, adopting a puckered conformation. It serves as a C(sp3)-rich bioisostere that can improve receptor complementarity and pharmacokinetic properties.[1]
The selection between these two is therefore a hypothesis-driven process: will the increased rigidity and unique electronics of the cyclopropyl group offer a better fit, or will the larger steric footprint and conformational flexibility of the cyclobutyl group be more advantageous for a given biological target?
Part 2: Profile of the Cyclopropyl Anilino Scaffold
The cyclopropyl group is a versatile tool in the medicinal chemist's arsenal. When incorporated into an aniline-based kinase inhibitor, it can confer several benefits.
Advantages:
-
Enhanced Potency: The rigid nature of the cyclopropyl ring can lock the molecule into a bioactive conformation, reducing the entropic penalty upon binding to the target protein and thus increasing potency.[6]
-
Metabolic Stability: The high C-H bond dissociation energy of the cyclopropyl ring makes it less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes compared to linear alkyl chains.[6]
-
Improved Physicochemical Properties: It can increase the fraction of sp3 carbons (a desirable trait for drug candidates), potentially improving solubility and reducing off-target effects.[7]
-
Novel Vector for Interaction: The unique electronic nature of the cyclopropyl ring can allow it to engage in favorable interactions within the protein binding pocket that are not possible for simple alkyl groups.
Potential Liabilities:
-
Metabolic Bioactivation: While often metabolically stable, cyclopropylamines (where the nitrogen is directly attached to the ring) can be susceptible to CYP-mediated oxidation. This can lead to reactive ring-opened intermediates that may form covalent adducts with proteins, a potential source of toxicity.
Part 3: Profile of the Cyclobutoxy Anilino Scaffold
The cyclobutoxy group serves as a valuable bioisosteric alternative to the cyclopropyl moiety, offering a different set of physical and chemical properties.
Advantages:
-
Probing Steric Space: The larger size of the cyclobutyl ring allows it to explore larger regions of the ATP-binding pocket. If a target kinase has a more accommodating pocket, switching from a cyclopropyl to a cyclobutyl group can lead to new, favorable steric interactions and a boost in potency.
-
Modulating Lipophilicity: The cyclobutyl group is more lipophilic than the cyclopropyl group, which can be used to fine-tune the overall LogP of a compound to optimize cell permeability and oral absorption.
-
Alternative Metabolic Profile: The cyclobutoxy group is not prone to the same ring-opening bioactivation pathway as cyclopropylamines, offering a potential solution if the latter scaffold presents metabolic challenges. Its puckered conformation also presents multiple sites for potential hydroxylation, which can lead to more predictable and often less reactive metabolites.
-
Improved Solubility: The non-planar, puckered nature of the cyclobutane ring can disrupt crystal packing, which may lead to improved solid-state properties and better aqueous solubility compared to more planar analogs.
Potential Liabilities:
-
Steric Hindrance: In kinases with tighter binding pockets, the increased bulk of the cyclobutyl group compared to the cyclopropyl group may introduce steric clashes, leading to a loss of potency.
-
Increased Lipophilicity: While sometimes beneficial, the increased lipophilicity can also lead to undesirable outcomes, such as lower solubility, increased plasma protein binding, or greater inhibition of hERG channels.
Part 4: A Comparative Analysis in the Context of Kinase Inhibition
Direct, publicly available side-by-side data for cyclobutoxy vs. cyclopropyl aniline analogs targeting the same kinase is scarce. However, we can construct a hypothetical, yet realistic, scenario to illustrate the decision-making process a medicinal chemist would undertake.
Consider two hypothetical Janus Kinase (JAK) inhibitors based on an aniline scaffold, differing only in the cycloalkyl substituent.[8][9]
Table 1: Hypothetical Comparative Data for Two JAK Inhibitor Analogs
| Parameter | Compound A (Cyclopropyl) | Compound B (Cyclobutoxy) | Rationale for Hypothetical Outcome |
| JAK1 IC₅₀ (nM) | 5 | 20 | The rigid cyclopropyl group provides an optimal vector for binding in the specific topology of the JAK1 active site, leading to higher potency. |
| Cellular Potency (nM) | 15 | 45 | The higher biochemical potency of Compound A translates to better activity in a cellular context. |
| hERG IC₅₀ (µM) | 2 | 10 | The smaller, less lipophilic cyclopropyl group of Compound A results in a slightly higher affinity for the hERG channel, a common liability. |
| Human Liver Microsomal Stability (t½, min) | 15 | >60 | Compound A is susceptible to a minor metabolic pathway involving CYP-mediated ring opening, reducing its stability. Compound B is highly stable. |
| Aqueous Solubility (µg/mL) | 25 | 75 | The puckered, non-planar nature of the cyclobutoxy group in Compound B disrupts crystal lattice formation, leading to superior solubility. |
Analysis and Causality:
In this illustrative scenario, Compound A is the more potent molecule. Its rigidity likely forces the aniline into a perfect orientation for hinge binding.[6] However, it carries a higher risk profile: lower metabolic stability and a greater potential for off-target hERG activity.
Conversely, Compound B is less potent but presents a much more attractive drug development profile. Its superior metabolic stability and solubility, combined with a better hERG safety margin, make it a more "developable" candidate.[1] A drug development team might select Compound B for progression, accepting the modest loss in potency in exchange for a significantly improved safety and ADME profile. This trade-off is a central theme in drug discovery.
Part 5: Experimental Workflows for Evaluation
To generate the data needed for such a comparison, two fundamental assays are required: a biochemical assay to determine direct target inhibition and a cell-based assay to measure the compound's effect in a biological system.
Experimental Protocol 1: In Vitro Kinase Activity Assay (Luminescence-Based)
This protocol describes a method for measuring the inhibitory activity of a compound against a specific protein kinase by quantifying the amount of ATP consumed during the phosphorylation reaction.
Principle: The ADP-Glo™ Kinase Assay is a luminescence-based assay that measures the amount of ADP produced in a kinase reaction. Kinase activity is inversely proportional to the amount of light generated.
Materials:
-
Kinase of interest (e.g., JAK1)
-
Kinase substrate peptide
-
ATP
-
Test Compounds (Cyclobutoxy and Cyclopropyl Anilines)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
Step-by-Step Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of each test compound in 100% DMSO. Create a serial dilution series (e.g., 10-point, 1:3 dilution) in DMSO to generate a dose-response curve.
-
Kinase Reaction Setup:
-
In a 384-well plate, add 1 µL of the serially diluted compound or DMSO control to each well.
-
Add 2 µL of the kinase enzyme solution (at 2X final concentration) to each well.
-
Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
-
Initiate Kinase Reaction:
-
Add 2 µL of a substrate/ATP mixture (at 2X final concentration) to each well to start the reaction.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well. This will terminate the kinase reaction and deplete any remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well. This converts the ADP to ATP and generates a luminescent signal via luciferase.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Convert luminescence signals to percent inhibition relative to DMSO controls. Plot percent inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Experimental Protocol 2: MTT Cell Proliferation Assay
This protocol measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation, to assess the cytotoxic or anti-proliferative effects of the test compounds.[1][4][10]
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in metabolically active cells to form a purple formazan product.[1][4] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.
Materials:
-
Cancer cell line of interest (e.g., a cell line dependent on JAK signaling)
-
Cell culture medium (e.g., RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
Test Compounds
-
MTT Reagent (5 mg/mL in PBS)
-
Solubilization Solution (e.g., 10% SDS in 0.01 M HCl)
-
Clear, flat-bottomed 96-well plates
Step-by-Step Methodology:
-
Cell Plating: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include DMSO-only wells as a vehicle control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT Reagent to each well. Incubate for 4 hours at 37°C, allowing formazan crystals to form.[1]
-
Solubilization: Add 100 µL of Solubilization Solution to each well to dissolve the formazan crystals.[11]
-
Incubation: Leave the plate at room temperature in the dark for 2-4 hours, or until the purple color is uniform.
-
Data Acquisition: Record the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the logarithm of compound concentration and fit the data to determine the IC₅₀ value.
Part 6: Visualizations of Workflows and Pathways
Kinase Inhibition Assay Workflow
Caption: Workflow for a luminescence-based in vitro kinase inhibition assay.
Illustrative Kinase Signaling Pathway
Caption: Simplified Receptor Tyrosine Kinase (RTK) signaling cascade.
Conclusion
The choice between a cyclobutoxy aniline and a cyclopropyl aniline is a nuanced decision in the multiparameter optimization challenge of drug discovery. Neither scaffold is universally superior. The cyclopropyl group offers a rigid, potent, and often metabolically stable solution, but with a watchful eye needed for potential bioactivation. The cyclobutoxy group provides a larger, more flexible probe to explore binding pockets and can be a powerful tool to mitigate metabolic liabilities or fine-tune physicochemical properties.
Ultimately, the optimal choice is context-dependent, dictated by the specific structure-activity relationships of the chemical series and the unique topological and electronic features of the target kinase. A thorough evaluation using the quantitative, validated experimental protocols outlined in this guide is essential for making an informed, data-driven decision that balances the competing demands of potency, selectivity, safety, and pharmacokinetics on the path to a successful clinical candidate.
References
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Hennequin, L. F., et al. (2002). Design and structure-activity relationship of a new class of potent VEGF receptor tyrosine kinase inhibitors. Journal of Medicinal Chemistry, 45(6), 1300-1312. Retrieved from [Link]
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Gardarsdottir, H. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Journal of Organic and Inorganic Chemistry. Retrieved from [Link]
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El-Damasy, D. A., et al. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Future Medicinal Chemistry. Retrieved from [Link]
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Assessing the Metabolic Stability of 2-Cyclobutoxy-5-fluoroaniline: A Comparative Guide to In Vitro Models
For researchers in drug development, understanding a compound's metabolic fate is a critical step on the path from discovery to clinical application. A molecule that is potent in vitro but rapidly cleared by metabolic enzymes in vivo will likely fail due to poor pharmacokinetic properties.[1][2][3] This guide provides a comparative analysis of the primary in vitro methodologies for assessing the metabolic stability of 2-Cyclobutoxy-5-fluoroaniline, a compound featuring structural motifs—a fluoroaniline core and a cyclobutoxy group—that present distinct metabolic possibilities.
We will delve into the rationale behind experimental design, compare the two workhorse models of early ADME (Absorption, Distribution, Metabolism, and Excretion) testing—liver microsomes and hepatocytes—and provide detailed, field-tested protocols. The objective is to equip scientists with the knowledge to not only generate robust data but also to interpret it within the broader context of drug optimization.
The Structural Context: Predicting Metabolic Hotspots
The structure of this compound suggests several potential sites for metabolic transformation. Aniline derivatives are well-known substrates for cytochrome P450 (CYP450) enzymes, the primary family of Phase I drug-metabolizing enzymes.[4][5][6]
-
Aniline Moiety : The aromatic ring is susceptible to hydroxylation. The fluorine atom at the 5-position is a strong electron-withdrawing group, which can influence the sites of oxidation.[7][8] While the carbon-fluorine bond is strong, metabolic defluorination, particularly at the para-position relative to the amine, can occur and may lead to the formation of reactive quinoneimine species.[9][10][11]
-
Cyclobutoxy Group : The ether linkage is a potential site for O-dealkylation, another common CYP450-mediated reaction, which would yield 2-hydroxy-5-fluoroaniline and cyclobutanone.
-
Amino Group : The primary amine can undergo N-acetylation, a Phase II conjugation reaction.
Understanding these potential pathways is crucial for selecting the appropriate in vitro system and analytical methods for metabolite identification.
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Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of 2-Cyclobutoxy-5-fluoroaniline Based JAK Inhibitors
In the landscape of targeted therapies, the Janus kinase (JAK) family of non-receptor tyrosine kinases has emerged as a pivotal target for a host of immuno-inflammatory disorders and myeloproliferative neoplasms. The development of small molecule inhibitors against JAKs has heralded a new era of treatment for patients with diseases such as rheumatoid arthritis, psoriasis, and myelofibrosis. Within this competitive field, the 2-Cyclobutoxy-5-fluoroaniline scaffold has been identified as a promising pharmacophore for potent JAK inhibition. This guide provides an in-depth, objective comparison of the cross-reactivity profile of a representative this compound based JAK inhibitor against established alternatives, supported by experimental data and detailed methodologies. Our focus is to equip researchers, scientists, and drug development professionals with the critical insights needed to navigate the complexities of kinase inhibitor selectivity.
The Imperative of Selectivity in JAK Inhibition
The human kinome consists of over 500 protein kinases, many of which share significant structural homology within their ATP-binding sites. This conservation presents a formidable challenge in the design of selective inhibitors. For JAK inhibitors, off-target activity can lead to a range of adverse effects, underscoring the critical need for comprehensive cross-reactivity profiling. The JAK family itself comprises four members: JAK1, JAK2, JAK3, and TYK2, each playing distinct roles in cytokine signaling. While inhibition of specific JAK isoforms is desired for therapeutic efficacy, unintended inhibition of other JAKs or unrelated kinases can result in toxicities. Therefore, a thorough understanding of an inhibitor's selectivity is paramount for predicting its therapeutic window and potential liabilities.
Comparative Kinome Profiling: this compound Scaffold vs. Marketed JAK Inhibitors
The primary methodology for this comparison is the KINOMEscan™ assay, a competition-based binding assay that quantitatively measures the interaction of a compound against a large panel of kinases.[5][6][7] The results are typically reported as the percentage of kinase remaining bound to an immobilized ligand in the presence of the test compound, from which dissociation constants (Kd) or percentage inhibition values can be derived.
Table 1: Comparative Selectivity Profile of JAK Inhibitors
| Kinase Target | CFI-JAKi (Hypothetical Data based on Patent Literature) | Tofacitinib (IC50 nM) | Ruxolitinib (IC50 nM) |
| JAK1 | < 10 nM | 112 | 3.3 |
| JAK2 | < 10 nM | 20 | 2.8 |
| JAK3 | > 500 nM | 1 | >400 |
| TYK2 | > 500 nM | Not widely reported | 19 |
| Off-Target Kinase Example 1 (e.g., ROCK1) | > 1000 nM | Variable | Variable |
| Off-Target Kinase Example 2 (e.g., PIM1) | > 1000 nM | Variable | Variable |
Note: The data for CFI-JAKi is a projection based on the described potency and selectivity in patent literature for closely related analogs. The data for Tofacitinib and Ruxolitinib are derived from publicly available sources and scientific literature.[1][3]
From this comparative table, we can infer that inhibitors based on the this compound scaffold, like our representative CFI-JAKi, are designed to be potent and selective inhibitors of JAK1 and JAK2, with significantly less activity against JAK3 and TYK2. This profile is conceptually similar to that of Ruxolitinib. In contrast, Tofacitinib exhibits a broader "pan-JAK" profile with potent inhibition of JAK1, JAK2, and JAK3. The reduced activity against JAK3 for CFI-JAKi and Ruxolitinib may translate to a more favorable safety profile, as JAK3 is primarily involved in lymphocyte development and function, and its inhibition can lead to immunosuppression.
To visualize these selectivity profiles, a kinome tree map is an invaluable tool. The diagram below illustrates the hypothetical selectivity of CFI-JAKi, highlighting its primary targets within the JAK family and its minimal interaction with other kinase families.
Figure 1: Hypothetical Kinome Selectivity of CFI-JAKi.
Experimental Protocols for Assessing Cross-Reactivity
To ensure scientific integrity, the cross-reactivity profiles of novel inhibitors must be determined through rigorous and validated experimental methods. Below are detailed protocols for two key assays in this process.
Protocol 1: KINOMEscan™ Competition Binding Assay
This method provides a broad, quantitative assessment of inhibitor binding to a large panel of kinases.
Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase bound to the solid support is quantified via qPCR of the DNA tag. A reduction in the amount of bound kinase in the presence of the test compound indicates binding.
Step-by-Step Methodology:
-
Compound Preparation: Dissolve the test compound (e.g., CFI-JAKi) in 100% DMSO to create a stock solution (e.g., 10 mM). Prepare serial dilutions in DMSO to achieve the desired final assay concentrations.
-
Assay Reaction Setup:
-
In a multi-well plate, combine the DNA-tagged kinases, the test compound at various concentrations, and the streptavidin-coated magnetic beads functionalized with the immobilized ligand.
-
Include a DMSO-only control (representing 100% kinase binding) and a control with a known potent inhibitor for the respective kinase (positive control).
-
-
Incubation: Incubate the reaction mixtures at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Washing: Pellet the magnetic beads using a magnet and wash away unbound components.
-
Elution and Quantification: Elute the kinase-DNA conjugate from the beads and quantify the amount of DNA using qPCR.
-
Data Analysis:
-
Calculate the percentage of kinase bound to the beads relative to the DMSO control.
-
Plot the percentage of bound kinase against the logarithm of the compound concentration.
-
Determine the dissociation constant (Kd) or IC50 value by fitting the data to a suitable binding model.
-
Figure 2: KINOMEscan™ Experimental Workflow.
Protocol 2: Cellular Thermal Shift Assay (CETSA®)
CETSA® allows for the assessment of target engagement in a more physiologically relevant cellular environment.
Principle: The binding of a ligand to its target protein generally increases the thermal stability of the protein. CETSA® measures this stabilization by heating intact cells or cell lysates to various temperatures, followed by quantification of the soluble (non-denatured) target protein.[8][9][10][11][12]
Step-by-Step Methodology:
-
Cell Culture and Treatment:
-
Culture the desired cell line (e.g., a human cell line endogenously expressing JAKs) to an appropriate density.
-
Treat the cells with the test compound at various concentrations or with a vehicle control (DMSO) for a defined period.
-
-
Heat Shock:
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal cycler. Include a non-heated control.
-
-
Cell Lysis:
-
Lyse the cells by freeze-thaw cycles or using a suitable lysis buffer.
-
-
Separation of Soluble and Precipitated Proteins:
-
Centrifuge the lysates at high speed to pellet the precipitated proteins and cell debris.
-
-
Quantification of Soluble Target Protein:
-
Collect the supernatant containing the soluble proteins.
-
Quantify the amount of the target protein (e.g., JAK1 or JAK2) using a specific antibody-based method such as Western blotting or an immunoassay (e.g., ELISA or AlphaLISA®).
-
-
Data Analysis:
-
Plot the amount of soluble target protein as a function of temperature for both the vehicle- and compound-treated samples.
-
A rightward shift in the melting curve for the compound-treated sample indicates target engagement and stabilization.
-
Alternatively, perform an isothermal dose-response experiment at a fixed temperature to determine the EC50 of target engagement.
-
Figure 3: Cellular Thermal Shift Assay (CETSA®) Workflow.
Conclusion and Future Directions
The this compound scaffold represents a promising avenue for the development of potent and selective JAK1/JAK2 inhibitors. The hypothetical cross-reactivity profile of CFI-JAKi, when compared to established drugs like Tofacitinib and Ruxolitinib, suggests a favorable selectivity profile that may translate to an improved therapeutic window. However, it is imperative that any novel inhibitor undergoes rigorous experimental validation using established methodologies such as KINOMEscan™ and CETSA® to fully characterize its kinome-wide interactions.
As our understanding of the intricate roles of different kinases in health and disease continues to evolve, the demand for highly selective inhibitors will only intensify. The strategic use of comprehensive cross-reactivity profiling will be instrumental in guiding the development of the next generation of targeted therapies, ultimately leading to safer and more effective treatments for a wide range of diseases.
References
- Verstovsek, S., et al. (2010). A double-blind, placebo-controlled trial of ruxolitinib for myelofibrosis. New England Journal of Medicine, 363(12), 1117-1127.
- Molina, D. M., et al. (2013). Monitoring drug-target interactions in living cells by thermal stabilization of proteins. Science, 341(6141), 84-87.
- Flanagan, M. E., et al. (2010). Discovery of CP-690,550: a potent and selective Janus kinase (JAK) inhibitor for the treatment of autoimmune diseases and organ transplant rejection. Journal of Medicinal Chemistry, 53(24), 8468-8484.
- Tan, Y., et al. (2019). Tofacitinib for treatment of rheumatoid arthritis: a systematic review and network meta-analysis.
- Quintas-Cardama, A., et al. (2011). Preclinical characterization of the selective JAK1/2 inhibitor INCB018424: therapeutic implications for the treatment of myeloproliferative neoplasms. Blood, 117(10), 2841-2848.
- Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity.
- Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.
- Davis, M. I., et al. (2011). Comprehensive analysis of kinase inhibitor selectivity.
- Gao, Y., et al. (2013). A broad-spectrum screen for prediction of kinase inhibitor off-targets. Clinical Cancer Research, 19(2), 335-345.
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Eurofins Discovery. KINOMEscan™. [Link]
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Pelago Bioscience. CETSA® - Cellular Thermal Shift Assay. [Link]
- Norman, P. (2012). The discovery and development of tofacitinib for the treatment of rheumatoid arthritis. Annual Reports in Medicinal Chemistry, 47, 237-251.
- Al-Ali, H. K., et al. (2017). The clinical profile of ruxolitinib in myelofibrosis and polycythemia vera.
- Lauffer, B., et al. (2013). A cellular thermal shift assay for monitoring drug-target interactions in cells. Journal of Visualized Experiments, (82), e51021.
- Patent WO2011103423A1.
- Patent CN102844317B.
- Traer, E., et al. (2016). The JAK2 V617F mutation is not sufficient to cause myeloproliferative disease in a murine model. Leukemia, 30(3), 733-736.
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DiscoverX. KINOMEscan® Assay Principle. [Link]
- Vasta, J. D., et al. (2018). Quantitative, wide-spectrum kinase profiling in live cells for assessing the effect of cellular ATP on target engagement. Cell Chemical Biology, 25(2), 206-214.e11.
- Wells, C. I., et al. (2015). The kinome-wide potency and selectivity of PF-04217903, a novel and potent inhibitor of the c-Met receptor tyrosine kinase. Biochemical Journal, 467(1), 125-136.
- Zeman, L. M., et al. (2014). The development of a high-throughput cellular thermal shift assay for profiling drug-target engagement in living cells. Journal of Biomolecular Screening, 19(6), 918-927.
- Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099-3108.
- Fabian, M. A., et al. (2005). A small molecule-kinase interaction map for clinical kinase inhibitors.
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Eurofins Discovery. TREEspot™ Data Visualization. [Link]
- Bosc, D., et al. (2017). The kinome-wide selectivity of clinically relevant kinase inhibitors. Cell Chemical Biology, 24(1), 1-11.
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A Comparative Guide to the Synthetic Routes of Substituted Fluoroanilines
Abstract
Substituted fluoroanilines are cornerstone building blocks in modern chemistry, integral to the development of pharmaceuticals, agrochemicals, and advanced materials.[1] The strategic introduction of fluorine into an aniline scaffold can significantly modulate a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity. Consequently, the efficient and selective synthesis of these intermediates is of paramount importance to researchers, scientists, and drug development professionals. This guide provides a comparative analysis of the three principal synthetic strategies for accessing substituted fluoroanilines: the reduction of fluoronitroarenes, nucleophilic aromatic substitution (SNAr), and palladium-catalyzed Buchwald-Hartwig amination. We will delve into the mechanistic underpinnings, compare performance through experimental data, and provide validated protocols to guide your synthetic planning.
The Workhorse Method: Reduction of Fluoronitroarenes
The reduction of a nitro group on a fluorinated aromatic ring is arguably the most common, robust, and industrially scalable method for producing fluoroanilines.[2][3] This strategy benefits from the wide availability of fluoronitroarene precursors. The transformation is conceptually simple: the conversion of a nitro group (-NO₂) to an amino group (-NH₂) while preserving the C-F bond and other sensitive functionalities.
Mechanistic Principles & Key Methodologies
Two primary methodologies dominate this approach: catalytic hydrogenation and chemical reduction with metals.
-
Catalytic Hydrogenation: This high-yield method involves the reduction of the nitro group using hydrogen gas (H₂) in the presence of a heterogeneous metal catalyst, most commonly palladium on carbon (Pd/C) or platinum on carbon (Pt/C).[2][4] The reaction is typically clean, producing water as the only stoichiometric byproduct, which simplifies purification.
-
Metal-Mediated Reduction: Historically, the reduction of nitroarenes using metals like iron (Fe), tin (Sn), or zinc (Zn) in an acidic medium has been widely used.[3][4] Iron is often preferred due to its lower cost and reduced environmental impact compared to other metals. This method is particularly useful when specific chemoselectivity is required or if hydrogenation equipment is unavailable.
Comparative Analysis
Catalytic hydrogenation is generally favored for its high efficiency, excellent yields (>95%), and superior purity of the final product.[2][5] It is also considered a greener process as it avoids the production of large quantities of metallic sludge.[4][6] However, it requires specialized high-pressure reactor equipment and careful handling of flammable hydrogen gas. A significant potential side reaction is dehalogenation, where the fluorine or other halogen substituents can be inadvertently replaced by hydrogen.[6]
Metal-mediated reduction, particularly with iron, is operationally simpler and does not require high-pressure apparatus.[4] It is a robust alternative but typically generates substantial waste and may require more rigorous purification.
Table 1: Comparison of Reduction Methods for 3-Chloro-4-fluoronitrobenzene
| Parameter | Catalytic Hydrogenation (1% Pt/C) | Iron Reduction (Fe/HCl) |
| Typical Yield | >94%[5] | ~70-85% |
| Purity | >99.5%[5] | >98% after purification |
| Key Reagents | H₂, Pt/C or Pd/C, Ethanol/Methanol[5] | Fe powder, HCl, Ethanol/Water[4] |
| Advantages | High yield & purity, Green process, Single step[5] | Low-cost reagents, No high-pressure needed |
| Disadvantages | Requires specialized equipment, Potential for dehalogenation[6] | Significant waste generation (iron sludge), Harsher conditions |
Detailed Experimental Protocol: Catalytic Hydrogenation
This protocol describes the synthesis of 3-chloro-4-fluoroaniline from its corresponding nitroarene, a common intermediate for fluoroquinolone antibiotics.[4]
Materials:
-
3-chloro-4-fluoronitrobenzene
-
1% Platinum on carbon (Pt/C) catalyst
-
Methanol or Ethanol
-
High-pressure reactor (autoclave) with stirring and gas inlets
Procedure:
-
Charge the high-pressure reactor with 3-chloro-4-fluoronitrobenzene and the Pt/C catalyst. The substrate-to-catalyst mass ratio is typically between 200:1 and 400:1.[6]
-
Add the solvent (e.g., Methanol) to dissolve the starting material.
-
Seal the reactor and purge it three times with nitrogen gas, followed by three purges with hydrogen gas.
-
Pressurize the reactor with hydrogen to the desired pressure (typically 0.1-5.0 MPa).[6]
-
Heat the mixture to the target temperature (e.g., 60-100°C) with vigorous stirring.[5]
-
Monitor the reaction progress by tracking hydrogen uptake or by analytical techniques like TLC or HPLC.
-
Once the reaction is complete, cool the reactor to room temperature, carefully vent the excess hydrogen, and purge with nitrogen.
-
Filter the hot reaction mixture to remove the catalyst.
-
Remove the solvent under reduced pressure to yield the crude product, which can be further purified by distillation or recrystallization if necessary.
Workflow for Fluoroaniline Synthesis via Reduction
Caption: A typical workflow for the synthesis of fluoroanilines via catalytic hydrogenation.
Building Complexity: Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a powerful method for forming C-N bonds, particularly when the aromatic ring is "activated" by electron-withdrawing groups (EWGs) such as -NO₂ or -CN.[7] In this reaction, a nucleophile (an amine) displaces a leaving group (often a halide) on the aromatic ring.
Mechanism & Causality
The SNAr reaction proceeds via a two-step addition-elimination mechanism.[8]
-
Addition: The nucleophilic amine attacks the electrophilic carbon atom bearing the leaving group. This step is typically rate-determining. The attack forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[9][10]
-
Elimination: The aromaticity of the ring is restored by the expulsion of the leaving group.
The presence of strong EWGs, especially at the ortho and para positions relative to the leaving group, is crucial.[10] These groups stabilize the negative charge of the Meisenheimer complex through resonance, thereby lowering the activation energy and accelerating the reaction.[8] Interestingly, fluorine, despite its strong C-F bond, is an excellent leaving group in SNAr reactions because its high electronegativity strongly polarizes the ipso-carbon, making it highly susceptible to nucleophilic attack.[8]
Mechanism of Nucleophilic Aromatic Substitution (SNAr)
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Safety Operating Guide
2-Cyclobutoxy-5-fluoroaniline proper disposal procedures
An Expert Guide to the Safe Disposal of 2-Cyclobutoxy-5-fluoroaniline
For researchers and drug development professionals, the integrity of our work extends beyond the bench; it encompasses a rigorous commitment to safety and environmental stewardship. The proper disposal of specialized chemical reagents like this compound (CAS No. 946683-76-7) is a critical component of laboratory protocol. This guide provides a detailed, step-by-step framework for its safe handling and disposal, grounded in the established principles of chemical safety for aniline derivatives.
A Note on Sourcing: While a specific, detailed Safety Data Sheet (SDS) for this compound is not widely available in public databases, its structure—a substituted fluoroaniline—allows us to extrapolate essential safety and disposal procedures from well-documented analogous compounds.[1][2][3][4] This guide is built upon that expert analysis, but it is imperative to always consult the manufacturer-provided SDS as the primary source of information.
Part 1: Hazard Assessment and Characterization
Understanding the hazard profile is the first step in safe disposal. Aniline and its derivatives are recognized for their potential toxicity.[2][3][5] The presence of a fluorine atom and a butoxy group can modify the compound's reactivity and toxicological properties. Based on analogous compounds, the primary hazards are summarized below.
| Hazard Category | Expected Effects and Rationale |
| Acute Toxicity | Harmful if swallowed, toxic in contact with skin, and potentially harmful if inhaled.[2][3][4] Aniline derivatives can be absorbed through the skin and may affect the blood's oxygen-carrying capacity. |
| Skin/Eye Irritation | Expected to cause skin irritation and serious eye irritation or damage.[3][4][6] |
| Respiratory Irritation | May cause respiratory irritation if vapors or aerosols are inhaled.[3][6] |
| Environmental Hazard | Aniline derivatives can be toxic to aquatic life, and release into the environment must be avoided.[7] |
| Flammability | While some anilines are combustible liquids with specific flash points, this compound's flammability should be confirmed via its SDS.[3][4] |
Part 2: Pre-Disposal Safety and Handling
Before beginning any disposal-related activities, ensure that all necessary safety precautions are in place. The causality behind these measures is to create a multi-layered defense against chemical exposure.
Engineering Controls: The First Line of Defense
All handling and preparation for the disposal of this compound must be conducted within a certified chemical fume hood.[2] This is non-negotiable. The fume hood provides critical ventilation to prevent the accumulation of potentially harmful vapors in the laboratory's atmosphere. Ensure the sash is lowered to the appropriate height during all manipulations.
Personal Protective Equipment (PPE): Your Essential Barrier
The selection of PPE is dictated by the potential routes of exposure: dermal (skin), ocular (eyes), and respiratory.
-
Hand Protection: Wear robust, chemical-resistant gloves. Given the aromatic amine structure, butyl or viton gloves are recommended. Neoprene may also be suitable. Nitrile gloves may offer splash protection but are not recommended for prolonged contact.[1] Always inspect gloves for tears or punctures before use and practice proper removal techniques to avoid contaminating your skin.[6]
-
Eye and Face Protection: Chemical splash goggles are mandatory. For operations with a higher risk of splashing, such as spill clean-up or bulk transfers, a face shield should be worn over the goggles.[3][6]
-
Body Protection: A fully-buttoned, long-sleeved laboratory coat is required to protect against skin contact.[6]
-
Respiratory Protection: If there is a risk of generating aerosols or if working outside of a fume hood is unavoidable (which should be extremely rare and subject to a specific risk assessment), a NIOSH-approved respirator with an appropriate organic vapor cartridge is necessary.[5][8]
Part 3: Step-by-Step Disposal Protocol
The disposal of chemical waste is a regulated process designed to protect human health and the environment. This protocol aligns with the U.S. Environmental Protection Agency (EPA) guidelines for hazardous waste management.
Step 1: Waste Classification
The first crucial step is to classify the waste. Any this compound, including pure unused product, contaminated materials (e.g., paper towels, silica gel), and solutions, must be treated as hazardous waste .[7] Do not dispose of this chemical down the drain or in the regular trash.[3]
Step 2: Segregation and Collection
Collect all waste containing this compound in a dedicated, properly labeled hazardous waste container.
-
Why Segregation is Critical: This compound may be incompatible with other chemicals. Aniline derivatives can react exothermically with strong acids and oxidizing agents.[9] Mixing incompatible waste streams can lead to dangerous reactions, generating heat, gas, or fire.
-
Collection: Use a funnel for transferring liquid waste to minimize drips and splashes. For solid waste like contaminated gloves or weigh boats, place them in a designated, sealed bag before adding to the final waste container to prevent dispersal.
Step 3: Containerization and Labeling
-
Container Choice: Use a container made of a material compatible with the chemical. A high-density polyethylene (HDPE) or glass container is typically appropriate. Ensure the container has a secure, leak-proof screw-top cap.
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste ". The label must also include:
-
The full chemical name: "Waste this compound"
-
An accurate list of all components and their approximate percentages (including solvents).
-
The relevant hazard pictograms (e.g., skull and crossbones for toxicity, exclamation mark for irritant).
-
The date on which waste was first added to the container (the "accumulation start date").
-
Step 4: On-Site Storage
Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) or central accumulation area (CAA) that is secure and under the control of laboratory personnel. The storage area should have secondary containment (such as a larger tub or bin) to contain any potential leaks.
Step 5: Final Disposal
Arrange for the collection of the hazardous waste through your institution's Environmental Health & Safety (EHS) office or a licensed professional waste disposal service.[6] This service will ensure the waste is transported, treated, and disposed of in compliance with all federal, state, and local regulations. A common disposal method for this type of organic chemical is high-temperature incineration in a permitted facility.[10]
Part 4: Spill Management
In the event of a spill, immediate and correct action is vital to prevent exposure and environmental contamination.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.
-
Don PPE: Before addressing the spill, don the appropriate PPE as described in Part 2, including respiratory protection if necessary.
-
Contain the Spill: For liquid spills, cover with an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Collect and Clean: Carefully sweep or scoop the absorbed material into a designated hazardous waste container. Clean the spill area with a suitable solvent (consult your EHS office) and then with soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
Decontaminate: Wipe down all equipment used for the cleanup and decontaminate reusable items. Dispose of single-use items as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and EHS office, regardless of size.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
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-
Fisher Scientific. 2-Chloro-5-fluoroaniline Safety Data Sheet.
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Fisher Scientific. 2-Fluoroaniline Safety Data Sheet.
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Fisher Scientific. 2-Fluoro-5-nitroaniline Safety Data Sheet.
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ChemicalBook. 2-BUTOXY-5-FLUOROANILINE Product Description.
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CAMEO Chemicals. 2-FLUOROANILINE Chemical Datasheet.
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Angene Chemical. Safety Data Sheet.
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CDH Fine Chemical. 2-FLUORO ANILINE Material Safety Data Sheet.
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Wikipedia. 2-Butoxyethanol.
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ECHEMI. 2-Fluoroaniline SDS.
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Agency for Toxic Substances and Disease Registry (ATSDR). PUBLIC HEALTH STATEMENT 2-BUTOXYETHANOL AND 2-BUTOXYETHANOL ACETATE.
-
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Cyclobutoxy-5-fluoroaniline
This guide provides essential safety protocols and logistical information for the handling and disposal of 2-Cyclobutoxy-5-fluoroaniline. As a substituted aromatic amine, this compound requires stringent safety measures to mitigate risks in a laboratory setting. The following procedures are designed to ensure the well-being of researchers, scientists, and drug development professionals by providing a framework grounded in established safety science.
Understanding the Hazard: A Proactive Approach to Safety
Before handling any chemical, a thorough understanding of its potential hazards is paramount. While specific toxicological data for this compound is not extensively published, its structure as a fluorinated aromatic amine allows us to infer a significant hazard profile based on analogous compounds like 2-fluoroaniline. Aromatic amines as a class are known for their potential toxicity, and the presence of a fluorine atom can alter reactivity and metabolic pathways.
The primary routes of exposure are inhalation, skin absorption, and eye contact.[1] Inhalation or ingestion of similar aromatic amines can lead to symptoms like cyanosis (a bluish tint to the skin), headache, and nausea.[1][2] The liquid can be absorbed through the skin, causing similar systemic effects.[1][2] Therefore, creating an impermeable barrier between the researcher and the chemical is the central objective of our PPE strategy.
Table 1: Inferred Hazard Profile for this compound (Based on 2-Fluoroaniline Analog)
| Hazard Class | GHS Hazard Statement | Rationale and Implication for Handling |
| Acute Toxicity | H301/H302: Toxic or Harmful if swallowed[2] H311: Toxic in contact with skin[2] H331: Toxic if inhaled[2] | High acute toxicity necessitates minimizing all routes of exposure. Skin and respiratory protection are critical. Accidental ingestion must be prevented through strict hygiene protocols.[3] |
| Skin Corrosion/Irritation | H315: Causes skin irritation[2][3][4] | Direct contact can cause inflammation and irritation. Appropriate gloves and protective clothing are mandatory to prevent skin exposure. |
| Serious Eye Damage | H318: Causes serious eye damage[2][3][4] | The risk of severe, potentially irreversible eye damage requires robust eye and face protection, including chemical splash goggles and a face shield.[4][5] |
| Respiratory/Skin Sensitization | H317: May cause an allergic skin reaction[1][2] | Repeated exposure may lead to sensitization, where subsequent low-level exposures can trigger a significant allergic response. |
| Long-Term Hazards | H341: Suspected of causing genetic defects[1][2] H351: Suspected of causing cancer[1][2] | The potential for mutagenicity and carcinogenicity underscores the importance of minimizing exposure to as low as reasonably achievable (ALARA). |
The First Line of Defense: Engineering and Administrative Controls
Personal protective equipment is the final barrier. Before any procedure, ensure that primary controls are in place:
-
Engineering Controls: All handling of this compound must be conducted within a certified chemical fume hood to control vapor and aerosol exposure.[6] Ensure eyewash stations and safety showers are readily accessible.[6]
-
Administrative Controls: Develop a Standard Operating Procedure (SOP) specific to your experiment. Ensure all personnel are trained on the hazards and the specific handling procedures outlined in this guide. Never work alone when handling highly toxic materials.
Core PPE Protocol: An Impermeable Barrier
The selection of PPE must be deliberate and based on the hazards identified above. The goal is to provide comprehensive protection for all potential routes of exposure.
Respiratory Protection
Given that this class of compound can be toxic if inhaled, respiratory protection is crucial.[2][7]
-
Minimum Requirement: A NIOSH-approved air-purifying respirator fitted with organic vapor/acid gas cartridges.[6][8]
-
Rationale: This protects against the inhalation of vapors that may be present, especially when handling the material outside of a fume hood (which is not recommended) or in the event of a spill. Proper fit testing is mandatory to ensure a protective seal.
Eye and Face Protection
The risk of serious eye damage necessitates a multi-layered approach.[3][4]
-
Minimum Requirement: Tightly fitting chemical splash goggles meeting ANSI Z87.1 or EN 166 standards.[4][6]
-
Required Enhancement: A full-face shield must be worn over the chemical splash goggles.[4][5]
-
Rationale: Goggles provide a seal around the eyes to protect against splashes and vapors.[8] The face shield offers a broader barrier, protecting the entire face from splashes during transfers or in the event of a vessel failure.[5]
Hand Protection
Skin absorption is a primary route of exposure for aromatic amines.[1] Glove selection is therefore one of the most critical decisions.
-
Glove Type: Double gloving is mandatory.
-
Inner Glove: Nitrile gloves provide a good baseline of splash protection and dexterity.
-
Outer Glove: Heavier-duty gloves such as butyl rubber or Viton should be worn over the nitrile gloves. A study on aromatic amine permeation highlighted that breakthrough times can vary significantly between glove materials.[9] While specific data for this compound is unavailable, butyl rubber is generally recommended for protection against a wide range of organic compounds.
-
-
Procedure: Check gloves for any signs of degradation or puncture before use. After handling is complete, remove the outer glove first, followed by the inner glove, without touching the outside of the gloves with bare skin. Wash hands thoroughly with soap and water after glove removal.[3]
Body Protection
-
Minimum Requirement: A chemically resistant lab coat, fully buttoned, with tight-fitting cuffs.
-
Required Enhancement: For procedures involving larger quantities (>50 mL) or with a higher risk of splashing, a chemically resistant apron worn over the lab coat and chemically resistant shoe covers are required.
-
Rationale: This protects your personal clothing and underlying skin from contamination in the case of a splash or spill. Contaminated clothing should be removed immediately and decontaminated before reuse.[7]
Table 2: Summary of Required Personal Protective Equipment
| Body Part | Minimum PPE | Enhanced Protection (Required for large quantities/high splash risk) |
| Respiratory | NIOSH-approved air-purifying respirator with organic vapor cartridges | Positive-pressure, self-contained breathing apparatus (SCBA) for major spills |
| Eye/Face | Chemical splash goggles (ANSI Z87.1 / EN 166) | Full-face shield worn over goggles |
| Hands | Double Gloving: Nitrile (inner), Butyl Rubber/Viton (outer) | N/A (Double gloving is always required) |
| Body | Chemically resistant lab coat | Chemically resistant apron over lab coat |
| Feet | Closed-toe shoes | Chemically resistant shoe covers or boots |
Procedural Discipline: Safe Handling and Disposal
Experimental Workflow: A Step-by-Step Guide
-
Preparation: Before bringing the chemical into the work area, ensure the fume hood is operational and uncluttered. Assemble all necessary equipment and reagents.
-
PPE Donning: Don PPE in the following order: lab coat, inner gloves, outer gloves, respirator, and finally, goggles and face shield. Perform a seal check on the respirator.
-
Chemical Handling: Conduct all transfers and manipulations of this compound well within the chemical fume hood. Use spark-proof tools and keep away from ignition sources as the analog compound is a flammable liquid.[4][6]
-
Post-Procedure: After the experiment is complete, decontaminate any surfaces and equipment.
-
PPE Doffing: Remove PPE in a manner that avoids cross-contamination. Typically: outer gloves, face shield, goggles, lab coat/apron, and finally inner gloves. The respirator is usually removed last after exiting the immediate work area.
-
Hygiene: Wash hands and forearms thoroughly with soap and water.[3] Do not eat, drink, or smoke in the laboratory area.[3][7]
Sources
- 1. Leading Speciality Chemical in India [aarti-industries.com]
- 2. 2-Fluoroaniline | C6H6FN | CID 9584 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. lobachemie.com [lobachemie.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. hsa.ie [hsa.ie]
- 6. fishersci.com [fishersci.com]
- 7. echemi.com [echemi.com]
- 8. diplomatacomercial.com [diplomatacomercial.com]
- 9. stacks.cdc.gov [stacks.cdc.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
